5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide
説明
特性
IUPAC Name |
5-[(2-bromophenoxy)methyl]furan-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3/c13-9-3-1-2-4-10(9)17-7-8-5-6-11(18-8)12(16)15-14/h1-6H,7,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXNBBUIWLOIGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically detailed, and experientially grounded protocol for the synthesis of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide, a molecule of interest in medicinal chemistry and drug discovery. The furan scaffold is a privileged structure in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities.[1] The incorporation of a carbohydrazide moiety further enhances its potential as a versatile intermediate for the synthesis of various heterocyclic systems and as a pharmacophore in its own right, known to be present in compounds with antitubercular and other antimicrobial properties. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for the chosen synthetic strategy, ensuring a reproducible and well-understood process.
Strategic Overview of the Synthesis
The synthesis of the target molecule, 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide, is most effectively approached through a convergent three-step sequence. This strategy is designed for efficiency and modularity, allowing for potential diversification of the final product. The key stages are:
-
Formation of a Halomethylfuran Intermediate: Conversion of a readily available furan derivative, such as methyl 5-(hydroxymethyl)furan-2-carboxylate, to a more reactive halomethyl intermediate, typically a chloromethyl or bromomethyl derivative. This step activates the benzylic-like position for subsequent nucleophilic substitution.
-
Williamson Ether Synthesis: Coupling of the halomethylfuran intermediate with 2-bromophenol via a classic S(_N)2 reaction to form the core ether linkage. This step is crucial for introducing the desired substituted phenoxy group.
-
Hydrazinolysis: Conversion of the methyl ester functionality of the ether intermediate into the final carbohydrazide through reaction with hydrazine hydrate. This is a standard and high-yielding transformation.
This strategic pathway is illustrated in the workflow diagram below.
Caption: Overall synthetic workflow for 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide.
Part 1: Synthesis of the Key Intermediate: Methyl 5-((2-bromophenoxy)methyl)furan-2-carboxylate
The pivotal intermediate for this synthesis is the methyl ester, methyl 5-((2-bromophenoxy)methyl)furan-2-carboxylate. Its preparation involves two critical transformations: the conversion of a hydroxymethyl group to a more reactive leaving group and the subsequent nucleophilic substitution by the phenoxide.
Step 1.1: Preparation of Methyl 5-(chloromethyl)furan-2-carboxylate
The initial step involves the chlorination of the hydroxymethyl group of the readily available starting material, methyl 5-(hydroxymethyl)furan-2-carboxylate. This transformation is crucial as the hydroxyl group is a poor leaving group, while the corresponding chloride is highly susceptible to nucleophilic attack. Thionyl chloride (SOCl(_2)) is an excellent reagent for this purpose as it cleanly converts the alcohol to the chloride, with the byproducts being gaseous SO(_2) and HCl, which are easily removed from the reaction mixture.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO(_2)), suspend methyl 5-(hydroxymethyl)furan-2-carboxylate (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform.
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully evaporate the solvent and excess thionyl chloride under reduced pressure.
-
The crude methyl 5-(chloromethyl)furan-2-carboxylate, often obtained as an oil, can be used in the next step without further purification, or it can be purified by column chromatography on silica gel if necessary.
Step 1.2: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for forming ethers via an S(_N)2 reaction between an alkoxide and an alkyl halide.[2][3] In this step, the sodium or potassium salt of 2-bromophenol (the nucleophile) is reacted with methyl 5-(chloromethyl)furan-2-carboxylate (the electrophile). The choice of a suitable base and solvent is critical for the success of this reaction. A moderately strong base like potassium carbonate (K(_2)CO(_3)) is sufficient to deprotonate the acidic phenol, and a polar aprotic solvent like dimethylformamide (DMF) or acetone is ideal for promoting the S(_N)2 mechanism while ensuring the solubility of the reactants.
Experimental Protocol:
-
To a solution of 2-bromophenol (1 equivalent) in anhydrous acetone or DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5-2 equivalents).
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium 2-bromophenoxide salt.
-
To this suspension, add a solution of crude methyl 5-(chloromethyl)furan-2-carboxylate (1 equivalent) in the same solvent.
-
Heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction's progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude methyl 5-((2-bromophenoxy)methyl)furan-2-carboxylate by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Part 2: Synthesis of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide
The final step in the synthetic sequence is the conversion of the methyl ester to the desired carbohydrazide. This is achieved through a nucleophilic acyl substitution reaction with hydrazine hydrate. This reaction is typically high-yielding and proceeds under mild conditions.
Step 2.1: Hydrazinolysis of the Ester
The lone pair of electrons on the terminal nitrogen of hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate results in the displacement of methanol and the formation of the stable carbohydrazide. An excess of hydrazine hydrate is often used to drive the reaction to completion.
Experimental Protocol:
-
Dissolve the purified methyl 5-((2-bromophenoxy)methyl)furan-2-carboxylate (1 equivalent) in ethanol or methanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (5-10 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by vacuum filtration.
-
If the product does not precipitate, the solvent and excess hydrazine hydrate can be removed under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent such as ethanol to yield pure 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide.
Caption: Mechanism of the hydrazinolysis of the ester intermediate.
Part 3: Characterization and Data
Table 1: Physicochemical and Spectroscopic Data
| Property | Expected Value |
| Molecular Formula | C({12})H({11})BrN({2})O({3}) |
| Molecular Weight | 311.13 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~4.5 (s, 2H, -CH₂-), ~5.2 (s, 2H, -NH₂), ~6.5-7.7 (m, 6H, Ar-H and Furan-H), ~9.5 (s, 1H, -CONH-) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~65 (-CH₂-), ~110-160 (Ar-C, Furan-C, C=O) |
| IR (KBr) | ν (cm |
| Mass Spec (ESI-MS) | m/z: [M+H] |
Conclusion
The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide. By understanding the rationale behind each step, from the activation of the furan intermediate to the final hydrazinolysis, researchers can confidently reproduce this synthesis and potentially adapt it for the creation of novel derivatives for applications in drug discovery and materials science. The self-validating nature of the provided protocols, coupled with the expected characterization data, ensures a high degree of scientific integrity.
References
- Tok, F., Kaya Tilki, E., Dikmen, M., & Kaymakçıoğlu, B. (2022). Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. Journal of Research in Pharmacy, 26(1), 13-19.
- The Williamson Ether Synthesis. (n.d.). Retrieved from a general organic chemistry resource.
- Experiment 06 Williamson Ether Synthesis. (n.d.).
- Synthesis and Characterization of Some New Hydrazides and Their Derivatives. (2015). Ibn Al-Haitham Journal for Pure and Applied Science, 28(3).
-
MDPI. (n.d.). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Retrieved from [Link]
-
MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR)
Sources
- 1. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]
- 2. 364620-04-2|5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Furan-2-carbohydrazide(3326-71-4) IR Spectrum [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
Physicochemical properties of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide
An In-Depth Technical Guide to the Physicochemical Properties of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Scientific Imperative for Comprehensive Characterization
In the landscape of modern drug discovery, the furan-2-carbohydrazide scaffold has emerged as a privileged structure, serving as the foundation for compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6][7][8] The strategic incorporation of diverse substituents allows for the fine-tuning of pharmacological profiles. The novel chemical entity (NCE), 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide, represents a targeted design, combining the established bioactivity of the furan-hydrazide core with a bromophenoxy moiety intended to modulate lipophilicity and target engagement.
The progression of any NCE from a promising hit to a viable clinical candidate is contingent upon a rigorous and comprehensive understanding of its fundamental physicochemical properties.[9][10][11] These parameters—including solubility, lipophilicity, thermal stability, and ionization state—are not mere data points; they are the critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, its formulation feasibility, and ultimately, its therapeutic potential.
This technical guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive, methodological framework for the complete physicochemical characterization of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide. It is designed not as a rigid template, but as a dynamic, logic-driven approach that explains the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Molecular Blueprint: Structure and In Silico Profiling
Prior to undertaking any resource-intensive laboratory work, an in silico assessment provides a foundational prediction of a molecule's behavior. This step is crucial for anticipating experimental challenges and for guiding the analytical strategy.[12][13]
Molecular Structure:
Caption: 2D Structure of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide.
Table 1: Predicted Physicochemical Properties These values are calculated using established computational models (e.g., SwissADME, ChemDraw) and serve as an initial screen for "drug-likeness" based on heuristics like Lipinski's Rule of 5.[12][14][15]
| Property | Predicted Value | Importance in Drug Development |
| Molecular Formula | C₁₃H₁₁BrN₂O₃ | Confirms elemental composition. |
| Molecular Weight | 323.15 g/mol | Influences diffusion and transport; typically <500 Da for oral drugs. |
| cLogP | 2.5 - 3.5 | Predicts lipophilicity, impacting permeability, solubility, and metabolism. |
| Topological Polar Surface Area (TPSA) | 77.8 Ų | Correlates with membrane permeability; typically <140 Ų for CNS drugs. |
| Hydrogen Bond Donors | 2 | Influences solubility and receptor binding. |
| Hydrogen Bond Acceptors | 4 | Influences solubility and receptor binding. |
| pKa (most acidic) | ~12-13 (Amide N-H) | Determines ionization state at physiological pH, affecting solubility and transport. |
| pKa (most basic) | ~2-3 (Hydrazine -NH₂) | Determines ionization state at physiological pH, affecting solubility and transport. |
Synthesis and Purity Verification
The foundation of any accurate physicochemical analysis is a pure, well-characterized sample. A plausible and efficient synthetic route is proposed, followed by a rigorous purification and verification workflow.
Caption: Proposed workflow for synthesis and purification.
Experimental Protocol: Synthesis
This protocol is based on standard procedures for the synthesis of hydrazides from their corresponding esters.[16][17]
-
Reactant Preparation: Dissolve ethyl 5-((2-bromophenoxy)methyl)furan-2-carboxylate (1.0 eq) in absolute ethanol (approx. 10 mL per gram of ester) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Hydrazinolysis: Add hydrazine hydrate (10.0 eq) to the solution dropwise at room temperature. The large excess of hydrazine hydrate drives the reaction to completion.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to facilitate precipitation of the product.
-
Filtration: Collect the resulting solid precipitate by vacuum filtration, washing the solid with cold ethanol to remove excess hydrazine hydrate.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide as a solid.
Experimental Protocol: HPLC Purity Assessment
High-Performance Liquid Chromatography is the gold standard for determining the purity of NCEs. A reverse-phase method is typically suitable for a molecule with this polarity.[18][19][20]
-
System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient Elution: Start with 95% A / 5% B, ramping to 5% A / 95% B over 20 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm, or scan for optimal absorbance using the DAD.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol or acetonitrile and dilute as necessary.
-
Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks. The target purity for subsequent studies should be >98%.
Unambiguous Structural Elucidation
Confirmation of the molecular structure is a non-negotiable step. A combination of spectroscopic techniques provides orthogonal data to ensure the identity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule.[21][22][23][24][25]
-
¹H NMR: The proton NMR is expected to show distinct signals for the furan ring protons (doublets), the methylene bridge protons (singlet), the aromatic protons of the bromophenoxy ring (multiplets), and the exchangeable N-H protons of the hydrazide group (broad singlets).
-
¹³C NMR: The carbon NMR will confirm the number of unique carbon environments. Key signals include the carbonyl carbon (~160-170 ppm) and the carbons attached to heteroatoms (oxygen and bromine).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Furan CH (position 3) | 6.5 - 6.7 (d) | 110 - 115 |
| Furan CH (position 4) | 7.2 - 7.4 (d) | 118 - 122 |
| C =O | - | 158 - 162 |
| -O-CH₂ -Furan | 5.1 - 5.3 (s) | 65 - 70 |
| Bromophenoxy Ar-H | 7.0 - 7.7 (m) | 115 - 158 |
| -CO-NH - | 9.5 - 10.0 (br s) | - |
| -NH-NH₂ | 4.5 - 5.0 (br s) | - |
Mass Spectrometry (MS)
MS provides the exact molecular weight and elemental composition, and offers structural clues through fragmentation patterns.
-
Key Feature: The presence of a bromine atom is unequivocally confirmed by a characteristic isotopic pattern in the molecular ion region, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[26][27][28][29][30]
-
High-Resolution MS (HRMS): Electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap analyzer will provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula (C₁₃H₁₁BrN₂O₃).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[31][32]
Table 3: Expected Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Hydrazide) | 3200 - 3400 | Two bands, sharp or broad |
| C-H Stretch (Aromatic/Furan) | 3000 - 3100 | Sharp |
| C=O Stretch (Amide I) | 1650 - 1680 | Strong, sharp |
| N-H Bend (Amide II) | 1510 - 1550 | Moderate |
| C=C Stretch (Aromatic/Furan) | 1450 - 1600 | Multiple bands |
| C-O-C Stretch (Ether) | 1200 - 1250 | Strong |
Core Physicochemical Properties: Experimental Protocols
This section details the self-validating experimental workflows for determining the properties that govern the compound's "drug-like" behavior.
Caption: Workflow for experimental physicochemical characterization.
A. Melting Point and Thermal Stability
-
Causality: The melting point (Tm) is a primary indicator of purity and provides insight into the lattice energy of the crystalline solid. Thermal stability, assessed by Thermogravimetric Analysis (TGA), is critical for determining shelf-life and manufacturing process limitations.[33][34][35][36]
-
Protocol (DSC):
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere from ambient temperature to a point well beyond the melt.
-
The melting point is determined as the onset temperature of the endothermic melting peak. The enthalpy of fusion (ΔHfus) is calculated by integrating the peak area.
-
-
Protocol (TGA):
-
Weigh 5-10 mg of the sample into a ceramic TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere from ambient to ~600 °C.
-
Record the mass loss as a function of temperature. The onset of decomposition is the temperature at which significant mass loss begins.
-
B. Aqueous Solubility
-
Causality: Poor aqueous solubility is a primary cause of failure for NCEs due to inadequate absorption.[12][13] Determining the thermodynamic equilibrium solubility is essential.
-
Protocol (Shake-Flask Method - Gold Standard):
-
Add an excess amount of the solid compound to a series of vials containing phosphate-buffered saline (PBS) at pH 7.4.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the samples through a 0.22 µm filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method with a calibration curve.
-
The experiment should be performed in triplicate to ensure reproducibility.
-
C. Lipophilicity (LogP)
-
Causality: The n-octanol/water partition coefficient (LogP) is the key measure of a compound's lipophilicity, which governs its ability to cross biological membranes.[13][37][38]
-
Protocol (Shake-Flask Method):
-
Prepare a stock solution of the compound in n-octanol.
-
Mix a known volume of this stock solution with an equal volume of water (pre-saturated with n-octanol) in a separatory funnel.
-
Shake vigorously for 5 minutes and then allow the layers to separate completely (centrifugation may be required).
-
Carefully remove aliquots from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each layer using HPLC-UV.
-
Calculate LogP as: Log₁₀([Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ).
-
D. Ionization Constant (pKa)
-
Causality: The pKa dictates the charge state of a molecule at a given pH. Since the ionized form is typically more water-soluble and the neutral form is more membrane-permeable, pKa is a critical determinant of the ADME profile.
-
Protocol (Potentiometric Titration):
-
Dissolve an accurately weighed amount of the compound in a suitable co-solvent/water mixture (e.g., methanol/water).
-
Titrate the solution with a standardized acid (e.g., 0.1 M HCl) and then back-titrate with a standardized base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated electrode.
-
Plot the pH versus the volume of titrant added.
-
The pKa values are determined from the inflection points of the titration curve using appropriate software. The hydrazide moiety is expected to have both acidic (amide N-H) and basic (terminal -NH₂) character.
-
Data Synthesis and Conclusion
Table 4: Comprehensive Physicochemical Profile (Hypothetical Data)
| Parameter | Method | Result | Implication for Drug Development |
| Purity | RP-HPLC | >99% | High purity ensures data integrity. |
| Melting Point (Tm) | DSC | 175.4 °C | Sharp melt indicates high purity and crystalline nature. |
| Thermal Decomposition (T_onset) | TGA | 215 °C | Stable under typical storage and processing conditions. |
| Aqueous Solubility (pH 7.4) | Shake-Flask | 25 µg/mL | Moderately soluble; may require formulation strategies for oral delivery. |
| Lipophilicity (LogP) | Shake-Flask | 2.9 | Within the optimal range for good membrane permeability. |
| pKa (Acidic) | Potentiometric | 12.8 | Will be neutral at physiological pH (amide proton). |
| pKa (Basic) | Potentiometric | 2.6 | Will be predominantly neutral at physiological pH (hydrazine). |
This technical guide has outlined a systematic and scientifically rigorous workflow for the comprehensive physicochemical characterization of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide. By integrating in silico prediction with robust experimental protocols for synthesis, purification, structural elucidation, and the determination of core properties, a complete data package can be generated. The hypothetical data presented suggest a compound with favorable "drug-like" properties, such as an appropriate molecular weight and lipophilicity. While its moderate aqueous solubility may present a formulation challenge, this is a common and often surmountable hurdle in drug development. This detailed characterization is the essential first step in validating the potential of this NCE and provides the critical foundation needed to confidently advance it into further pharmacological and preclinical evaluation.
References
A comprehensive, numbered list with full, clickable URLs would be generated here, consolidating all sources cited throughout the document.
Sources
- 1. Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijabbr.com [ijabbr.com]
- 3. mdpi.com [mdpi.com]
- 4. ijabbr.com [ijabbr.com]
- 5. researchgate.net [researchgate.net]
- 6. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Journal of Research in Pharmacy » Submission » Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety [dergipark.org.tr]
- 8. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. search.library.uq.edu.au [search.library.uq.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. 5-Methylfuran-2-carbohydrazide | 20842-19-7 | Benchchem [benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Separation of Furan on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 20. store.astm.org [store.astm.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. NMR spectroscopy [ch.ic.ac.uk]
- 23. cdnsciencepub.com [cdnsciencepub.com]
- 24. researchgate.net [researchgate.net]
- 25. globalresearchonline.net [globalresearchonline.net]
- 26. tandfonline.com [tandfonline.com]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. researchgate.net [researchgate.net]
- 29. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 30. pubs.acs.org [pubs.acs.org]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides [mdpi.com]
- 35. researchgate.net [researchgate.net]
- 36. chem.libretexts.org [chem.libretexts.org]
- 37. documents.thermofisher.com [documents.thermofisher.com]
- 38. youtube.com [youtube.com]
Potential Mechanisms of Action of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide
An In-Depth Technical Guide to the
A Whitepaper for Researchers and Drug Development Professionals
Abstract
5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide is a synthetic heterocyclic compound featuring a furan core, a carbohydrazide functional group, and a bromophenoxy moiety. While direct pharmacological studies on this specific molecule are not extensively published, its structural components are present in numerous compounds with well-documented biological activities. This guide synthesizes information from analogous furan-2-carbohydrazide, hydrazone, and bromophenoxy-containing molecules to postulate and explore potential mechanisms of action for the title compound. We will delve into hypothesized roles in antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory pathways. Furthermore, this document provides detailed, field-proven experimental protocols to systematically investigate these hypotheses, offering a roadmap for future research and development.
Introduction: Deconstructing the Molecule for Mechanistic Insights
The therapeutic potential of a novel chemical entity is intrinsically linked to its structure. 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide is a molecule that can be dissected into three key pharmacophoric components, each contributing to a potential biological activity profile:
-
The Furan Ring: A five-membered aromatic heterocycle, the furan scaffold is a cornerstone in medicinal chemistry, present in a wide array of bioactive natural products and synthetic drugs.[1][2][3] Its electron-rich nature allows it to participate in various interactions with biological macromolecules.[3]
-
The Carbohydrazide Moiety (-CONHNH₂): This functional group is a versatile building block for synthesizing hydrazones (-CONHN=CH-), which are known to possess a broad spectrum of pharmacological activities.[4] The hydrazide and hydrazone groups are excellent chelators and can form critical hydrogen bonds within enzyme active sites.[4][5]
-
The 2-Bromophenoxy Group: The presence of a halogenated phenyl ether introduces lipophilicity, potentially enhancing membrane permeability. The bromine atom can act as a hydrogen bond acceptor and its position on the phenyl ring can dictate target specificity and metabolic stability.
Given the absence of direct mechanistic data for the title compound, this guide will leverage a structure-activity relationship (SAR) approach, drawing parallels from closely related published compounds to build a robust set of testable hypotheses.
Hypothesized Mechanisms of Action and Experimental Validation
Based on the activities of structurally similar compounds, we propose four primary potential mechanisms of action for 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide. For each hypothesis, we outline the underlying scientific rationale and a detailed experimental workflow for validation.
Hypothesis 1: Antimicrobial and Antibiofilm Activity via Quorum Sensing Inhibition
Scientific Rationale: Furan-based compounds have demonstrated significant efficacy as antibiofilm agents. A study on furan-2-carboxamides, which share the core furan-amide structure with our topic compound, revealed potent activity against Pseudomonas aeruginosa.[6] The proposed mechanism involves the inhibition of the LasR receptor, a key component of the quorum-sensing (QS) system that regulates virulence factor production and biofilm formation.[6] Molecular docking studies suggested that these molecules bind within the LasR active site, acting as antagonists.[6] The carbohydrazide moiety of our compound could mimic the interactions observed with furan-2-carboxamides.
Experimental Validation Workflow:
Protocol 1: Biofilm Inhibition Assay (Crystal Violet Method)
-
Culture Preparation: Grow a culture of P. aeruginosa (e.g., PAO1 strain) overnight in a suitable medium like Luria-Bertani (LB) broth.
-
Compound Preparation: Prepare a stock solution of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide in DMSO. Create a series of dilutions in LB broth to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.
-
Assay Setup: In a 96-well microtiter plate, add 100 µL of the diluted bacterial culture (adjusted to an OD₆₀₀ of ~0.05) to wells containing 100 µL of the compound dilutions. Include positive (no compound) and negative (sterile broth) controls.
-
Incubation: Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.
-
Staining: Gently discard the planktonic cells and wash the wells three times with phosphate-buffered saline (PBS). Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Quantification: Discard the crystal violet solution and wash the wells again with PBS. Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well. Measure the absorbance at 595 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of biofilm inhibition relative to the positive control.
Hypothesis 2: Anticancer Activity via Induction of Apoptosis
Scientific Rationale: A vast body of literature supports the anticancer potential of furan derivatives.[1][3][7] Specifically, carbohydrazide derivatives bearing a furan moiety have demonstrated cytotoxic activity against cancer cell lines such as A549 (human lung cancer).[3][7][8] One study on 5-methylfuran-2-carbohydrazide noted its ability to induce apoptosis in HeLa cells.[9] The mechanism could involve intercalation with DNA, inhibition of topoisomerase enzymes, or modulation of key signaling pathways like mTOR or p53, which are common targets for benzofuran derivatives.[10]
Experimental Validation Workflow:
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., A549, HeLa) and a non-cancerous control cell line (e.g., BJ fibroblasts) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide (e.g., 0.1 to 200 µM) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). A high selectivity index (IC₅₀ on normal cells / IC₅₀ on cancer cells) is desirable.[3]
Hypothesis 3: Enzyme Inhibition (MAO, Carbonic Anhydrase, COX)
Scientific Rationale: The hydrazide-hydrazone scaffold is a "privileged structure" for enzyme inhibition.[4][11][12][13]
-
Monoamine Oxidase (MAO): Hydrazide/hydrazine compounds were among the first MAO inhibitors developed.[4] Substituted hydrazones have been shown to be potent, selective, and competitive inhibitors of human MAO-A.[4][11]
-
Carbonic Anhydrase (CA): Hydrazone derivatives have demonstrated potent inhibitory effects on human carbonic anhydrase isoforms I and II (hCA I and II).[12][13]
-
Cyclooxygenase (COX): A structurally similar compound, 5-bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, showed potent in vitro anti-inflammatory activity, and molecular docking suggested it occupies the active site of COX-2.[14][15]
Experimental Validation Workflow:
Protocol 3: In Vitro hMAO-A Inhibition Assay (Fluorometric)
-
Enzyme and Substrate Preparation: Use recombinant human MAO-A. Prepare a substrate solution containing Amplex® Red reagent, horseradish peroxidase (HRP), and a suitable MAO-A substrate (e.g., p-tyramine).
-
Assay Procedure: In a 96-well black plate, add the test compound at various concentrations, followed by the hMAO-A enzyme solution. Incubate for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the substrate solution.
-
Fluorescence Measurement: Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to MAO-A activity.
-
Data Analysis: Compare the reaction rates in the presence of the inhibitor to the control (no inhibitor) to calculate the percentage of inhibition and the IC₅₀ value. Known inhibitors like iproniazid can be used as a positive control.[4]
Hypothesis 4: Glucagon Receptor Antagonism
Scientific Rationale: Furan-2-carbohydrazides have been identified as a class of orally active glucagon receptor antagonists.[16] Glucagon plays a key role in glucose homeostasis, and its antagonism is a therapeutic strategy for type 2 diabetes. A study identified a lead compound from this class and explored the structure-activity relationships, leading to potent antagonists with good bioavailability.[16] The core structure of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide fits the general scaffold of these antagonists.
Experimental Validation Workflow:
Protocol 4: cAMP Accumulation Functional Assay
-
Cell Culture: Use a cell line stably expressing the human glucagon receptor (e.g., HEK293-GCGR).
-
Assay Setup: Seed the cells in a 96-well plate. On the day of the assay, wash the cells and incubate them with the test compound or a known antagonist (positive control) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes.
-
Glucagon Stimulation: Stimulate the cells with a submaximal concentration (e.g., EC₈₀) of glucagon for 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE-based assays).
-
Data Analysis: Generate a dose-response curve for the antagonist in the presence of the glucagon agonist. Calculate the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the glucagon-stimulated cAMP production.
Summary and Future Directions
The structural motifs within 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide suggest a rich and diverse pharmacological potential. Based on robust evidence from analogous compounds, its mechanism of action could plausibly involve quorum sensing inhibition, apoptosis induction in cancer cells, inhibition of key metabolic or inflammatory enzymes, or antagonism of the glucagon receptor.
The table below summarizes the hypothesized activities and the primary experimental validation methods.
| Hypothesized Activity | Potential Molecular Target(s) | Key Validating Experiment(s) |
| Antimicrobial/Antibiofilm | LasR Quorum Sensing Receptor | Crystal Violet Biofilm Assay, Virulence Factor Quantification |
| Anticancer | Apoptotic Pathways (Caspases), Cell Cycle Regulators | MTT Cell Viability Assay, Annexin V/PI Apoptosis Assay |
| Enzyme Inhibition | MAO-A, Carbonic Anhydrase I/II, COX-2 | Fluorometric/Colorimetric Enzyme Inhibition Assays, Kinetic Studies |
| Antidiabetic | Glucagon Receptor | cAMP Functional Assay, Radioligand Binding Assay |
The experimental workflows detailed in this guide provide a clear and logical path for elucidating the true mechanism of action of this promising compound. A systematic investigation beginning with broad phenotypic screening (e.g., antimicrobial, anticancer panels) followed by target-specific validation is recommended. Positive results from these in vitro studies would warrant progression to in vivo models to assess efficacy, pharmacokinetics, and safety, paving the way for potential therapeutic applications.
References
-
Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. ChemMedChem. Available at: [Link]
-
Synthesis and bioactivity of novel N,N′-diacylhydrazine derivatives containing furan(II). ResearchGate. Available at: [Link]
-
Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules. Available at: [Link]
-
New hydrazone derivatives: synthesis, characterization, carbonic anhydrase I-II enzyme inhibition, anticancer activity and in silico studies. PubMed. Available at: [Link]
-
Synthesis and biological activity of furan derivatives. SciSpace. Available at: [Link]
-
Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities. PubMed Central. Available at: [Link]
-
Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. Der Pharma Chemica. Available at: [Link]
-
Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega. Available at: [Link]
-
Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. MDPI. Available at: [Link]
-
Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. DergiPark. Available at: [Link]
-
Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. Journal of Research in Pharmacy. Available at: [Link]
-
5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. MDPI. Available at: [Link]
-
5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Preprints.org. Available at: [Link]
-
JOURNAL OF PHYSICAL AND CHEMICAL SCIENCES Schiff Bases of 5-bromo-1-Benzofuran-2-Carbohydrazide. Zenodo. Available at: [Link]
-
(PDF) 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. ResearchGate. Available at: [Link]
-
(PDF) 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. ResearchGate. Available at: [Link]
-
5-Bromofuran-2-carbohydrazide. PubChem. Available at: [Link]
-
Discovery of furan-2-carbohydrazides as orally active glucagon receptor antagonists. PubMed. Available at: [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. ijabbr.com [ijabbr.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity [mdpi.com]
- 5. 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide [mdpi.com]
- 6. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Journal of Research in Pharmacy » Submission » Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. 5-Methylfuran-2-carbohydrazide | 20842-19-7 | Benchchem [benchchem.com]
- 10. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New hydrazone derivatives: synthesis, characterization, carbonic anhydrase I-II enzyme inhibition, anticancer activity and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of furan-2-carbohydrazides as orally active glucagon receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Foreword: The Furan-2-Carbohydrazide Scaffold - A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Furan-2-Carbohydrazide Derivatives
The furan ring is a versatile and fundamental heterocyclic motif that has garnered significant attention in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a valuable component in the design of novel therapeutic agents. When combined with a carbohydrazide moiety (-CONHNH₂), the resulting furan-2-carbohydrazide core emerges as a "privileged scaffold." This structure serves as a powerful building block for generating diverse libraries of compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2]
This guide provides an in-depth exploration of the multifaceted biological activities of furan-2-carbohydrazide derivatives. We will delve into the synthetic strategies, examine the mechanisms of action, and present the field-proven experimental protocols used to validate these activities. The content is tailored for researchers, scientists, and drug development professionals, offering not just data, but the causal logic behind the experimental design and interpretation.
Part 1: Synthesis and Derivatization - The Gateway to Diversity
The synthetic accessibility of the furan-2-carbohydrazide core is a primary reason for its widespread use. The general approach involves the reaction of a furan-2-carboxylic acid derivative with hydrazine hydrate, often preceded by an esterification step to activate the carboxylic acid. A more direct and efficient method involves the reaction of furan-2-carboxylic acid with 1,1'-carbonyldiimidazole (CDI) followed by the addition of a substituted carbazate.[3] This modularity allows for the facile introduction of various substituents, leading to large libraries of derivatives for screening.
A common and highly effective derivatization strategy is the condensation of the terminal amino group of the hydrazide with a wide range of aldehydes or ketones to form Schiff bases (hydrazones). This reaction is typically straightforward and high-yielding, providing a simple yet powerful method to modulate the steric and electronic properties of the final molecule, profoundly influencing its biological activity.
Workflow for the Synthesis of Furan-2-Carbohydrazide Derivatives
Caption: General synthetic pathway for furan-2-carbohydrazide derivatives.
Part 2: Antimicrobial and Antibiofilm Activities
The emergence of multidrug-resistant (MDR) pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Furan-2-carbohydrazide derivatives have demonstrated significant potential in this arena, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.[2]
The mechanism of action is often linked to the formation of Schiff bases, where the azomethine group (>C=N-) is crucial for activity.[4] These compounds are thought to interfere with essential cellular processes, such as cell wall synthesis or DNA replication. For instance, Schiff bases derived from furan-2-carbohydrazide have shown moderate to good activity against strains like E. coli, S. aureus, and E. faecalis.[4][5]
Beyond direct bactericidal or bacteriostatic effects, certain derivatives exhibit potent antibiofilm properties. Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Furan-2-carboxamides, closely related to carbohydrazides, have been shown to inhibit biofilm formation in Pseudomonas aeruginosa without affecting bacterial growth, suggesting an anti-quorum sensing mechanism.[3] Molecular docking studies propose that these compounds may act as inhibitors of the LasR receptor, a key regulator in the P. aeruginosa quorum sensing system.[3]
Data Summary: In Vitro Antimicrobial Activity
| Compound Type | Target Organism | Activity Metric | Result | Reference |
| Furan-Schiff Base | E. coli, S. aureus | Zone of Inhibition | Moderate Activity | [5] |
| Furan-carboxamide (4b) | P. aeruginosa | Biofilm Inhibition | 58% inhibition at 50 µM | [3] |
| Thiazolyl-hydrazone | C. krusei, C. parapsilosis | Antifungal | Potency similar to ketoconazole | [6] |
| Metal Complexes | Various microbes | Antibacterial | Good activity for Co, Ni, Cu complexes | [7] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for quantitatively assessing the in vitro antimicrobial activity of novel compounds.[8][9]
-
Preparation of Bacterial Inoculum:
-
Aseptically transfer 3-5 colonies of the test bacterium from a fresh agar plate into a sterile broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the culture at 37°C until its turbidity matches the 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells. The choice of a standardized inoculum is critical for reproducibility.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test furan derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the broth medium to cover a broad concentration range.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A known antibiotic (e.g., ceftriaxone) should be used as a reference standard.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Interpretation:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Part 3: Anticancer Activity
Furan-containing molecules are present in numerous anticancer agents, and derivatives of furan-2-carbohydrazide are no exception.[10][11] These compounds have demonstrated cytotoxic activity against various human cancer cell lines, including lung (A549), breast (MCF-7), and liver (HEPG2) cancers.[10][12][13]
The anticancer mechanism is often multifactorial. Some derivatives function as tubulin polymerization inhibitors, disrupting the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[10] The apoptotic cascade can be triggered via the intrinsic mitochondrial pathway, evidenced by an increase in the expression of pro-apoptotic proteins like Bax and p53, and a decrease in the anti-apoptotic protein Bcl-2.[10]
One study highlighted a carbohydrazide derivative (compound 3e) that showed a significant anticancer effect on A549 lung cancer cells with an IC₅₀ value of 43.38 µM, while exhibiting no cytotoxic effects on normal fibroblast cells, indicating a degree of selectivity.[12]
Data Summary: Anticancer Cytotoxicity (IC₅₀ Values)
| Compound | Cell Line | IC₅₀ (µM) | Notes | Reference |
| Furan-carbohydrazides | A549 (Lung) | 43.38 - 342.63 | Compound 3e was most potent and selective. | [12] |
| Pyridine carbohydrazide (4) | MCF-7 (Breast) | Not specified | Induced G2/M phase arrest and apoptosis. | [10] |
| Furan-based chalcones | A549 (Lung) | Not specified | Induced apoptosis. | [14] |
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[15][16] It is a cornerstone technique in screening for potential anticancer agents.[17]
-
Cell Plating:
-
Seed the cancer cells (e.g., A549) into a 96-well plate at a density of 1,000 to 100,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment. This step ensures cells are in a healthy, exponential growth phase before treatment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the furan-2-carbohydrazide derivatives.
-
Include a vehicle control (cells treated with the solvent, e.g., DMSO) and an untreated control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.
-
Incubate in the dark at room temperature for 2 hours.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
The intensity of the purple color is directly proportional to the number of viable cells. Cell viability is calculated relative to the vehicle control, and IC₅₀ values are determined.
-
Workflow for MTT Cytotoxicity Assay
Caption: Step-by-step workflow of the MTT cell viability assay.
Part 4: Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. Furan derivatives have long been recognized for their anti-inflammatory properties.[1] Recently, specific furan-2-carbohydrazide derivatives have been investigated for their potential to mitigate inflammatory processes.
In vitro studies have shown that compounds like 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide can inhibit protein denaturation and proteinase activity, two key processes in inflammation.[18][19] This compound also demonstrated a significant membrane-stabilizing effect on human red blood cells (HRBCs) subjected to heat- or hypotonicity-induced lysis.[19] Since the HRBC membrane is analogous to the lysosomal membrane, this suggests the compound could prevent the release of lysosomal enzymes at inflammatory sites, a key mechanism of anti-inflammatory drugs.[19]
Data Summary: In Vitro Anti-inflammatory Activity
| Assay | Test Compound | IC₅₀ (µg/mL) | Standard (Diclofenac) IC₅₀ (µg/mL) | Reference |
| BSA Denaturation Inhibition | Compound 1 | 3.54 | 1.99 | [19] |
| Proteinase Inhibition | Compound 1 | 3.04 | 3.38 | [19] |
| Heat-induced Hemolysis | Compound 1 | 2.25 | 2.28 | [19] |
| Hypotonicity-induced Hemolysis | Compound 1 | 1.82 | 2.00 | [19] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a classic and highly reproducible in vivo model for evaluating the activity of compounds against acute inflammation.[20][21]
-
Animal Acclimatization and Grouping:
-
Use adult rats or mice, acclimatized to laboratory conditions.
-
Divide animals into groups: a control group (vehicle), a standard group (e.g., Indomethacin), and test groups receiving different doses of the furan derivative.
-
-
Compound Administration:
-
Administer the test compound or vehicle to the respective groups, typically via oral (p.o.) or intraperitoneal (i.p.) injection.
-
-
Induction of Inflammation:
-
One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution into the subplantar surface of the right hind paw of each animal.[20] This injection initiates an acute inflammatory response.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, 5, and 6 hours).[20]
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline.
-
Determine the percentage inhibition of edema in the treated groups relative to the control group. A significant reduction in paw edema indicates potent anti-inflammatory activity.
-
Part 5: Anticonvulsant Activity
Epilepsy is a neurological disorder characterized by recurrent seizures. The search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing. Several studies have reported the anticonvulsant potential of furan-2-carbohydrazide derivatives.[22][23]
The primary screening model for this activity is the Maximal Electroshock Seizure (MES) test.[24] This model is designed to induce generalized tonic-clonic seizures and is particularly effective at identifying compounds that prevent seizure spread.[24][25] A compound is considered to have provided protection if it abolishes the tonic hindlimb extension phase of the seizure.[24] Studies have shown that certain thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives incorporating a furan moiety provide significant protection in the MES test.[22] Similarly, a 1,4-dihydropyridine derivative with a furan-2-yl group at the 4-position showed high activity, suggesting the furan ring is crucial for its anticonvulsant effect.[23]
Experimental Protocol: Maximal Electroshock Seizure (MES) Test
This protocol outlines the standard procedure for the MES test in mice or rats.[24][25]
-
Animal Preparation:
-
Use adult male mice or rats. Administer the test compound, vehicle, or a standard drug (e.g., Phenytoin) i.p. or p.o.
-
Allow for a pre-treatment time based on the compound's expected pharmacokinetics (typically 30-60 minutes).
-
-
Electrode Application:
-
Anesthetize the corneas with a drop of 0.5% tetracaine hydrochloride.
-
Apply corneal electrodes moistened with saline to ensure good electrical contact.
-
-
Stimulation:
-
Observation and Endpoint:
-
Immediately observe the animal for the characteristic seizure pattern: tonic flexion followed by tonic extension of the hindlimbs, and then clonic convulsions.
-
The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered "protected" if this phase is absent.[24]
-
-
Data Analysis:
-
The percentage of animals protected in the drug-treated groups is calculated and compared to the vehicle control group. The dose that protects 50% of the animals (ED₅₀) can then be determined.
-
Part 6: Antiviral Activity - A New Frontier
The versatility of the furan-2-carbohydrazide scaffold has also led to its exploration in antiviral drug discovery. Notably, a series of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives were identified as novel, non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (Mpro).[26]
Mpro is a crucial enzyme for viral replication, making it an attractive target for antiviral drugs.[26] Through screening and subsequent structure-based optimization, compounds were discovered that inhibited Mpro with IC₅₀ values as low as 1.55 µM.[26] Enzymatic kinetic studies revealed that these compounds act as reversible covalent inhibitors. Importantly, the lead compounds exhibited no obvious cytotoxicity in Vero and MDCK cells, indicating a favorable preliminary safety profile.[26]
Logical Relationship: From Scaffold to Antiviral Inhibitor
Caption: Development pathway from scaffold to a potent Mpro inhibitor.
Conclusion and Future Outlook
The furan-2-carbohydrazide scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives make it a highly valuable starting point for drug discovery programs. From combating antibiotic resistance and discovering new anticancer agents to developing novel anti-inflammatory, anticonvulsant, and antiviral therapies, the potential applications are vast and compelling.
Future research should focus on leveraging structure-activity relationship (SAR) studies to optimize potency and selectivity. Advanced computational techniques, such as molecular docking and dynamic simulations, can further guide the rational design of next-generation derivatives with enhanced therapeutic profiles and reduced toxicity. The continued exploration of this remarkable scaffold promises to yield new and effective treatments for a wide range of human diseases.
References
- Pharmacological activity of furan deriv
- Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Chemistry & Medicinal Chemistry.
- Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. European Journal of Medicinal Chemistry.
- Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates.
-
5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. ResearchGate. [Link]
-
Antiepileptic Activity of Novel 2-(substituted benzylidene)-7-(4- fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one Derivatives. ResearchGate. [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. National Institutes of Health. [Link]
- Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. Journal of the Turkish Chemical Society, Section A: Chemistry.
-
Maximal Electroshock Seizure (MES) Test (mouse, rat). National Institutes of Health. [Link]
-
Synthesis, Characterization, and Antibacterial Activity of Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) Complexes of Schiff. SciSpace. [Link]
-
Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. National Institutes of Health. [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. National Institutes of Health. [Link]
-
5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. MDPI. [Link]
-
Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. National Institutes of Health. [Link]
-
Synthesis and bioactivity of novel N,N′-diacylhydrazine derivatives containing furan(II). ResearchGate. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health. [Link]
-
In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. [Link]
-
Maximal Electroshock Seizure Model. Melior Discovery. [Link]
- Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. ScienceRise: Pharmaceutical Science.
-
5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Preprints.org. [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]
-
Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. [Link]
-
Furan-2-carbohydrazide. LookChem. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]
-
Synthesis and antimicrobial activity of new 2-((1-furan-2-yl)ethylidene)hydrazono)-4-phenylthiazol-3(2H)-amine derivatives and their schiff bases with 4-nitrobenzaldehyde. ResearchGate. [Link]
-
Physiochemical and Antimicrobial Studies on Ni(Ii) and Cu(Ii) Schiff Base Complexes Derived from Furan-2-Aldehyde. Oriental Journal of Chemistry. [Link]
-
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]
-
Furan synthesis. Organic Chemistry Portal. [Link]
-
Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549). National Institutes of Health. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
- Synthesis and Anticonvulsant Activity of a New Series of 1,4-Dihydropyridine Deriv
-
MTT Assay Protocol. Springer Nature Experiments. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. [Link]
-
Design, Synthesis And Anticonvulsant Activity Of Cinnamoyl Derivatives Of 3,4,6,7,8,9 Hexahydrodibenzo[B,D]Furan-1-(2h)-One Oxime. ResearchGate. [Link]
-
The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. ResearchGate. [Link]
-
Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube. [Link]
- Synthesis, antimicrobial, and molecular docking studies of furan- based Schiff bases derived
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate. [Link]
-
Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory. World's Veterinary Journal. [Link]
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Journal of Research in Pharmacy » Submission » Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety [dergipark.org.tr]
- 13. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 14. Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. atcc.org [atcc.org]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. preprints.org [preprints.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. inotiv.com [inotiv.com]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis and Anticonvulsant Activity of a New Series of 1,4-Dihydropyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Substituted Furan-2-Carbohydrazides: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The furan scaffold, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in medicinal chemistry, valued for its versatile chemical reactivity and its presence in numerous pharmacologically active compounds.[1][2][3][4] Among the vast array of furan derivatives, substituted furan-2-carbohydrazides have emerged as a particularly promising class of molecules. The inherent biological activity of the furan nucleus, combined with the versatile chemical reactivity of the carbohydrazide moiety, creates a powerful platform for the development of novel therapeutic agents with a broad spectrum of activities.[5] This technical guide provides an in-depth exploration of substituted furan-2-carbohydrazides, covering their synthesis, diverse biological activities, and their potential in the drug discovery and development pipeline.
The Furan-2-Carbohydrazide Scaffold: A Privileged Structure in Medicinal Chemistry
The furan-2-carbohydrazide core is considered a "privileged structure" in drug discovery. This is due to the synergistic combination of the furan ring and the carbohydrazide group. The furan ring, an electron-rich aromatic system, can engage in various interactions with biological targets.[6] The carbohydrazide moiety (-CONHNH2) is a versatile functional group that can act as a hydrogen bond donor and acceptor, and serves as a key building block for the synthesis of a variety of heterocyclic systems.[5] This unique combination allows for the generation of large, diverse chemical libraries with a wide range of pharmacological properties.
Synthetic Strategies for Furan-2-Carbohydrazide Analogs
The synthesis of substituted furan-2-carbohydrazides typically involves the reaction of a furan-2-carboxylic acid derivative with hydrazine or a substituted hydrazine. A common and efficient method involves the activation of the carboxylic acid, followed by nucleophilic attack by the hydrazine.
General Synthesis Protocol
A widely applicable method for the synthesis of N'-substituted furan-2-carbohydrazides involves a two-step process.[7]
Step 1: Activation of Furan-2-Carboxylic Acid
-
Dissolve furan-2-carboxylic acid in a suitable anhydrous solvent, such as tetrahydrofuran (THF).
-
Add a coupling agent, for example, 1,1'-carbonyldiimidazole (CDI), to the solution.
-
Stir the mixture at a slightly elevated temperature (e.g., 45°C) for a sufficient duration (typically 2 hours) to ensure the formation of the activated acyl imidazole intermediate.
Step 2: Reaction with a Hydrazine Derivative
-
To the solution containing the activated furan-2-carboxylic acid, add the desired substituted hydrazine (e.g., t-butyl carbazate for further modifications or a substituted benzoylhydrazide).
-
Continue stirring the reaction mixture, often overnight, to allow for the completion of the condensation reaction.
-
The resulting furan-2-carbohydrazide derivative can then be isolated and purified using standard techniques such as filtration, recrystallization, or column chromatography.
A visual representation of a general synthetic workflow is provided below.
Caption: General workflow for the synthesis of substituted furan-2-carbohydrazides.
A Spectrum of Biological Activities
The true power of the substituted furan-2-carbohydrazide scaffold lies in its remarkable versatility, with derivatives demonstrating a wide array of biological activities. This section will delve into some of the most significant and well-researched therapeutic areas.
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a multitude of diseases.[8] Several studies have highlighted the potent anti-inflammatory properties of substituted furan-2-carbohydrazides. For instance, a series of substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids were synthesized and showed pronounced anti-inflammatory effects.[9] In another study, 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide demonstrated significant in vitro anti-inflammatory activity, comparable to the standard drug diclofenac sodium, by inhibiting protein denaturation and proteinase activity.[10]
The proposed mechanism for the anti-inflammatory action of some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[10] Molecular docking studies have suggested that these molecules can bind effectively within the active site of COX-2.[10]
Antimicrobial and Antibiofilm Potential
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Furan-2-carbohydrazide derivatives have shown promise in this area. A diversity-oriented synthesis approach led to the identification of furan-2-carboxamides with significant antibiofilm activity against Pseudomonas aeruginosa.[7] Notably, carbohydrazide derivatives were among the most active compounds, with one analog achieving a 58% reduction in biofilm formation.[7] The mechanism of action is thought to involve the disruption of quorum sensing, a bacterial communication system that regulates virulence and biofilm formation.[7]
Other studies have reported the synthesis of furan-2-carbohydrazones of 5-nitro-2-furanaldehyde with antibacterial activity.[11] The presence of the nitro group is often associated with the antimicrobial properties of furan derivatives.[12]
Anticancer Activity
The search for more effective and less toxic anticancer drugs is a major focus of modern drug discovery. Several furan-2-carbohydrazide derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[6][13] For example, a series of novel carbohydrazide derivatives bearing a furan moiety showed cytotoxic effects on A549 human lung cancer cells.[13]
The mechanisms underlying the anticancer activity of these compounds are varied. Some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[14] For instance, certain furan-based pyridine carbohydrazides were found to cause G2/M phase cell cycle arrest and induce apoptosis through the intrinsic mitochondrial pathway, as evidenced by increased levels of p53 and Bax, and decreased levels of Bcl-2.[14]
Anticonvulsant Properties
Epilepsy is a neurological disorder characterized by recurrent seizures. The development of new anticonvulsant drugs with improved efficacy and fewer side effects is an ongoing need. Research has indicated that certain furan-2-carbohydrazide derivatives possess anticonvulsant activity.[15][16] While the exact mechanisms are still under investigation, it is hypothesized that these compounds may modulate the activity of ion channels or neurotransmitter systems involved in neuronal excitability.
Glucagon Receptor Antagonism
Furan-2-carbohydrazides have also been identified as orally active glucagon receptor antagonists.[17] Glucagon is a hormone that raises blood glucose levels, and its overactivity can contribute to hyperglycemia in type 2 diabetes. By blocking the glucagon receptor, these compounds can help to lower blood glucose levels. Structure-activity relationship (SAR) studies have identified key structural features, such as an ortho-nitrophenol group, that are important for potent glucagon receptor inhibitory activity.[17]
Structure-Activity Relationship (SAR) Insights
The biological activity of substituted furan-2-carbohydrazides is highly dependent on the nature and position of the substituents on both the furan ring and the carbohydrazide moiety. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.[18][19][20]
For example, in the context of antibiofilm activity, substitutions on the phenyl ring attached to the carbohydrazide were found to be a critical feature for inhibiting P. aeruginosa biofilm formation.[7] Similarly, for glucagon receptor antagonists, modifications to the acidity of a phenolic substituent significantly impacted the inhibitory activity.[17]
The general relationship can be visualized as follows:
Caption: Conceptual diagram of the structure-activity relationship for furan-2-carbohydrazides.
Data Summary: Biological Activities of Selected Furan-2-Carbohydrazide Derivatives
| Compound Class | Target/Activity | Key Findings | Reference |
| 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids | Anti-inflammatory | Pronounced anti-inflammatory activity. | [9] |
| Furan-2-Carboxamides | Antibiofilm (P. aeruginosa) | Carbohydrazides showed significant activity; one compound achieved 58% biofilm reduction. | [7] |
| Furan-2-Carbohydrazides with Ortho-nitrophenol | Glucagon Receptor Antagonist | Potent antagonists with good bioavailability. | [17] |
| Carbohydrazide Derivatives with Furan Moiety | Anticancer (A549 cells) | Demonstrated cytotoxic activity with IC50 values in the micromolar range. | [13] |
| 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide | Anti-inflammatory | Inhibited protein denaturation and proteinase activity, comparable to diclofenac. | [10] |
Future Perspectives and Conclusion
Substituted furan-2-carbohydrazides represent a highly versatile and promising scaffold in the field of medicinal chemistry. The ease of their synthesis and the ability to introduce a wide range of substituents allows for the fine-tuning of their pharmacological properties. The diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant effects, underscore the significant therapeutic potential of this class of compounds.
Future research in this area should focus on several key aspects:
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects is crucial for their further development.
-
Optimization of Lead Compounds: Utilizing structure-activity relationship data to design and synthesize more potent, selective, and bioavailable analogs.
-
In Vivo Efficacy and Safety Profiling: Rigorous preclinical evaluation of promising candidates in relevant animal models to assess their therapeutic efficacy and safety.
References
-
Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. (2023). ResearchGate. [Link]
-
Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. (n.d.). PMC. [Link]
-
Discovery of furan-2-carbohydrazides as orally active glucagon receptor antagonists. (2014). PubMed. [Link]
-
Synthesis and bioactivity of novel N,N′-diacylhydrazine derivatives containing furan(II). (n.d.). ResearchGate. [Link]
-
Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. (n.d.). PMC. [Link]
-
Decyclization of Substituted 2-[2-Oxofuran-3(2H)-ylidene)furan-2-carbohydrazides by the Action of Alcohols and Analgesic Activity of the Obtained Compounds. (2022). ResearchGate. [Link]
-
[Preparations with antibacterial activity of some naphto-/2,1-b/-furan-2-carbohydrazones of 5-nitro-2-furanaldeide]. (1976). PubMed. [Link]
-
Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. (n.d.). PMC. [Link]
-
Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. (2022). Journal of Research in Pharmacy. [Link]
-
Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). MDPI. [Link]
-
5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. (2022). Preprints.org. [Link]
-
Decyclization of substituted 2-[2-oxofuran-3(2h)-ylidene)furan-2-carbohydrazides by the action of alcohols and analgesic activity of the obtained compounds. (2022). ResearchGate. [Link]
-
Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. (n.d.). ResearchGate. [Link]
-
5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. (2022). MDPI. [Link]
-
Synthesis and antimicrobial activity of new 2-((1-furan-2-yl)ethylidene)hydrazono)-4-phenylthiazol-3(2H)-amine derivatives and their schiff bases with 4-nitrobenzaldehyde. (2018). ResearchGate. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry. [Link]
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). PMC. [Link]
-
Pharmacological activity of furan derivatives. (n.d.). . [Link]
-
Synthesis and biological activities of furan derivatives. (2022). ResearchGate. [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024). mbimph.com. [Link]
-
Synthesis, structure, characterization and theoretical studies of NLO active furan-2-carbohydrazide monohydrate derivative single crystals. (2015). RSC Publishing. [Link]
-
Cas 3326-71-4,Furan-2-carbohydrazide. (n.d.). lookchem.com. [Link]
-
Furan synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. (2022). PubMed. [Link]
-
Synthesis of Furan Derivatives Condensed with Carbohydrates. (n.d.). PMC. [Link]
-
Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. (2022). National Institutes of Health. [Link]
-
[Article] Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. (2022). Reddit. [Link]
-
Synthesis, characterization and crystal structure of N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide. (2010). ResearchGate. [Link]
-
Antiepileptic Activity of Novel 2-(substituted benzylidene)-7-(4- fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one Derivatives. (2018). ResearchGate. [Link]
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijabbr.com [ijabbr.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide[v1] | Preprints.org [preprints.org]
- 11. [Preparations with antibacterial activity of some naphto-/2,1-b/-furan-2-carbohydrazones of 5-nitro-2-furanaldeide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Furan Derivatives Condensed with Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Journal of Research in Pharmacy » Submission » Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety [dergipark.org.tr]
- 14. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity [mdpi.com]
- 15. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of furan-2-carbohydrazides as orally active glucagon receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reddit.com [reddit.com]
A Comprehensive Spectroscopic and Structural Elucidation of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, molecules that feature a confluence of diverse pharmacophores are of significant interest. 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide is one such molecule, incorporating a furan scaffold, a brominated aromatic ring, and a carbohydrazide moiety. The furan ring is a common motif in numerous biologically active compounds, while the phenoxy linker provides conformational flexibility. The carbohydrazide group is a versatile functional handle for the synthesis of various derivatives, such as hydrazones, which are known to exhibit a wide range of biological activities. The presence of a bromine atom can enhance lipophilicity and may influence the metabolic stability and binding affinity of the molecule.
This technical guide, intended for researchers, scientists, and professionals in drug development, provides a detailed exposition of the spectroscopic techniques used to characterize and confirm the structure of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide. By delving into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we will not only present the expected data but also explain the underlying principles and experimental considerations. This document is structured to serve as a practical reference for the synthesis and characterization of this and related compounds.
Molecular Structure
The structural framework of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide is depicted below. A thorough understanding of this structure is fundamental to the interpretation of the spectroscopic data that follows.
Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: The solution is infused into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate.
-
Data Acquisition: The mass spectrum is acquired in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Data Analysis: The resulting spectrum is analyzed to identify the molecular ion peak and major fragment ions.
Conclusion
The structural elucidation of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide can be confidently achieved through a combination of NMR and IR spectroscopy, and mass spectrometry. ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework, while IR spectroscopy will confirm the presence of key functional groups. Mass spectrometry will unequivocally determine the molecular weight and confirm the presence of bromine through its characteristic isotopic pattern, with fragmentation analysis further corroborating the proposed structure. The predicted data and protocols outlined in this guide provide a solid foundation for the successful characterization of this and structurally related molecules, facilitating their advancement in drug discovery and development pipelines.
References
-
MDPI. (n.d.). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
Potential Therapeutic Targets of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide: A Rationale-Driven Approach to Target Deconvolution
An In-Depth Technical Guide for Researchers
Abstract
The compound 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide represents a compelling chemical scaffold integrating multiple pharmacophoric motifs: a furan ring, a carbohydrazide linker, and a brominated phenoxy group. While direct biological data on this specific molecule is nascent, a comprehensive analysis of its structural analogues provides a robust framework for predicting and validating its therapeutic potential. This guide outlines a rationale-driven strategy for identifying and validating high-priority therapeutic targets in oncology, infectious diseases, and inflammatory conditions. We provide detailed, field-proven experimental workflows, from initial biochemical screening to cell-based functional assays, to empower researchers in drug development to systematically explore the compound's mechanism of action.
Introduction: Deconstructing the Pharmacophore
The therapeutic potential of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide is rooted in the established bioactivity of its constituent parts. The furan ring is a privileged scaffold in medicinal chemistry, found in drugs with applications ranging from antimicrobial (e.g., Nitrofurantoin) to cardiovascular (e.g., Ranolazine)[1][2]. The hydrazide and its derived hydrazone moiety (-NH-N=C<) are pivotal functional groups known to confer a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[3][4]. Finally, the halogenated (bromo) phenoxy group can enhance binding affinity and modulate pharmacokinetic properties through lipophilic and electronic interactions[5].
This convergence of functionalities suggests that the compound is likely to be bioactive. The central challenge, and the focus of this guide, is to move from this general prediction to the identification of specific, high-value molecular targets.
A Logic-Based Strategy for Target Identification
Without prior data, a logical, stepwise approach is essential to efficiently deconvolute the compound's mechanism of action. Our proposed strategy prioritizes targets based on the strength of evidence from structurally related molecules.
Caption: A stepwise workflow for identifying and validating therapeutic targets.
High-Priority Therapeutic Areas and Potential Targets
Based on extensive literature precedent for furan-hydrazide scaffolds, three therapeutic areas emerge as highly promising for investigation.
Oncology
The hydrazone linkage is a cornerstone of many compounds with potent anticancer activity[5][6]. These molecules often exert their effects by interacting with enzymes critical for cell proliferation or by inducing apoptosis[2][7].
-
Hypothesized Target: Topoisomerase II or Tyrosine Kinases.
-
Rationale: N-acyl hydrazone derivatives have demonstrated broad-spectrum and selective cytotoxicity against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and hepatocellular carcinoma (HepG2)[8][9]. These effects are often mediated by inhibition of key enzymes like topoisomerases, which manage DNA topology during replication, or by disrupting signaling cascades regulated by tyrosine kinases. The planar furan ring and aromatic phenoxy group can facilitate intercalation into DNA or binding to ATP-pockets of kinases, respectively.
Infectious Diseases (Bacterial)
Furan derivatives have a long history as antibacterial agents[1][10]. Their mechanisms often involve the inhibition of essential bacterial enzymes or interference with critical cellular processes like quorum sensing.
-
Hypothesized Target: Bacterial DNA Gyrase or Quorum Sensing Regulator LasR.
-
Rationale: Furan-2-carboxamides, which are structurally analogous to the title compound, have been identified as inhibitors of the quorum-sensing regulator LasR in Pseudomonas aeruginosa[11]. Quorum sensing is a cell-to-cell communication system that controls virulence factor production, and its inhibition represents a promising anti-virulence strategy. Alternatively, the ability of planar aromatic systems to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication and a validated antibacterial target, provides another strong rationale.
Inflammatory Diseases
Recent studies have highlighted the potent anti-inflammatory properties of closely related furan-carbohydrazide derivatives[12]. This activity points towards modulation of key inflammatory mediators.
-
Hypothesized Target: Cyclooxygenase (COX-1/COX-2) Enzymes.
-
Rationale: A compound with a nearly identical core, 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, demonstrated significant in vitro anti-inflammatory effects, including potent inhibition of proteinase activity and stabilization of red blood cell membranes, a proxy for lysosomal membrane stabilization[13]. These activities are characteristic of non-steroidal anti-inflammatory drugs (NSAIDs), many of which target COX enzymes. Furan rings are present in known COX inhibitors, suggesting this is a highly plausible mechanism[2].
Experimental Validation Workflows
To rigorously test these hypotheses, a series of self-validating experimental protocols are required. Each protocol includes necessary controls to ensure data integrity.
Workflow 1: Anticancer Target Validation (Topoisomerase II)
This workflow confirms if the compound inhibits Topoisomerase II, a key enzyme in DNA replication targeted by many chemotherapeutics.
Caption: Experimental workflow for validating Topoisomerase II inhibition.
Protocol 4.1: Topoisomerase II DNA Relaxation Assay
-
Objective: To determine if the compound directly inhibits the enzymatic activity of purified human Topoisomerase IIα.
-
Materials:
-
Human Topoisomerase IIα enzyme (recombinant).
-
Supercoiled plasmid DNA (e.g., pBR322).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT).
-
Test Compound Stock (in DMSO).
-
Positive Control: Etoposide.
-
Vehicle Control: DMSO.
-
-
Procedure:
-
Prepare reaction mixtures in microfuge tubes on ice. To the assay buffer, add 0.5 µg of supercoiled plasmid DNA.
-
Add the test compound over a range of concentrations (e.g., 0.1 µM to 100 µM). Include tubes for the positive control (Etoposide, e.g., 50 µM) and vehicle control (DMSO, same volume as compound).
-
Add 2 units of Topoisomerase IIα enzyme to all tubes except a 'no enzyme' negative control.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K. Incubate at 50°C for 30 minutes.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis to separate supercoiled (unrelaxed) from relaxed plasmid DNA.
-
Visualize the DNA under UV light. Inhibition is observed as a dose-dependent persistence of the supercoiled DNA band compared to the vehicle control, which should show fully relaxed DNA.
-
-
Self-Validation: The positive control (Etoposide) must show clear inhibition, while the vehicle control must show complete relaxation. The 'no enzyme' control must show only supercoiled DNA.
Workflow 2: Antibacterial Target Validation (Quorum Sensing)
This workflow assesses the compound's ability to interfere with bacterial communication, a modern anti-virulence approach.
Protocol 4.2: P. aeruginosa LasR-based Quorum Sensing Inhibition Assay
-
Objective: To determine if the compound can inhibit the LasR quorum sensing system using a reporter strain.
-
Materials:
-
E. coli biosensor strain carrying a LasR expression plasmid and a LasR-inducible GFP reporter plasmid (e.g., pJBA132).
-
LB Broth with appropriate antibiotics for plasmid maintenance.
-
Inducer: N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).
-
Test Compound Stock (in DMSO).
-
Positive Control: Furanone C-30 (known QS inhibitor).
-
Vehicle Control: DMSO.
-
-
Procedure:
-
Grow the E. coli reporter strain overnight in LB broth with antibiotics.
-
Dilute the overnight culture 1:100 into fresh LB broth.
-
In a 96-well microplate, add the diluted culture to each well.
-
Add the test compound across a range of concentrations. Include positive and vehicle controls.
-
Add the inducer (3-oxo-C12-HSL, final concentration ~100 nM) to all wells except a 'no inducer' negative control.
-
Incubate the plate at 37°C with shaking for 4-6 hours.
-
Measure bacterial growth (OD₆₀₀) and GFP fluorescence (Excitation ~485 nm, Emission ~520 nm) using a plate reader.
-
Calculate the normalized fluorescence (Fluorescence / OD₆₀₀) for each well.
-
Inhibition is observed as a dose-dependent decrease in normalized fluorescence without a significant decrease in OD₆₀₀ (to rule out bactericidal effects).
-
-
Self-Validation: The positive control must inhibit fluorescence. The vehicle control (with inducer) must show high fluorescence. The 'no inducer' control must show baseline fluorescence.
Workflow 3: Anti-inflammatory Target Validation (COX Enzyme Inhibition)
This protocol directly measures the compound's effect on the primary targets for NSAIDs.
Protocol 4.3: COX-1/COX-2 Inhibitor Screening Assay
-
Objective: To determine the compound's inhibitory activity and selectivity against COX-1 and COX-2 enzymes.
-
Materials:
-
Commercial COX-1/COX-2 inhibitor screening assay kit (e.g., Cayman Chemical, Abcam). These kits typically provide purified ovine COX-1 and human recombinant COX-2, arachidonic acid (substrate), and a colorimetric probe.
-
Test Compound Stock (in DMSO).
-
Selective Controls: SC-560 (COX-1 selective) and Celecoxib (COX-2 selective).
-
Non-selective Control: Indomethacin.
-
Vehicle Control: DMSO.
-
-
Procedure:
-
Follow the manufacturer's protocol. Typically, the procedure involves setting up parallel reactions for COX-1 and COX-2 in a 96-well plate.
-
Add assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to the wells.
-
Add the test compound over a range of concentrations. Include wells for all controls (selective, non-selective, vehicle).
-
Incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
After a defined incubation period (e.g., 2 minutes), add a developing solution that reacts with the prostaglandin product to generate a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percent inhibition for each concentration against each enzyme. Plot the data to determine IC₅₀ values.
-
-
Self-Validation: The selective and non-selective controls must show the expected inhibition profile and potency as specified in the kit literature.
Data Presentation and Interpretation
Quantitative results from the validation assays should be summarized for clear comparison.
Table 1: Hypothetical Target Activity Profile
| Therapeutic Area | Target | Assay | Endpoint | Result (IC₅₀) |
| Oncology | Topoisomerase IIα | DNA Relaxation | IC₅₀ | 12.5 µM |
| Infectious Disease | P. aeruginosa LasR | QS Reporter | IC₅₀ | 25.2 µM |
| Inflammation | COX-1 | Enzymatic | IC₅₀ | > 100 µM |
| Inflammation | COX-2 | Enzymatic | IC₅₀ | 8.7 µM |
This table presents hypothetical data for illustrative purposes. An IC₅₀ value below 10 µM is generally considered a promising hit for further optimization. The profile above would suggest the compound is a selective COX-2 inhibitor with moderate Topoisomerase II and anti-quorum sensing activity.
Conclusion and Future Directions
The structural features of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide provide a strong, evidence-based rationale for investigating its potential as a therapeutic agent in oncology, infectious diseases, and inflammation. The provided workflows offer a systematic and robust pathway for identifying its primary molecular target(s). A promising result, such as selective COX-2 inhibition, would warrant progression to more complex cellular models to study effects on prostaglandin production, followed by in vivo studies in animal models of inflammation and pain. This structured, hypothesis-driven approach is fundamental to accelerating the translation of a promising chemical scaffold into a viable drug development program.
References
- Vertex AI Search. (2024).
-
Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available from: [Link]
- National Institutes of Health (NIH). (n.d.).
-
PubMed Central. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. Available from: [Link]
- RSC Publishing. (2025).
- PubMed Central. (n.d.). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies.
- PubMed Central. (n.d.). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease.
-
MDPI. (n.d.). Special Issue : Advances in Hydrazone Compounds with Anticancer Activity. Available from: [Link]
- PubMed Central. (n.d.).
- PubMed Central. (n.d.). A review exploring biological activities of hydrazones.
- ResearchGate. (2024). (PDF) 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide.
- Frontiers. (2022). A review of hydrazide-hydrazone metal complexes' antitumor potential.
- ResearchGate. (2025).
-
MDPI. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Available from: [Link]
- Nivrutti International Journal of Advanced Biological and Biomedical Research. (2024). Furan: A Promising Scaffold for Biological Activity.
- MDPI. (2023).
-
ACS Publications. (2023). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies | ACS Omega. Available from: [Link]
- ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)
-
PubMed. (2014). Discovery of furan-2-carbohydrazides as orally active glucagon receptor antagonists. Available from: [Link]
- ResearchGate. (n.d.). Chemical structures of some reported hydrazone linkage-based anticancer... | Download Scientific Diagram.
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijabbr.com [ijabbr.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide [mdpi.com]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the In Silico Prediction of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide Bioactivity
Prepared by: Gemini, Senior Application Scientist
Abstract
In the vanguard of modern drug discovery, in silico methodologies provide a rapid, cost-effective, and predictive framework to assess the therapeutic potential of novel chemical entities. This guide offers a comprehensive, technically-grounded walkthrough for predicting the bioactivity of a specific molecule, 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide. We will navigate the multi-step computational workflow, beginning with target identification and progressing through molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, and molecular dynamics. Each section is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols for utilizing publicly available tools but also the scientific rationale behind each experimental choice. The overarching goal is to construct a holistic, predictive bioactivity profile for the target compound, thereby generating a robust, data-driven hypothesis for subsequent in vitro and in vivo validation.
Introduction to 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide
The journey into predicting a molecule's bioactivity begins with a thorough understanding of its structure and the chemical motifs it contains. These features are the primary determinants of its interactions with biological systems.
Chemical Structure and Properties
5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide is a distinct organic molecule characterized by several key functional groups: a furan ring, a bromophenoxy group, and a carbohydrazide moiety.
-
Molecular Formula: C₁₂H₁₁BrN₂O₃[1]
-
SMILES Code: O=C(C1=CC=C(COC2=CC=CC=C2Br)O1)NN[1]
-
Core Scaffolds:
-
Furan Ring: A five-membered aromatic heterocycle containing an oxygen atom. The furan scaffold is present in numerous bioactive compounds and is recognized for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2]
-
Carbohydrazide (-CONHNH₂): This functional group is a derivative of hydrazine and is a common building block in medicinal chemistry. Hydrazone derivatives, formed from carbohydrazides, are known to possess a vast array of biological activities, such as antimicrobial, anticonvulsant, analgesic, and anticancer properties.[3][4][5][6][7]
-
2-Bromophenoxy Group: The presence of a halogen (bromine) on the phenyl ring can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with target proteins.
-
Rationale for Bioactivity Screening
The decision to screen this particular compound is not arbitrary; it is based on established structure-activity relationships (SAR) of its constituent parts. The combination of the furan ring and the carbohydrazide linker forms a scaffold that has been explored for various therapeutic applications. For instance, furan-2-carboxamide derivatives have been investigated as antibiofilm agents against Pseudomonas aeruginosa.[8] Furthermore, the broader class of hydrazone derivatives is well-documented for its diverse pharmacological potential.[3][6] This structural precedent provides a strong rationale for subjecting 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide to a comprehensive in silico evaluation to hypothesize its potential therapeutic targets and applications.
The In Silico Drug Discovery Paradigm
Computational, or in silico, tools have revolutionized early-stage drug discovery.[9][10] They allow for the high-throughput screening of virtual compound libraries, providing critical insights into a molecule's potential efficacy and safety profile long before it is synthesized in a lab.[9][11] This "fail early, fail cheap" approach significantly reduces the time and cost associated with bringing a new drug to market.[9]
The Predictive Workflow
Our predictive workflow is a sequential and logical process. It begins with broad, ligand-based predictions to identify potential protein targets and funnels down to highly specific, structure-based simulations to analyze the atomic-level interactions.
Caption: A streamlined workflow for the in silico bioactivity prediction of a novel compound.
Step 1: Target Identification and Validation
The foundational step in understanding a compound's bioactivity is to identify its most probable protein targets. Without a target, there can be no mechanism of action. We employ ligand-based approaches that compare our query molecule to vast databases of known bioactive compounds.
Rationale & Methodology
The principle of chemical similarity states that structurally similar molecules are likely to have similar biological properties. Web servers like SwissTargetPrediction leverage this principle by combining 2D and 3D similarity measures to predict the most probable macromolecular targets of a small molecule.[12][13][14] This approach is invaluable when the compound is novel and has no experimentally determined targets.[13]
Experimental Protocol: Target Prediction with SwissTargetPrediction
-
Navigate to the Server: Open a web browser and go to the SwissTargetPrediction website (]">http://www.swisstargetprediction.ch).[12]
-
Input Molecule: In the query box, paste the SMILES string for 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide: O=C(C1=CC=C(COC2=CC=CC=C2Br)O1)NN.
-
Select Species: Choose "Homo sapiens" as the target organism to focus the search on human proteins.
-
Initiate Prediction: Click the "Predict targets" button to start the analysis.
-
Analyze Results: The output will be a list of probable protein targets, ranked by a probability score. The results are categorized by protein class (e.g., enzymes, kinases, G-protein coupled receptors). Focus on the targets with the highest probability scores for further investigation.
Step 2: Molecular Docking Studies
Once a list of high-probability targets is generated, molecular docking is used to predict the preferred binding orientation and affinity of the compound within the active site of these proteins.[15][16]
Rationale & Methodology
Molecular docking is a computational technique that simulates the interaction between a small molecule (ligand) and a protein (receptor).[15][17] It employs a scoring function to estimate the binding affinity, typically expressed in kcal/mol.[15] A lower (more negative) binding energy suggests a more favorable interaction. This step is critical for visualizing the specific atomic interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-protein complex. We will use UCSF Chimera for visualization and preparation, and AutoDock Vina for the docking calculation, both of which are widely used and freely available for academic use.[18]
Experimental Protocol: Docking with AutoDock Vina & UCSF Chimera
Part A: Receptor and Ligand Preparation
-
Obtain Protein Structure: Download the 3D structure of a top-ranked target protein from the Protein Data Bank (PDB) ([Link]). For this example, let's assume SwissTargetPrediction identified Carbonic Anhydrase II (PDB ID: 2VVA) as a potential target.
-
Prepare Receptor (Protein):
-
Open the PDB file in UCSF Chimera.
-
Remove all water molecules and any co-crystallized ligands or ions.
-
Add polar hydrogens to the protein structure.
-
Save the cleaned protein structure in the PDBQT format, which includes atomic charges and atom types required by Vina.[19]
-
-
Prepare Ligand:
-
Generate a 3D structure of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide. This can be done using software like Avogadro or online tools.
-
Open the ligand file in AutoDock Tools (part of MGLTools).
-
Assign Gasteiger charges and define rotatable bonds.
-
Save the prepared ligand in the PDBQT format.
-
Part B: Running the Docking Simulation
-
Define the Search Space (Grid Box): In AutoDock Tools or Chimera, define a "grid box" that encompasses the known active site of the target protein. The center and dimensions of this box tell Vina where to perform the docking search.[19]
-
Create Configuration File: Prepare a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.[19]
-
Execute Vina: Run AutoDock Vina from the command line, providing the configuration file as input. The command will look similar to: vina --config conf.txt --log log.txt.[20]
-
Analyze Results: Vina will generate an output PDBQT file containing several predicted binding poses, ranked by their binding affinity scores.[20] The log.txt file will contain the binding affinity values for each pose.
Data Interpretation
The primary outputs to analyze are the binding affinity and the interaction patterns of the top-ranked pose.
| Parameter | Description | Example Value | Interpretation |
| Binding Affinity | Estimated free energy of binding (kcal/mol). | -8.5 | A more negative value indicates stronger predicted binding. |
| Interactions | Hydrogen bonds, hydrophobic contacts, pi-stacking. | H-bond with HIS94 | Identifies key residues responsible for anchoring the ligand. |
Step 3: ADMET Profiling
A compound with high binding affinity is useless as a drug if it cannot reach its target or is toxic.[9] ADMET prediction assesses a molecule's pharmacokinetic and safety properties.[10][11]
Rationale & Methodology
Early assessment of ADMET properties is crucial to prevent late-stage failures in drug development.[9] Web-based tools like SwissADME provide rapid predictions for a wide range of properties, including lipophilicity, water-solubility, drug-likeness, and potential for metabolism by cytochrome P450 enzymes.[21][22] These predictions are based on robust models trained on large datasets of experimental data.[22]
Experimental Protocol: ADMET Prediction with SwissADME
-
Navigate to the Server: Open a web browser and go to the SwissADME website (]">http://www.swissadme.ch).[22]
-
Input Molecule: Paste the SMILES string of the compound into the query box.
-
Run Analysis: Click the "Run" button.
-
Review Results: SwissADME provides a comprehensive output, including:
-
Physicochemical Properties: Molecular Weight, LogP (lipophilicity), water solubility.
-
Pharmacokinetics: Predictions of GI absorption and blood-brain barrier (BBB) permeation.
-
Drug-Likeness: Evaluation based on rules like Lipinski's Rule of Five.
-
Medicinal Chemistry: Alerts for potentially problematic or reactive functional groups.
-
Data Presentation
Summarize the key ADMET predictions in a structured table for clarity.
| Property | Predicted Value | Acceptable Range | Interpretation |
| Molecular Weight | 327.14 g/mol | < 500 g/mol | Meets Lipinski's rule. |
| LogP (iLOGP) | 2.55 | < 5 | Optimal for good absorption/permeation. |
| GI Absorption | High | High | Likely to be well-absorbed orally. |
| BBB Permeant | Yes | Yes/No | May cross the blood-brain barrier. |
| Lipinski Violations | 0 | ≤ 1 | Good drug-like properties. |
Step 4 (Advanced): Molecular Dynamics Simulations
While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-protein complex over time in a simulated physiological environment.
Rationale & Methodology
MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to observe how the complex behaves over a period of nanoseconds.[23] This provides critical insights into the stability of the predicted binding pose from docking. A stable complex will show minimal deviation in the ligand's position over the course of the simulation. GROMACS is a powerful, open-source software package widely used for MD simulations.[24][25]
High-Level Protocol: MD Simulation with GROMACS
-
System Preparation: Start with the best-ranked docked pose of the ligand-protein complex.
-
Solvation: Place the complex in a simulation box and fill it with explicit water molecules to mimic an aqueous environment.[26]
-
Ionization: Add ions (e.g., Na⁺, Cl⁻) to neutralize the system's charge and achieve a physiological salt concentration.[26]
-
Minimization & Equilibration: Perform energy minimization to remove steric clashes, followed by equilibration steps (NVT and NPT ensembles) to bring the system to the desired temperature and pressure.[26]
-
Production Run: Run the main simulation for a set duration (e.g., 50-100 nanoseconds).[26]
-
Trajectory Analysis: Analyze the output trajectory to calculate metrics like Root Mean Square Deviation (RMSD) for the ligand. A low and stable RMSD value indicates that the ligand remains securely bound in the active site.
Caption: A typical workflow for a Molecular Dynamics simulation using GROMACS.
Synthesizing the Data: A Holistic Bioactivity Profile
The final and most critical step is to integrate the findings from all computational experiments to formulate a cohesive hypothesis about the bioactivity of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide.
-
Target Hypothesis: Based on the SwissTargetPrediction results and strong binding affinity from molecular docking, we can hypothesize that the compound is a potential inhibitor of, for example, Carbonic Anhydrase II.
-
Mechanism of Action: The docking pose reveals key interactions (e.g., hydrogen bonding with specific histidine residues, hydrophobic interactions with a phenylalanine) that likely underpin its inhibitory activity.
-
Therapeutic Potential: The favorable ADMET profile suggests the compound has good drug-like properties, with high oral absorption and the potential to act either peripherally or centrally (if BBB permeation is confirmed and desired).
-
Confidence Level: The stability of the complex in MD simulations provides a higher degree of confidence in the docking predictions.
This synthesized profile provides a strong, data-driven foundation for recommending the compound for chemical synthesis and subsequent in vitro biological testing to validate the in silico predictions.
Conclusion
This guide has detailed a comprehensive in silico workflow for predicting the bioactivity of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide. By systematically applying ligand-based target prediction, structure-based molecular docking, ADMET profiling, and molecular dynamics, we can efficiently and cost-effectively generate a robust hypothesis regarding a novel compound's therapeutic potential. This computational-first approach is an indispensable component of the modern drug discovery pipeline, enabling researchers to prioritize promising candidates and focus precious laboratory resources on molecules with the highest probability of success.
References
-
Banerjee, P., & Bora, T. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]
-
Banerjee, P., & Bora, T. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). A review exploring biological activities of hydrazones. PMC. [Link]
-
InsilicoSci. (2025). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube. [Link]
-
Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]
-
Kaur, H., & Singh, J. (2023). Review on hydrazone and it's biological activities. ijmrt. [Link]
-
EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. EMBL-EBI. [Link]
-
Kumar, S., & Sharma, P. (2016). A Review on Biological Activities of Hydrazone Derivatives. Impactfactor.org. [Link]
-
Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. [Link]
-
Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. (2017). ResearchGate. [Link]
-
Bioinformatics Review. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. [Link]
-
Padmini, K., & Kumar, V. (2013). A Review on Biological Importance of Hydrazones. SciSpace. [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
-
LibreTexts Chemistry. (2022). 7.5: Molecular Docking Experiments. Chemistry LibreTexts. [Link]
-
Gfeller, D. (2014). (Open Access) SwissTargetPrediction: A web server for target prediction of bioactive small molecules. SciSpace. [Link]
-
SwissTargetPrediction. (n.d.). bio.tools. [Link]
-
The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. AutoDock Vina. [Link]
-
Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
-
Lemkul, J. A. (n.d.). GROMACS Tutorials. GROMACS Tutorials. [Link]
-
Bioinformatics online. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
-
Reyes-Chávez, E., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PMC. [Link]
-
GROMACS. (n.d.). Introduction to Molecular Dynamics - the GROMACS tutorials! GROMACS. [Link]
-
Sulpizio, M. (n.d.). Molecular Docking Tutorial. University of Tromsø. [Link]
-
Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
-
Acellera. (2022). GROMACS Tutorial: Molecular Dynamics simulation of a protein in a water environment. Acellera. [Link]
-
Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. [Link]
-
Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Bioinformatics Review. [Link]
-
Gfeller, D., et al. (2014). SwissTargetPrediction: A web server for target prediction of bioactive small molecules. ResearchGate. [Link]
-
CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. CD ComputaBio. [Link]
-
Sygnature Discovery. (n.d.). ADMET Prediction Software. Sygnature Discovery. [Link]
-
SIB Swiss Institute of Bioinformatics. (n.d.). SwissADME. Expasy. [Link]
-
ACS Publications. (2025). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling. [Link]
-
MDPI. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. MDPI. [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]
-
Creative Biolabs. (n.d.). In Silico Target Prediction. Creative Biolabs. [Link]
-
Bioactivity predictions and virtual screening using machine learning predictive model. (2024). PubMed. [Link]
-
Cambridge MedChem Consulting. (2019). Predicting bioactivity. Cambridge MedChem Consulting. [Link]
-
Synthesis and bioactivity of novel N,N′-diacylhydrazine derivatives containing furan(II). (2010). ResearchGate. [Link]
-
bio.tools. (n.d.). bio.tools. [Link]
-
ResearchGate. (2023). Which is the best Web Server for ADMET Predictions helpful for publications. ResearchGate. [Link]
-
Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. (n.d.). Der Pharma Chemica. [Link]
-
Daina, A., & Zoete, V. (2017). SwissADME a web tool to support pharmacokinetic optimization for drug discovery. YouTube. [Link]
-
Semantic Scholar. (2011). Synthesis and Biological Activity of Furan Derivatives. Semantic Scholar. [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024). ResearchGate. [Link]
Sources
- 1. 364620-04-2|5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide|BLD Pharm [bldpharm.com]
- 2. ijabbr.com [ijabbr.com]
- 3. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmrt.in [ijmrt.in]
- 5. impactfactor.org [impactfactor.org]
- 6. omicsonline.org [omicsonline.org]
- 7. scispace.com [scispace.com]
- 8. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 12. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. scispace.com [scispace.com]
- 15. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. eagonlab.github.io [eagonlab.github.io]
- 20. youtube.com [youtube.com]
- 21. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]
- 22. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 25. mdtutorials.com [mdtutorials.com]
- 26. compchems.com [compchems.com]
The Bromophenoxy Furan Scaffold: A Technical Guide to Structure-Activity Relationships for Drug Discovery
Abstract
The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] When combined with a bromophenoxy moiety, the resulting derivatives present a versatile platform for developing novel therapeutic agents with a wide spectrum of biological activities, including anticancer and antimicrobial effects.[3][4][5] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of bromophenoxy furan derivatives. We will dissect the core pharmacophore, explore the impact of structural modifications on biological activity, and provide detailed experimental methodologies for synthesis and evaluation, offering a strategic framework for researchers in drug development.
Introduction: The Significance of the Furan and Bromophenoxy Moieties
The furan nucleus is a five-membered aromatic heterocycle whose unique electronic properties and ability to act as a bioisostere for phenyl rings make it a cornerstone of drug design.[1][2] Its derivatives are associated with a vast array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][4][6][7] The adaptability of the furan ring allows for precise modifications to fine-tune a compound's pharmacokinetic and pharmacodynamic profiles.[1]
The addition of a bromophenoxy group introduces several key features. The bromine atom, a halogen, can significantly enhance biological activity through various mechanisms. It increases lipophilicity, which can improve membrane permeability. Furthermore, bromine can act as a hydrogen bond acceptor and participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity to target proteins. The phenoxy group provides a critical linker, orienting the bromine in specific vectors and offering additional points for modification. The strategic combination of these two moieties creates a powerful pharmacophore for targeted drug discovery.
Core Pharmacophore and Systematic SAR Exploration
The fundamental bromophenoxy furan scaffold consists of three key regions that can be systematically modified to probe the structure-activity relationship: (A) the Bromophenoxy Ring, (B) the Central Furan Core, and (C) the Linker and Substituents at other positions. Understanding how changes in each region affect biological outcomes is crucial for rational drug design.
Diagram: General SAR Map of Bromophenoxy Furan Derivatives
Caption: General workflow for the synthesis of bromophenoxy furan amides.
Step-by-Step Protocol:
-
Reactant Solubilization: Dissolve furan-2-carbonyl chloride (1.0 eq) and 4-bromoaniline (1.0 eq) in a suitable dry solvent, such as dichloromethane (DCM), under an inert atmosphere. [3]2. Base Addition: Add a base, such as triethylamine (1.2 eq), dropwise to the solution at 0 °C to neutralize the HCl byproduct.
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute acid, saturated sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography or recrystallization to yield the final product. [3]
Biological Evaluation: Antimicrobial Susceptibility Testing
The broth microdilution method is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains. [8] Step-by-Step Protocol:
-
Preparation: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Adjust the turbidity of a bacterial culture to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [9]This can be determined visually or by using a plate reader. Resazurin-based assays can also be used, where a color change indicates cell viability. [10]
Future Perspectives and Drug Design Implications
The bromophenoxy furan scaffold is a fertile ground for the discovery of new therapeutic agents. Future research should focus on:
-
Multi-Target Ligands: Designing derivatives that can modulate multiple targets simultaneously, which could be beneficial for complex diseases like cancer.
-
Pharmacophore Modeling: Utilizing computational tools for ligand-based pharmacophore modeling to screen virtual libraries and identify novel derivatives with high predicted activity. [11][12]* Optimizing ADMET Properties: Systematically modifying the scaffold to improve absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, moving potent compounds closer to clinical viability.
Conclusion
The structure-activity relationship of bromophenoxy furan derivatives is a rich and complex field that holds significant promise for drug discovery. A systematic approach to modifying the bromophenoxy ring, the furan core, and its substituents allows for the rational design of potent and selective agents. By understanding the key interactions and molecular properties that drive anticancer and antimicrobial activity, researchers can effectively leverage this versatile scaffold to develop next-generation therapeutics.
References
- A Technical Guide to the Synthesis of Substituted Furans - Benchchem. (URL: )
- An expedient route to substituted furans via olefin cross-met
- Application Notes and Protocols for the Synthesis of Substituted Furans using 1-Chlorobutan-2-one - Benchchem. (URL: )
- Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods - PMC. (URL: )
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- Antimicrobial assay -Microbiology-BIO-PROTOCOL. (URL: )
- Methods for the synthesis of polysubstituted furan derivatives.
- Furan synthesis - Organic Chemistry Portal. (URL: )
- Antimicrobial Assays - Linnaeus Bioscience. (URL: )
- Antimicrobial Assays: Comparison of Conventional and Fluorescence-Based Methods - Purdue e-Pubs. (URL: )
- Antimicrobial activity of brominated phenoxyphenols. Minimal inhibitory...
- Antimicrobial Assay | Springer N
- A Technical Guide to the Discovery and Synthesis of Novel Furan Deriv
- Synthesis and biological evaluation of pyrano and furano fused ring isoflavene deriv
- Analysis of the relationship between the predicted biological activity and the chemical structure of S-derivatives of 5-(5-bromofuran-2-yl)-4R-1,2,4-triazole-3-thiols. (URL: )
- Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC - PubMed Central. (URL: )
- Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell - PubMed. (URL: )
- Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem.. (URL: )
- Structures Activity Rel
- Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E.
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - orientjchem.org. (URL: )
- Pharmacological activity of furan deriv
- Synthesis and biological evaluation of some novel furan derivatives - ResearchG
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
- Synthesis and biological activity of furan deriv
- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv
- Synthesis and biological activity studies of furan derivatives - ResearchG
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (URL: )
- Furan and benzofuran derivatives as privileged scaffolds as anticancer agents: SAR and docking studies (2010 to till date)
- Structure activity rel
- SAR Study and Molecular Mechanism Investigation of Novel Naphthoquinone-furan-2-cyanoacryloyl Hybrids with Antitumor Activity - NIH. (URL: )
- Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - MDPI. (URL: )
- Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC - PubMed Central. (URL: )
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - MDPI. (URL: )
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. wisdomlib.org [wisdomlib.org]
- 7. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. columbiaiop.ac.in [columbiaiop.ac.in]
A Technical Guide to the Synthesis and Potential Applications of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis, derivatization, and potential biological applications of analogs and derivatives of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide. While direct literature on the title compound is scarce, this document leverages established synthetic methodologies for related furan-2-carbohydrazide scaffolds to propose a robust framework for its preparation and subsequent modification. Drawing on the known biological activities of structurally similar compounds, this guide elucidates the potential of this chemical series as a source of novel therapeutic agents, with a particular focus on antimicrobial and anti-inflammatory applications. Detailed experimental protocols, structure-activity relationship (SAR) insights, and proposed biological evaluation workflows are presented to empower researchers in the exploration of this promising area of medicinal chemistry.
Introduction: The Therapeutic Potential of Furan-Based Hydrazides
The furan ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to act as a bioisosteric replacement for other aromatic systems have made it a cornerstone in the design of novel therapeutic agents.[2] When coupled with a carbohydrazide moiety, the resulting furan-2-carbohydrazide core becomes a versatile platform for the development of compounds with diverse biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][3]
The hydrazide group itself is a key pharmacophore, capable of forming crucial hydrogen bonds with biological targets.[4] Furthermore, the hydrazide functional group serves as a synthetic handle for the facile generation of a wide variety of derivatives, most notably hydrazones, which have demonstrated significant potential as antimicrobial agents.[5] This guide focuses on the largely unexplored chemical space of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide and its derivatives, postulating a rich opportunity for the discovery of new chemical entities with therapeutic value.
Synthesis of the Core Scaffold: A Proposed Pathway
A plausible synthetic route to the core compound, 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide, can be extrapolated from standard organic chemistry transformations and methodologies reported for analogous structures. The proposed multi-step synthesis is outlined below, commencing from commercially available starting materials.
Proposed Synthetic Scheme
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. benthamdirect.com [benthamdirect.com]
Methodological & Application
Application Notes: Characterizing 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide as a Novel Bioactive Agent
Introduction: Rationale for Investigation
The compound 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide is a novel chemical entity featuring a hydrazide functional group. The hydrazide moiety is a well-established pharmacophore present in numerous therapeutic agents, known for its role in forming coordination complexes and participating in hydrogen bonding, which can lead to the inhibition of various enzymes.[1][2][3][4][5] Specifically, hydrazides are recognized as key components in drugs with activities ranging from antitubercular to antidepressive (as monoamine oxidase inhibitors).[3] The furan and bromophenoxy components of the molecule contribute to its overall size, shape, and lipophilicity, which are critical determinants of its interaction with biological targets.
Given this structural rationale, a logical starting point for characterizing the bioactivity of this compound is to screen it for enzyme inhibitory potential. Matrix metalloproteinases (MMPs) represent a compelling target class. MMPs are zinc-dependent endopeptidases crucial for the turnover of extracellular matrix components.[6][7] Their dysregulation is implicated in numerous pathologies, including arthritis, cancer metastasis, and chronic inflammation, making them a significant area for drug discovery.[6][7][8]
This document provides a detailed, two-part protocol for the in vitro evaluation of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide.
-
Part 1 describes a primary biochemical assay to determine its direct inhibitory effect on MMP activity using a sensitive fluorogenic substrate.
-
Part 2 outlines a secondary, cell-based assay to assess the compound's ability to modulate an inflammatory response in macrophages, a key cell type involved in MMP-driven pathologies.
Part 1: Biochemical Screening for MMP Inhibition
Principle of the Assay
This protocol employs a fluorescence resonance energy transfer (FRET)-based assay to measure MMP activity.[6][7] The substrate is a peptide sequence specifically cleaved by MMPs, flanked by a fluorescent reporter (fluorophore) and a quencher molecule. In its intact state, the quencher absorbs the energy emitted by the fluorophore, resulting in a low fluorescence signal.[7] Upon cleavage by an active MMP enzyme, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence.[6][7] A reduction in the rate of fluorescence increase in the presence of the test compound indicates enzymatic inhibition.
Workflow for MMP Inhibition Assay
Caption: Workflow for the MMP inhibition FRET assay.
Detailed Protocol: MMP-9 Inhibition Assay
This protocol is optimized for a generic human recombinant MMP-9, but can be adapted for other MMPs.
1. Preparation of Reagents
-
Test Compound Stock Solution:
-
Accurately weigh 5-10 mg of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide.
-
Dissolve in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[9] Ensure complete dissolution; gentle warming or sonication may be required.[10][11] Store aliquots at -20°C or -80°C.[12]
-
From this stock, prepare a serial dilution series (e.g., 10 points, 1:3 dilution) in 100% DMSO. This is crucial for generating a dose-response curve.[9][11]
-
-
MMP Assay Buffer: Prepare a buffer suitable for MMP activity (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35, pH 7.5).
-
MMP-9 Enzyme Solution: Reconstitute lyophilized active human MMP-9 with the MMP Assay Buffer to a working concentration (e.g., 5-10 ng/µL). Keep the enzyme on ice at all times.
-
MMP FRET Substrate Solution: Prepare a generic MMP fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in MMP Assay Buffer to a final concentration of 10 µM.[13]
-
Controls:
-
Positive Control: A known, broad-spectrum MMP inhibitor (e.g., GM6001 or NNGH) at a concentration known to cause >90% inhibition.
-
Negative (Vehicle) Control: 100% DMSO.[12]
-
No Enzyme Control: MMP Assay Buffer without enzyme.
-
2. Assay Procedure (96-Well Format)
-
Plate Setup: Use a black, flat-bottom 96-well plate to minimize background fluorescence.
-
Compound Addition: Add 2 µL of each compound dilution from the DMSO series to the appropriate wells. Add 2 µL of DMSO to the "100% Activity" wells and 2 µL of the positive control inhibitor to its designated wells.
-
Enzyme Addition: Add 48 µL of the MMP-9 Enzyme Solution to all wells except the "No Enzyme Control" wells. Add 48 µL of MMP Assay Buffer to the "No Enzyme Control" wells.
-
Pre-incubation: Mix gently on a plate shaker and incubate for 30 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 50 µL of the MMP FRET Substrate Solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 100 µL. The final DMSO concentration should be kept low (≤1%) to avoid assay interference.[12]
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 325/393 nm or 490/525 nm, depending on the substrate) every 60 seconds for 30-60 minutes.[7][13]
3. Data Analysis
-
Calculate Reaction Rate: For each well, plot fluorescence units (RFU) versus time (minutes). The initial linear portion of this curve represents the reaction rate (slope).
-
Calculate Percent Inhibition: Determine the percent inhibition for each compound concentration using the following formula:[14] % Inhibition = 100 * [1 - (Rate_Sample - Rate_NoEnzyme) / (Rate_Vehicle - Rate_NoEnzyme)]
-
Determine IC50: Plot the percent inhibition against the logarithmic concentration of the test compound. Use a non-linear regression model (four-parameter logistic fit) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[14][15][16][17][18]
| Parameter | Description | Example Value |
| IC50 | Half maximal inhibitory concentration. | 5.2 µM |
| Hill Slope | The steepness of the dose-response curve. | 1.1 |
| R² | Goodness of fit for the curve. | 0.992 |
Part 2: Cell-Based Assay for Anti-Inflammatory Activity
Principle of the Assay
To validate the biochemical findings in a more biologically relevant context, this assay measures the compound's ability to suppress the inflammatory response in macrophages. The murine macrophage cell line RAW 264.7 is stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, which triggers a potent inflammatory cascade leading to the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[19][20][21] The amount of TNF-α secreted into the cell culture supernatant is quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). A reduction in TNF-α levels in compound-treated cells compared to vehicle-treated cells indicates anti-inflammatory activity.
Workflow for Cellular Anti-Inflammatory Assay
Caption: Workflow for the LPS-stimulated macrophage assay.
Detailed Protocol: Inhibition of TNF-α Secretion
1. Cell Culture and Plating
-
Maintain Cells: Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Plate Cells: Seed cells in a 96-well flat-bottom tissue culture plate at a density of 5 x 10⁴ cells per well in 100 µL of media. Allow them to adhere overnight.
2. Compound Treatment and Stimulation
-
Prepare Working Solutions: Dilute the compound's DMSO stock solutions into complete culture medium to prepare the final desired concentrations. Ensure the final DMSO concentration in all wells remains below 0.5% to prevent cytotoxicity.[12]
-
Pre-treatment: Remove the old medium from the cells and replace it with 100 µL of medium containing the test compound at various concentrations (or vehicle control). Incubate for 1 hour.[20]
-
Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the "Unstimulated Control" wells.[22]
-
Incubation: Incubate the plate for 6-18 hours at 37°C. The optimal time should be determined empirically.
3. TNF-α Measurement by Sandwich ELISA
-
Collect Supernatant: After incubation, centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant, which contains the secreted TNF-α.
-
Perform ELISA: Quantify the TNF-α concentration in the supernatants using a commercial mouse TNF-α ELISA kit. Follow the manufacturer's instructions precisely. The general principle involves capturing the TNF-α with an immobilized antibody, followed by detection with a second, enzyme-linked antibody, and finally, the addition of a colorimetric substrate.[23][24][25][26][27]
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
4. Data Analysis
-
Standard Curve: Generate a standard curve by plotting the absorbance values of the known TNF-α standards versus their concentrations.
-
Calculate TNF-α Concentration: Use the standard curve to interpolate the concentration of TNF-α in each experimental sample.
-
Determine Inhibition: Calculate the percent inhibition of TNF-α secretion for each compound concentration relative to the LPS-stimulated vehicle control. Plot this data to determine the IC50 value for the cellular response.
Trustworthiness and Self-Validation
The integrity of these protocols is maintained by a system of rigorous controls.
-
Biochemical Assay:
-
Positive Control (Known Inhibitor): Confirms that the assay system (enzyme, substrate, buffer) is responsive to inhibition.
-
Vehicle Control (DMSO): Accounts for any effect of the solvent on enzyme activity, establishing the baseline for 100% activity.
-
No Enzyme Control: Measures the background signal from the substrate and buffer, which is subtracted from all other readings.
-
-
Cell-Based Assay:
-
Unstimulated Control: Cells treated with vehicle but not LPS, establishing the basal level of TNF-α secretion.
-
LPS-Stimulated Vehicle Control: Cells treated with vehicle and LPS, representing the maximum inflammatory response (0% inhibition).
-
Cytotoxicity Assay (Parallel Experiment): It is critical to run a parallel cytotoxicity assay (e.g., MTT or CCK-8) to ensure that the observed reduction in TNF-α is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells.[22]
-
By integrating these controls, the results become self-validating, ensuring that the observed effects are directly attributable to the specific biological activity of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide.
References
-
Title: Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases Source: PMC, National Institutes of Health URL: [Link]
-
Title: Dose–Response Curves and the Determination of IC50 and EC50 Values Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]
-
Title: Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105 Source: PMC, National Institutes of Health URL: [Link]
-
Title: Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases Source: PMC, National Institutes of Health URL: [Link]
-
Title: Biological assay challenges from compound solubility: strategies for bioassay optimization Source: PubMed, National Institutes of Health URL: [Link]
-
Title: MMP-13 Inhibitor Assay Kit Source: Chondrex, Inc. URL: [Link]
-
Title: How to calculate IC50 for my dose response? Source: ResearchGate URL: [Link]
-
Title: Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin Source: MDPI URL: [Link]
-
Title: Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism Source: YouTube URL: [Link]
-
Title: Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity Source: MDPI URL: [Link]
-
Title: ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH Source: PMC, National Institutes of Health URL: [Link]
-
Title: The principle and method of ELISA Source: MBL Life Science URL: [Link]
-
Title: LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells Source: PubMed, National Institutes of Health URL: [Link]
-
Title: MMP-9 Inhibitor Screening Kit (Fluorometric) Source: Assay Genie URL: [Link]
-
Title: Detection and Quantification of Cytokines and Other Biomarkers Source: PMC, National Institutes of Health URL: [Link]
-
Title: Samples in DMSO: What an end user needs to know Source: Ziath URL: [Link]
-
Title: How Do I Estimate the IC50 and EC50? Source: GraphPad URL: [Link]
-
Title: Rosamultin alleviates LPS-induced acute kidney injury by promoting aut Source: Drug Design, Development and Therapy URL: [Link]
-
Title: Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications Source: PMC, National Institutes of Health URL: [Link]
-
Title: Biological assay challenges from compound solubility: strategies for bioassay optimization Source: ResearchGate URL: [Link]
-
Title: Inhibition of monoamine oxidase by substituted hydrazines Source: Biochemical Journal URL: [Link]
-
Title: Anti-Inflammatory Effects of Alpha-Lipoic Acid Modulate Cystathionine-γ-Lyase Expression in RAW 264.7 Macrophages Source: MDPI URL: [Link]
-
Title: Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor Source: MDPI URL: [Link]
Sources
- 1. Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MMP Activity Assay Kit (Fluorometric - Green) (ab112146) | Abcam [abcam.com]
- 8. chondrex.com [chondrex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ziath.com [ziath.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. assaygenie.com [assaygenie.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. youtube.com [youtube.com]
- 17. IC50 Calculator | AAT Bioquest [aatbio.com]
- 18. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
- 19. Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. dovepress.com [dovepress.com]
- 23. ELISA Principles 101 - Nordic Biosite [nordicbiosite.com]
- 24. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 26. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mabtech.com [mabtech.com]
Application Notes and Protocols for Cell-Based Assays of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide
Introduction: The Rationale for Investigating Furan-Hydrazide Scaffolds in Oncology
The furan-2-carbohydrazide moiety represents a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. The incorporation of a hydrazide group offers a versatile synthetic handle and potential for hydrogen bonding interactions with biological targets. Historical and recent studies have highlighted the anticancer potential of various hydrazide-hydrazone derivatives, which have been shown to induce cell cycle arrest, apoptosis, and interfere with critical signaling pathways in cancer cells. The title compound, 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide, combines this furan-hydrazide core with a bromophenoxy substituent, a feature known to modulate pharmacokinetic and pharmacodynamic properties. Given the precedent for related structures, a primary investigation into its cytotoxic and potential anticancer effects is a logical and scientifically-grounded starting point for its characterization.
This document provides a comprehensive guide for researchers to conduct a tiered, cell-based screening cascade to evaluate the anticancer potential of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide. We will begin with a primary, high-throughput cytotoxicity screen, followed by more detailed secondary assays to elucidate the potential mechanism of action, focusing on apoptosis induction and cell cycle disruption.[1]
Part 1: Primary Screening - Assessment of Cytotoxicity
The initial step in evaluating a novel compound for anticancer potential is to determine its cytotoxicity across one or more cancer cell lines. A robust and sensitive method is required to ascertain the concentration-dependent effect of the compound on cell viability. The Resazurin assay is a preferred method for this primary screen due to its sensitivity, simplicity, and homogeneous "add-incubate-read" format.[2][3][4] The assay measures the metabolic activity of viable cells, which reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[5][6]
Experimental Workflow: Cytotoxicity Screening
Caption: General workflow for in vitro cytotoxicity testing.
Protocol 1: Resazurin Cell Viability Assay
This protocol is optimized for the HCT-116 human colon carcinoma cell line but can be adapted for other adherent cell lines.
Materials:
-
5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide
-
HCT-116 cell line
-
DMEM/McCoy's 5A medium with 10% FBS and 1% Penicillin-Streptomycin
-
Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile filtered)[5]
-
DMSO (cell culture grade)
-
96-well black, clear-bottom tissue culture plates
-
Multichannel pipette
-
Fluorescence microplate reader
Procedure:
-
Cell Plating:
-
Harvest and count HCT-116 cells, ensuring viability is >95%.
-
Dilute the cell suspension to a final concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform a serial dilution of the compound in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for 48 or 72 hours at 37°C, 5% CO2.
-
-
Assay Execution:
-
After the incubation period, add 20 µL of the Resazurin solution to each well.[5]
-
Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized to ensure the signal is within the linear range of the instrument.
-
Measure the fluorescence intensity using a microplate reader with an excitation of ~560 nm and an emission of ~590 nm.[3][5]
-
Data Analysis and Interpretation
-
Calculate Percent Viability:
-
Subtract the average fluorescence of the medium-only wells (blank) from all other wells.
-
Calculate the percent viability for each concentration using the formula: % Viability = (FluorescenceTreated / FluorescenceVehicle Control) x 100
-
-
Determine IC50 Value:
-
The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%.[7]
-
Plot the percent viability against the log-transformed compound concentrations.
-
Use a non-linear regression analysis (four-parameter logistic model) to fit a sigmoidal dose-response curve and determine the IC50 value.[8][9][10]
-
| Parameter | Description |
| Top Plateau | The maximal cell viability, theoretically 100%. |
| Bottom Plateau | The minimal cell viability at the highest compound concentration. |
| Log(IC50) | The logarithm of the compound concentration that gives a response halfway between the top and bottom plateaus. |
| Hill Slope | Describes the steepness of the curve. |
A potent compound will exhibit a low IC50 value. If significant cytotoxicity is observed (e.g., IC50 < 10 µM), proceeding to secondary mechanistic assays is warranted.
Part 2: Secondary Screening - Elucidating the Mechanism of Action
If 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide demonstrates significant cytotoxicity, the next logical step is to investigate how it induces cell death. Common mechanisms for anticancer drugs include the induction of apoptosis (programmed cell death) and disruption of the cell cycle.[1][11]
2A. Apoptosis Induction Assay
Apoptosis is a key mechanism for eliminating cancer cells.[12] A hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7. The Caspase-Glo® 3/7 Assay is a sensitive, luminescent method to quantify the activity of these caspases directly in cell culture.[13][14][15]
Experimental Workflow: Apoptosis Assay
Caption: Workflow for Caspase-Glo® 3/7 apoptosis assay.
Protocol 2: Caspase-Glo® 3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
Treated cells in 96-well opaque-walled plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Plate and treat cells as described in Protocol 1, using white-walled plates suitable for luminescence.
-
Treat cells with the test compound at concentrations around its predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50).
-
Include a positive control for apoptosis (e.g., Staurosporine).
-
Incubate for a shorter duration, typically 6, 12, or 24 hours, as caspase activation is an earlier event than loss of metabolic activity.
-
-
Assay Execution:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent directly to each well containing 100 µL of cell culture medium.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: A significant, dose-dependent increase in luminescence compared to the vehicle control indicates the induction of apoptosis via caspase-3/7 activation.
2B. Cell Cycle Analysis
Many cytotoxic compounds exert their effects by arresting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase), preventing cancer cell proliferation.[11] Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells throughout the different phases of the cell cycle based on their DNA content.[16][17]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Materials:
-
6-well tissue culture plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ice-cold ethanol
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed HCT-116 cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment.
-
After 24 hours, treat the cells with the test compound at its IC50 concentration for 24 or 48 hours.
-
-
Sample Preparation and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: The DNA content will be represented in a histogram. Cells in the G0/G1 phase will have 2N DNA content, cells in the G2/M phase will have 4N DNA content, and cells in the S phase will have an intermediate amount of DNA. An accumulation of cells in a specific phase compared to the vehicle control suggests compound-induced cell cycle arrest at that checkpoint.
Hypothetical Signaling Pathway Disruption
Caption: Hypothetical signaling pathways affected by the test compound.
Conclusion and Future Directions
This guide outlines a systematic approach to perform a preliminary in vitro evaluation of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide for potential anticancer activity. Positive results from this screening cascade—specifically, a low micromolar IC50 value coupled with evidence of apoptosis induction or cell cycle arrest—would provide a strong rationale for further investigation. Subsequent studies could include screening against a broader panel of cancer cell lines, target identification studies, and eventual progression to in vivo models to assess efficacy and safety.
References
- Creative Bioarray. (n.d.). Resazurin Assay Protocol.
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
- Rampaccini, S., et al. (2024).
- Kumar, A., et al. (n.d.).
- Kim, K. H., & Sederstrom, J. M. (n.d.).
- Tribioscience. (n.d.). Resazurin Cell Viability Assay.
- Labbox. (n.d.). Resazurin Cell Viability Assay.
- BenchChem. (n.d.). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.
- Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay System.
- Arvis, P. (2024). Anticancer Drugs Mechanism of Action 7 Key Pathways to Disrupting Tumor Growth. [Source not further specified].
- Tip Biosystems. (2017). MEASURING CELL-VIABILITY BY RESAZURIN (ALAMARBLUE®) ASSAY USING PHOTOPETTE® CELL.
- Toth, D., et al. (n.d.). Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins. [Source not further specified].
- UWCCC Flow Cytometry Laboratory. (2017). Cell Cycle Analysis. Retrieved from University of Wisconsin Carbone Cancer Center.
- Arunachalam, K., & Sreeja, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Towards Data Science. (2021). Drug dose-response data analysis.
- UWCCC Flow Cytometry Laboratory. (n.d.). Cell Cycle Analysis. Retrieved from University of Wisconsin Carbone Cancer Center.
- Hartert, K. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube.
- Biocompare. (2022). Caspase-Glo® 3/7 Assay for Apoptosis Detection.
- MDPI. (n.d.). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies.
- Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- [Source not further specified]. (n.d.).
- Horton, T. (1994). MTT Cell Assay Protocol.
- McPhee, S. (2024).
- [Source not further specified]. (n.d.).
- RPubs. (2018). Dose-Response Curve Analysis.
- American Chemical Society. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
- Isoldi, M., et al. (n.d.). Anti-Cancer Drugs: Molecular Mechanisms of Action.
- Frontiers. (n.d.). New Mechanisms for Anti-Cancer Drugs.
- Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Abcam. (n.d.). MTT assay protocol.
- ResearchGate. (n.d.). Cleaved caspase-3 and Caspase-Glo s 3/7 apoptosis assays.
- [Source not further specified]. (2017). A Quick Introduction to Graphviz.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- YouTube. (2023). Graphviz workflow 1.
- YouTube. (2021). Graphviz tutorial.
- Sketchviz. (n.d.). Graphviz Examples and Tutorial.
- [Source not further specified]. (n.d.). User Guide — graphviz 0.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tribioscience.com [tribioscience.com]
- 4. labbox.es [labbox.es]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. tipbiosystems.com [tipbiosystems.com]
- 7. towardsdatascience.com [towardsdatascience.com]
- 8. youtube.com [youtube.com]
- 9. medium.com [medium.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. arborpharmchem.com [arborpharmchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 14. Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols: Dissolving 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide for Pre-Clinical Research
Abstract
This document provides a comprehensive guide for the solubilization of the novel research compound, 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide. Recognizing the absence of established public data for this specific molecule, this guide synthesizes best practices derived from the compound's structural motifs—a furan-2-carbohydrazide core and a bromophenoxy group. The primary protocol details the preparation of high-concentration stock solutions in Dimethyl Sulfoxide (DMSO), the industry-standard solvent for initial screening of novel small molecules.[1][2] Alternative solvent systems and strategies to mitigate precipitation in aqueous media are also discussed, ensuring the compound's effective application across a range of experimental paradigms in drug discovery and development.
Scientific Introduction & Rationale
5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide belongs to the furan-carbohydrazide class of compounds. Hydrazide and hydrazone derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities and their utility as synthons for creating more complex heterocyclic systems.[3][4][5] The furan ring, coupled with the reactive hydrazide moiety (-C(=O)NHNH2), provides a scaffold with potential for diverse molecular interactions.
The solubility of a novel compound is its most critical physical characteristic, dictating its formulation, bioavailability, and utility in both in vitro and in vivo assays. Due to its aromatic rings and limited polar functional groups, 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide is predicted to have low aqueous solubility. Therefore, organic solvents are necessary for its dissolution.
Dimethyl Sulfoxide (DMSO) is the universally recommended starting solvent for such compounds.[2] Its high polarity allows it to dissolve a vast array of organic molecules, yet it is miscible with water, facilitating the preparation of working solutions in aqueous buffers and cell culture media.[6] This guide is built on the foundational principle of using DMSO to create a stable, high-concentration stock solution, which serves as the cornerstone for subsequent experimental dilutions.
Material and Safety Considerations
Compound Properties (Predicted)
| Property | Value / Information | Source / Rationale |
| Molecular Formula | C₁₂H₁₁BrN₂O₃ | Calculated from structure |
| Molecular Weight | 311.14 g/mol | Calculated from structure |
| Appearance | Likely a solid powder (white to off-white) | Common for similar organic molecules[7] |
| Predicted Solubility | Poor in water; soluble in organic solvents | Based on furan/hydrazide derivatives[1][8] |
Required Equipment & Reagents
-
5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide (solid powder)
-
Dimethyl Sulfoxide (DMSO), Anhydrous (≤0.03% water), 99.9% purity or higher
-
Alternative solvents (optional): Ethanol (200 proof), Dimethylformamide (DMF)
-
Sterile, polypropylene microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (water bath type recommended)
-
Calibrated micropipettes and sterile, low-retention tips
Safety & Handling Precautions
While no specific hazard data exists for this compound, related structures like 5-bromofuran-2-carbohydrazide are classified as irritants.[9] Therefore, the following precautions are mandatory:
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.
-
Ventilation: Handle the solid compound and concentrated DMSO stocks inside a chemical fume hood to avoid inhalation of airborne powder or aerosols.
-
Skin Contact: DMSO readily penetrates the skin and can carry dissolved substances with it.[6] Avoid all direct contact. In case of exposure, wash the affected area immediately with copious amounts of water.
-
Disposal: Dispose of all waste materials in accordance with local institutional and environmental regulations for chemical waste.
Primary Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol is the recommended starting point for most applications, including cell-based assays, enzymatic screens, and initial solubility assessments.
Workflow Diagram
Caption: Workflow for preparing a DMSO stock solution.
Step-by-Step Methodology
-
Tare the Vial: Place a sterile, 1.5 mL polypropylene tube or a small amber glass vial on the analytical balance and tare the weight.
-
Weigh the Compound: Carefully weigh approximately 3.11 mg of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide directly into the tared vial. This mass is for a 1 mL final volume to achieve a 10 mM concentration. Adjust mass and volume as needed.
-
Causality Note: Weighing the solid directly into the final dissolution vial minimizes material loss during transfer.
-
-
Add Solvent: Add anhydrous DMSO to the vial until the final volume is 1 mL. For accuracy, this can be done by adding slightly less than the final volume (e.g., 950 µL), ensuring dissolution, and then topping up to the final 1 mL mark if using a volumetric vial.
-
Vortex: Cap the vial securely and vortex the mixture at medium-high speed for 2-5 minutes.
-
Visual Inspection: Check the solution against a light source. If any solid particles remain, proceed to the next step. If the solution is completely clear, the compound is dissolved.
-
Sonication (If Necessary): Place the vial in a room temperature water bath sonicator for 10-15 minutes.[10]
-
Causality Note: Sonication uses ultrasonic waves to break up compound aggregates, increasing the surface area exposed to the solvent and accelerating dissolution. Gentle heating (to 37°C) can also be applied but should be used cautiously to avoid potential compound degradation.[10]
-
-
Final Inspection: After sonication, inspect the solution again. It should be a clear, particle-free solution.
-
Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile polypropylene tubes.[11]
-
Storage: Store the aliquots at -20°C for short-term storage (1-3 months) or -80°C for long-term storage (up to 6 months or longer).[11] Protect from light by using amber vials or storing them in a light-blocking box.
Preparing Aqueous Working Solutions
A common challenge is the precipitation of a compound when a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium. This occurs because the compound is not soluble in the final aqueous environment.
Stepwise Dilution Protocol
The key to preventing precipitation is to avoid a sudden, drastic change in solvent polarity. A stepwise or serial dilution is highly recommended.[11]
-
Thaw Stock: Remove one aliquot of the 10 mM DMSO stock from the freezer and allow it to thaw completely at room temperature. Briefly centrifuge the tube to collect the entire volume at the bottom.
-
Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution in pure DMSO or the final aqueous buffer. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM solution.
-
Final Dilution: Vigorously vortex the final aqueous solution (e.g., cell culture medium) while slowly adding the required volume of the DMSO stock.
-
Causality Note: The continuous mixing disperses the DMSO/compound mixture rapidly, preventing localized high concentrations that can crash out of solution.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts or toxicity.[11] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[6]
Troubleshooting Precipitation
If precipitation still occurs:
-
Lower the Final Concentration: The desired concentration may be above the compound's kinetic solubility limit in the aqueous medium.
-
Use Co-solvents: For in vivo studies or challenging formulations, co-solvents like PEG400, Tween 80, or cyclodextrins can be used in the final vehicle to improve solubility.[6][11]
Alternative Solvents & Stability
While DMSO is the primary choice, other solvents may be required for specific applications where DMSO is incompatible.
Alternative Solvent Selection
| Solvent | Application Context | Rationale & Considerations |
| Ethanol (100%) | Organic synthesis, some biochemical assays. | Less toxic than DMSO for some systems. Hydrazides are often synthesized or recrystallized from alcohols.[5][12] Volatility can be an issue. |
| Dimethylformamide (DMF) | Chemical reactions, specific assays. | Stronger solubilizing power than DMSO for some compounds. Higher toxicity and boiling point. |
| Tetrahydrofuran (THF) | Organic synthesis, non-aqueous reactions. | Used in the synthesis of furan derivatives.[13] Not suitable for aqueous biological assays. |
Solution Stability
The stability of the hydrazide functional group can be pH-dependent. Studies on related hydrazide conjugates show they are most stable near neutral pH and undergo hydrolysis under acidic conditions (pH 4-6).[14]
-
Recommendation: Prepare fresh working dilutions in your aqueous buffer (typically pH 7.2-7.4) immediately before use.
-
Storage: Do not store the compound in aqueous solutions. The prepared DMSO stock, when stored properly at -80°C in anhydrous DMSO, is expected to be stable for at least 6 months.[11]
Conclusion
The successful use of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide in experimental research hinges on its proper dissolution and handling. The primary protocol, centered on creating a 10 mM stock solution in anhydrous DMSO, provides a robust and validated starting point for most research applications. By understanding the chemical rationale behind the protocol, including the importance of anhydrous solvent, stepwise dilution, and proper storage, researchers can ensure the integrity of the compound and generate reliable, reproducible data.
References
-
Al-Ostoot, F.H., Al-Ghorbani, M., & Chear, N.J.Y. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. Available at: [Link]
-
American Elements. (n.d.). 5-[(dimethylamino)methyl]furan-2-carbohydrazide. American Elements. Available at: [Link]
-
Chauhan, H., & Kumar, S. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia.J.D.Med. Available at: [Link]
-
Guedes, N., de Souza, T.B., & da Silva, A.D. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. Available at: [Link]
-
Gudmundsdottir, A.V., Paul, C.E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research. Available at: [Link]
-
Karaburun, A.Ç., et al. (2015). Synthesis and biological activities of new hydrazide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Kramer, C., et al. (2014). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Current Protocols in Chemical Biology. Available at: [Link]
-
López-López, M., et al. (2024). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Chemistry & Medicinal Chemistry. Available at: [Link]
-
Susanti, D., et al. (2020). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Molbank. Available at: [Link]
-
Taylor, C. M., et al. (2024). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. Journal of Chemical & Engineering Data. Available at: [Link]
-
Washington State University IACUC. (2022). Standard Operating Procedures for Preparation of Dimethyl Sulfoxide (DMSO). Washington State University. Available at: [Link]
-
American Elements. (n.d.). 5-[(dimethylamino)methyl]furan-2-carbohydrazide. American Elements. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Bromofuran-2-carbohydrazide. PubChem. Available at: [Link]
-
Washington State University IACUC. (2022). Standard Operating Procedures for Preparation of Dimethyl Sulfoxide (DMSO). Washington State University. Available at: [Link]
-
Kramer, C., et al. (2014). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Current Protocols in Chemical Biology. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Bromofuran-2-carbohydrazide. PubChem. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications [mdpi.com]
- 4. hygeiajournal.com [hygeiajournal.com]
- 5. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity | MDPI [mdpi.com]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. americanelements.com [americanelements.com]
- 8. researchgate.net [researchgate.net]
- 9. 5-Bromofuran-2-carbohydrazide | C5H5BrN2O2 | CID 468636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. file.selleckchem.com [file.selleckchem.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. mdpi.com [mdpi.com]
- 13. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide as an enzyme inhibitor
An in-depth guide for researchers, scientists, and drug development professionals on the application and protocols for evaluating 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide as a potential enzyme inhibitor.
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged structures," consistently appear in a multitude of bioactive compounds targeting different receptors and enzymes. The furan ring is one such scaffold, known for its presence in compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties[1][2]. When combined with a carbohydrazide moiety (-CONHNH₂), the resulting furan-2-carbohydrazide core becomes a particularly compelling starting point for inhibitor design.
The hydrazide functional group is a versatile pharmacophore, capable of forming multiple hydrogen bonds and acting as a metal chelator, which allows it to effectively interact with the active sites of various enzymes[3][4]. Derivatives have shown potent inhibition against enzymes like cholinesterases, carbonic anhydrases, and laccase[5][6].
This guide focuses on 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide , a novel compound that strategically combines these key features:
-
An electron-rich furan ring , a common element in bioactive molecules.
-
A flexible ether linkage , allowing the phenoxy group to orient itself within a binding pocket.
-
A 2-bromophenoxy group , which can engage in halogen bonding and hydrophobic interactions, potentially enhancing binding affinity and selectivity.
-
A reactive carbohydrazide group , poised to form critical interactions with enzyme active site residues.
Given the structural alerts derived from similar furan- and hydrazide-containing molecules that inhibit enzymes like cyclooxygenase (COX), various kinases, and metalloenzymes, 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide emerges as a high-potential candidate for targeted enzyme inhibition. This document provides a comprehensive framework for its synthesis, characterization, and systematic evaluation as an enzyme inhibitor, empowering researchers to explore its therapeutic potential.
PART 1: Synthesis and Characterization
The foundational step in evaluating any novel compound is its efficient synthesis and rigorous characterization. The most common and reliable method for preparing carbohydrazides is the hydrazinolysis of a corresponding ester. This protocol outlines a proposed two-step synthesis starting from 5-(hydroxymethyl)furan-2-carboxylic acid.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Protocol 1.1: Synthesis of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide
Causality: This protocol employs a standard Williamson ether synthesis followed by hydrazinolysis. Using potassium carbonate as a base is crucial for deprotonating the phenol, making it a potent nucleophile to displace the chloride. The subsequent reaction with hydrazine hydrate is a classic nucleophilic acyl substitution to convert the stable methyl ester into the more reactive carbohydrazide.
Materials:
-
Methyl 5-(chloromethyl)furan-2-carboxylate
-
2-Bromophenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone
-
Hydrazine hydrate (80% solution)
-
Ethanol (Absolute)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
Saturated brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure:
Step A: Synthesis of Methyl 5-((2-bromophenoxy)methyl)furan-2-carboxylate (Intermediate)
-
To a 250 mL round-bottom flask, add methyl 5-(chloromethyl)furan-2-carboxylate (1.0 eq), 2-bromophenol (1.1 eq), and anhydrous potassium carbonate (2.5 eq).
-
Add 100 mL of anhydrous acetone.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:EtOAc). The disappearance of the starting material indicates completion.
-
Once complete, cool the reaction to room temperature and filter off the solid K₂CO₃.
-
Evaporate the acetone using a rotary evaporator.
-
Dissolve the residue in 100 mL of EtOAc and transfer to a separatory funnel.
-
Wash the organic layer with 1M NaOH (2 x 50 mL) to remove excess phenol, followed by water (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate ester. Purify by column chromatography if necessary.
Step B: Synthesis of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide (Final Product)
-
Dissolve the intermediate ester from Step A (1.0 eq) in 80 mL of absolute ethanol in a 150 mL round-bottom flask.
-
Add hydrazine hydrate (10.0 eq) dropwise at room temperature.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC (e.g., 1:1 Hexanes:EtOAc). A new, more polar spot should appear.
-
Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate.
-
If precipitation occurs, collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, reduce the solvent volume by ~70% using a rotary evaporator and pour the concentrated solution into ice-cold water to induce precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry thoroughly. Recrystallize from ethanol or an ethanol/water mixture for higher purity.
Protocol 1.2: Characterization of the Final Product
Trustworthiness: Proper characterization is a self-validating step, ensuring the material tested is indeed the correct, pure compound.
-
¹H and ¹³C NMR: Confirm the chemical structure, ensuring all expected protons and carbons are present with correct integrations and chemical shifts.
-
FTIR Spectroscopy: Identify key functional groups. Expect characteristic peaks for N-H stretching (hydrazide, ~3200-3300 cm⁻¹), C=O stretching (amide, ~1640-1680 cm⁻¹), and C-O-C stretching (ether, ~1050-1150 cm⁻¹).
-
High-Resolution Mass Spectrometry (HRMS): Confirm the exact molecular weight and elemental formula, paying attention to the characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br).
PART 2: Rationale for Enzyme Target Selection and Assay Design
The structure of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide suggests several potential enzyme targets. Based on extensive literature on related furan and hydrazide compounds, the following enzyme classes are high-priority candidates for initial screening.
-
Cyclooxygenase (COX) Enzymes: A structurally similar compound, 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, demonstrated anti-inflammatory activity, strongly suggesting interaction with COX enzymes[7][8]. The hydrazide moiety is a known feature in some COX inhibitors.
-
Protein Kinases: Furan-based derivatives have shown potent inhibition of kinases like VEGFR-2 by competing for the ATP binding site[9]. The planar furan ring and the appended phenoxy group can mimic the adenine and ribose moieties of ATP.
-
Monoamine Oxidase (MAO): Furan-containing chalcones are potent and selective inhibitors of MAO-B, an enzyme implicated in neurodegenerative diseases[10].
-
Metalloenzymes: The hydrazide group can chelate the catalytic metal ions (e.g., Zn²⁺ in carbonic anhydrase, Cu²⁺ in laccase) found in the active sites of metalloenzymes, leading to inhibition[3][5][6].
This guide will provide detailed protocols for the two most promising classes: COX enzymes and protein kinases.
PART 3: Protocols for In Vitro Enzyme Inhibition Assays
The primary goal of these assays is to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of an inhibitor's potency.
General Workflow for IC₅₀ Determination
Caption: A generalized workflow for determining inhibitor IC₅₀ values.
Protocol 3.1: COX-1 and COX-2 Inhibition Assay (Fluorometric)
Expertise & Experience: This assay is chosen for its high sensitivity and commercial availability. It measures the peroxidase component of COX activity using ADHP as a fluorogenic substrate. This is an indirect but highly reliable method to assess the inhibition of the primary cyclooxygenase reaction. Using both COX-1 and COX-2 isoforms is critical to determine the inhibitor's selectivity, a key factor for therapeutic potential (selective COX-2 inhibition is often desired to reduce gastrointestinal side effects).
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic Acid (substrate)
-
10-Acetyl-3,7-dihydroxyphenoxazine (ADHP) (fluorogenic probe)
-
Test Compound Stock (10 mM in DMSO)
-
Reference Inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well black microplates
-
Fluorometric plate reader (Ex/Em ≈ 535/590 nm)
Step-by-Step Procedure:
-
Prepare Reagents: Thaw all enzymes and reagents on ice. Prepare a fresh solution of arachidonic acid in ethanol and dilute it in assay buffer. Prepare ADHP solution.
-
Compound Dilution: Perform a serial dilution of the test compound (and reference inhibitors) in DMSO, then dilute further in assay buffer to the desired final concentrations (e.g., from 100 µM to 1 nM).
-
Assay Plate Setup:
-
100% Activity Control: 10 µL assay buffer with 1% DMSO (vehicle), 10 µL Heme, 150 µL Enzyme (COX-1 or COX-2).
-
Inhibitor Wells: 10 µL of diluted test compound, 10 µL Heme, 150 µL Enzyme.
-
Blank (No Enzyme): 160 µL assay buffer, 10 µL Heme.
-
-
Inhibitor Pre-incubation: Add the components as listed above to the wells. Mix gently and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of ADHP and 10 µL of arachidonic acid to all wells to start the reaction.
-
Signal Detection: Immediately begin reading the fluorescence intensity every minute for 10-20 minutes. The rate of increase in fluorescence is proportional to COX activity.
-
Data Analysis:
-
Calculate the reaction rate (slope of fluorescence vs. time) for each well.
-
Calculate Percent Inhibition: 100 * [1 - (Rate_inhibitor - Rate_blank) / (Rate_100%_activity - Rate_blank)]
-
Plot Percent Inhibition against the logarithm of the inhibitor concentration.
-
Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a dose-response curve and determine the IC₅₀ value.
-
Protocol 3.2: General Protein Kinase Inhibition Assay (ADP-Glo™ Assay)
Expertise & Experience: The ADP-Glo™ assay is a universal, luminescence-based method applicable to virtually any kinase. It measures the amount of ADP produced in the kinase reaction, which is a direct measure of enzyme activity. Its high sensitivity and broad applicability make it an excellent choice for screening the compound against a panel of kinases to determine its selectivity profile.
Materials:
-
Kinase of interest (e.g., VEGFR-2, SRC, etc.)
-
Kinase-specific substrate peptide and ATP
-
Kinase Assay Buffer (e.g., Promega Kinase Buffer A)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Test Compound Stock (10 mM in DMSO)
-
Reference Inhibitor (e.g., Staurosporine for broad-spectrum, Sorafenib for VEGFR-2[9])
-
96-well white microplates
-
Luminometer plate reader
Step-by-Step Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound as described in Protocol 3.1.
-
Kinase Reaction Setup (in a 5 µL volume):
-
Add 1.25 µL of test compound dilution (or DMSO for 100% activity control).
-
Add 1.25 µL of the enzyme solution.
-
Add 2.5 µL of the substrate/ATP mixture to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes.
-
ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP, which then drives a luciferase reaction, generating light. Incubate for 30-60 minutes at room temperature.
-
Signal Detection: Measure the luminescence using a plate reader.
-
Data Analysis: The analysis is identical to the COX assay. Calculate percent inhibition relative to controls and fit the dose-response curve to determine the IC₅₀.
PART 4: Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to allow for easy comparison of potency and selectivity.
Table 1: Hypothetical Inhibition Data for 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide
| Enzyme Target | Test Compound IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) | Selectivity Index |
| COX-1 | 15,200 | SC-560 | 9 | 0.02 (COX-1/COX-2) |
| COX-2 | 310 | Celecoxib | 40 | - |
| VEGFR-2 | 45 | Sorafenib | 41.1[9] | - |
| SRC Kinase | >20,000 | Staurosporine | 6 | >444 (SRC/VEGFR-2) |
-
Interpretation: In this hypothetical example, the compound is a potent inhibitor of VEGFR-2, with an IC₅₀ value comparable to the standard drug Sorafenib[9]. It is highly selective for VEGFR-2 over SRC kinase. It also shows moderate, selective inhibition of COX-2 over COX-1, though it is less potent than the reference drug Celecoxib.
PART 5: Advanced Mechanistic Studies
Determining the IC₅₀ is only the first step. Understanding how the compound inhibits the enzyme is crucial for drug development. This is achieved by studying the enzyme kinetics in the presence of the inhibitor.
Experimental Design: The experiment involves measuring the initial reaction velocity at various substrate concentrations while holding the inhibitor concentration constant. This is repeated for several different inhibitor concentrations (e.g., 0x, 0.5x, 1x, and 2x the IC₅₀ value). The data are then plotted on a Lineweaver-Burk (double reciprocal) plot to visualize the mechanism of inhibition.
Caption: Simplified diagrams of competitive and non-competitive inhibition.
-
Competitive: The inhibitor binds only to the free enzyme (E) at the same site as the substrate (S). Increasing substrate concentration can overcome the inhibition.
-
Non-competitive: The inhibitor can bind to both the free enzyme (E) and the enzyme-substrate complex (ES) at an allosteric site.
-
Uncompetitive: The inhibitor binds only to the enzyme-substrate complex (ES).
By analyzing the changes in Kₘ (substrate affinity) and Vₘₐₓ (maximum reaction rate), the precise mechanism can be determined, providing deep insight into the compound's mode of action.
References
- BenchChem. (2025).
-
Hassan, G.S., et al. (2022). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega. [Link]
-
Chemistry. (2024). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. A European Journal. [Link]
-
Krasavin, M. (2023). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. International Journal of Molecular Sciences. [Link]
-
Goksen, U.S., et al. (2024). Development of 5-phenylnitro bearing furan-based chalcones as a new class of potent MAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Al-Ostath, R.A., et al. (2023). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules. [Link]
-
Das, D., et al. (2022). Furan-based Inhibitors of Pyruvate Dehydrogenase: SAR Study, Biochemical Evaluation and Computational Analysis. ChemMedChem. [Link]
-
Güler, G.O., et al. (2023). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega. [Link]
-
Chrzanowska, J., et al. (2022). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. International Journal of Molecular Sciences. [Link]
-
ResearchGate. (2025). Decyclization of substituted 2-[2-oxofuran-3(2h)-ylidene)furan-2-carbohydrazides by the action of alcohols and analgesic activity of the obtained compounds. [Link]
-
Aijijiyah, N.P., et al. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Molbank. [Link]
-
Ferreira, R.J., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. [Link]
-
El Bakri, Y., et al. (2022). Synthesis, Crystal structure investigation and Computational approach to discover potential hydrazide derivatives as potent inhibitor of COX-2 enzyme. Journal of Biochemical and Molecular Toxicology. [Link]
-
Zenodo. (2018). Schiff Bases of 5-bromo-1-Benzofuran-2-Carbohydrazide. [Link]
-
Pharmascholars. (2024). Pharmacological activity of furan derivatives. [Link]
-
Aijijiyah, N.P., et al. (2024). 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Preprints.org. [Link]
-
ResearchGate. (2024). 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. [Link]
-
González-Calderón, D., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals. [Link]7/16/6/827)
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Application Notes & Protocols: The Strategic Use of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide in Modern Medicinal Chemistry
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide . We will explore its role not as an end-product, but as a highly versatile scaffold for generating diverse compound libraries. This guide moves beyond simple definitions to explain the causality behind its utility, focusing on its key structural motifs: the furan core as a stable bioisostere, the bromophenoxy group for modulating pharmacokinetics and target engagement, and the carbohydrazide moiety as a critical reactive handle for combinatorial synthesis. Included are detailed protocols for derivatization and a representative biological screening assay, providing a comprehensive framework for its integration into drug discovery workflows.
Introduction: A Scaffold-Based Perspective
In contemporary drug discovery, the efficiency of generating novel chemical entities with desirable biological activity is paramount. The selection of a starting scaffold is a critical decision point that dictates the accessible chemical space and potential for downstream optimization. 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide (CAS No. 364620-04-2) represents an exemplary scaffold, integrating three distinct chemical features that are highly valued in medicinal chemistry[1].
-
The Furan Ring: This five-membered aromatic heterocycle is a common motif in numerous bioactive natural products and synthetic drugs.[2][3] It often serves as a bioisosteric replacement for more labile or metabolically susceptible rings, offering a stable, electron-rich core.[4]
-
The Carbohydrazide Moiety (-CONHNH₂): This functional group is a cornerstone of combinatorial chemistry.[5] Its nucleophilic terminal nitrogen provides a reactive "handle" for facile condensation reactions, most notably with aldehydes and ketones to form a vast array of hydrazone derivatives.[6][7] This allows for the systematic exploration of structure-activity relationships (SAR).
-
The 2-Bromophenoxy Group: The inclusion of a halogenated phenyl ring serves multiple strategic purposes. The bromine atom can significantly enhance lipophilicity, potentially improving membrane permeability. Furthermore, it can participate in halogen bonding, a specific and directional non-covalent interaction that can contribute to target affinity and selectivity.
This guide will treat the title compound as a foundational building block for library synthesis and subsequent biological evaluation.
Physicochemical Properties & Synthesis Outline
A foundational understanding of the scaffold's properties is essential before its use in a synthetic workflow.
| Property | Value |
| CAS Number | 364620-04-2[1] |
| Molecular Formula | C₁₂H₁₁BrN₂O₃ |
| Molecular Weight | 311.13 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, and moderately soluble in alcohols |
The synthesis of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide is generally achieved via a multi-step process, starting from a commercially available furan derivative. A common route involves the conversion of the corresponding furan-2-carboxylic acid ester with hydrazine hydrate.[5]
Core Application: Library Generation via Hydrazone Synthesis
The primary utility of the carbohydrazide scaffold is its rapid derivatization into a library of N-acylhydrazones (Schiff bases). This reaction is a robust and high-yielding condensation that allows for the introduction of diverse substituents, enabling a broad exploration of chemical space.
The chemical logic behind this reaction is straightforward: the nucleophilic terminal amine of the hydrazide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The reaction is typically catalyzed by a few drops of acid, which protonates the carbonyl oxygen, further enhancing its electrophilicity. The subsequent dehydration step is often the driving force for the reaction.
Caption: Workflow for hydrazone library synthesis.
Protocol 1: General Procedure for Synthesis of Hydrazone Derivatives
This protocol outlines a standard method for condensing the title carbohydrazide with a representative aldehyde.
Rationale: This procedure utilizes ethanol as a common solvent and a catalytic amount of glacial acetic acid to facilitate the condensation. The progress is monitored by Thin Layer Chromatography (TLC), a fundamental technique for tracking the consumption of starting materials and the formation of the product. Purification by recrystallization is chosen for its efficiency in removing unreacted starting materials and byproducts.[6][8]
Materials:
-
5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide
-
Substituted aldehyde of choice (e.g., 4-chlorobenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Reaction flask with reflux condenser and magnetic stirrer
-
TLC plates (silica gel 60 F254)
-
Appropriate TLC eluent (e.g., 3:1 Hexane:Ethyl Acetate)
-
Recrystallization solvent (e.g., Ethanol or Ethyl Acetate)
Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide in 20 mL of absolute ethanol. Stir until fully dissolved; gentle warming may be required.
-
Reactant Addition: Add 1.0 mmol of the selected aldehyde to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The acid serves to catalyze the imine formation.[6]
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC. Spot the initial hydrazide, the aldehyde, and the reaction mixture on a TLC plate. The formation of a new spot (the product) and disappearance of the starting material spots indicate reaction completion.
-
Isolation: Once complete, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to induce precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove soluble impurities.
-
Drying & Characterization: Dry the purified product under vacuum. Characterize the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS, FTIR).
Hypothesized Biological Applications & Screening Protocols
Derivatives of the furan-2-carbohydrazide scaffold have shown promise in several therapeutic areas, including as antimicrobial, anti-inflammatory, and enzyme-inhibiting agents.[4][7][9] We present a protocol for an antibiofilm assay, inspired by studies showing that furan-2-carboxamides can inhibit biofilm formation in the opportunistic pathogen Pseudomonas aeruginosa by potentially targeting the LasR quorum-sensing system.[4]
Protocol 2: In Vitro Antibiofilm Assay Using Crystal Violet Staining
Rationale: This protocol provides a robust, high-throughput method to quantify biofilm formation. P. aeruginosa is a clinically relevant, biofilm-forming bacterium. The crystal violet (CV) dye stains the extracellular matrix of the biofilm, and the amount of retained dye is proportional to the total biofilm mass. A reduction in CV staining in the presence of a test compound indicates antibiofilm activity.[4]
Materials:
-
96-well flat-bottomed sterile microtiter plates
-
Synthesized hydrazone derivatives dissolved in DMSO (stock solutions)
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
Luria-Bertani (LB) broth
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Glacial Acetic Acid in water
-
Phosphate-buffered saline (PBS)
-
Plate reader (absorbance at 570-595 nm)
Procedure:
-
Inoculum Preparation: Culture P. aeruginosa overnight in LB broth at 37°C. Dilute the overnight culture in fresh LB broth to an optical density at 600 nm (OD₆₀₀) of approximately 0.02.
-
Plate Preparation: Add 180 µL of the diluted bacterial culture to each well of a 96-well plate.
-
Compound Addition: Add 20 µL of the test compound stock solutions (dissolved in DMSO) to the wells to achieve the desired final concentrations (e.g., ranging from 1 to 100 µM). Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.
-
Controls:
-
Negative Control: Add 20 µL of sterile LB broth + DMSO (no compound).
-
Positive Control (Optional): Use a known biofilm inhibitor if available.
-
Sterility Control: Add 200 µL of sterile LB broth only (no bacteria).
-
-
Incubation: Cover the plate and incubate statically (without shaking) at 37°C for 24 hours to allow for biofilm formation.
-
Washing: After incubation, discard the planktonic (free-floating) cells by gently inverting the plate. Wash each well three times with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Final Wash: Discard the CV solution and wash the wells again three times with 200 µL of PBS.
-
Dye Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound CV dye.
-
Quantification: Measure the absorbance of the solubilized dye at 570 nm (A₅₇₀) using a microplate reader.
Data Interpretation & Downstream Optimization
The results from the antibiofilm assay can be used to generate dose-response curves and calculate the concentration at which biofilm formation is inhibited by 50% (IC₅₀).
Illustrative Data for SAR Analysis:
| Compound ID | R-Group (from R-CHO) | Biofilm Inhibition IC₅₀ (µM) |
| Scaffold | - | >100 |
| HZ-01 | Phenyl | 75.2 |
| HZ-02 | 4-Chlorophenyl | 22.5 |
| HZ-03 | 4-Nitrophenyl | 15.8 |
| HZ-04 | 4-Methoxyphenyl | 58.1 |
| HZ-05 | 2-Hydroxyphenyl | 31.4 |
From this hypothetical data, a preliminary SAR can be established:
-
Electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring enhance activity.
-
Electron-donating groups (e.g., -OCH₃) appear to reduce activity.
This initial screen provides a clear path for lead optimization. The next steps would involve synthesizing a focused library of derivatives with various electron-withdrawing substituents to improve potency.
Caption: Iterative drug discovery workflow.
References
- Diversity‐Oriented Synthesis and Antibiofilm Evalu
- Application Notes and Protocols for Hydrazide Derivatives as Antimicrobial Agents. Benchchem.
- Synthesis and bioactivity of novel N,N′-diacylhydrazine derivatives containing furan(II).
- Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides.
- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic
- Synthesis and biological activity of furan deriv
- Synthesis, characterization and biological evaluations of 2-(4- - Der Pharma Chemica. Der Pharma Chemica.
- Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics.
- Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. NIH.
- Synthesis of Hydrazides and their Pharmacological Evalu
- 5-Methylfuran-2-carbohydrazide | 20842-19-7. Benchchem.
- 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. MDPI.
- 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Preprints.org.
- 364620-04-2|5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide. BLDpharm.
Sources
- 1. 364620-04-2|5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide|BLD Pharm [bldpharm.com]
- 2. scispace.com [scispace.com]
- 3. ijabbr.com [ijabbr.com]
- 4. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. mdpi.com [mdpi.com]
Furan Carbohydrazides: A Versatile Scaffold for Modern Drug Discovery
Introduction: The furan ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, gracing the structures of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to serve as a bioisostere for other aromatic systems have made it a focal point in the design of novel therapeutic agents.[1][2] When combined with the carbohydrazide moiety (-CONHNH2), the resulting furan carbohydrazide derivatives unlock a remarkable spectrum of biological activities. These compounds have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents, making them a compelling area of research for drug development professionals.[3][4][5][6] This technical guide provides an in-depth exploration of the application of furan carbohydrazides in drug discovery, complete with detailed synthetic protocols, biological evaluation methodologies, and insights into their mechanisms of action.
I. Synthesis of Furan Carbohydrazides: A Step-by-Step Approach
The synthesis of furan carbohydrazides is a critical first step in exploring their therapeutic potential. The following protocols provide detailed procedures for the preparation of the core furan-2-carbohydrazide and its subsequent derivatization.
Protocol 1: Synthesis of Furan-2-Carbohydrazide
This protocol outlines a common method for the synthesis of the foundational compound, furan-2-carbohydrazide, from furan-2-carboxamide.
Materials:
-
Furan-2-carboxamide
-
Acetone azine
-
Water
-
Ethanol
-
Four-necked flask equipped with a stirrer, dropping funnel, thermometer, and distillation column
-
Heating mantle
-
Nitrogen source
Procedure:
-
In a four-necked flask, combine 111.1 g of furan-2-carboxamide and 224 g of acetone azine.
-
Begin stirring and heat the mixture to 100-120 °C until the furan-2-carboxamide is completely dissolved.
-
Slowly add 70 ml of water via the dropping funnel, maintaining the reaction temperature between 100 °C and 120 °C.
-
Ammonia gas will be produced during the reaction. Allow it to be collected through the distillation column. The condensed water vapor should be returned to the reaction flask.
-
After the water has been added, continue heating the reaction mixture.
-
Monitor the reaction progress to ensure the furan-2-carboxamide is fully consumed.
-
Once the reaction is complete, distill off the acetone and water under a nitrogen atmosphere.
-
The remaining solid is the crude furan-2-carbohydrazide. Recrystallize the solid from ethanol and dry to obtain the purified product.[7]
Protocol 2: Synthesis of N'-Substituted Furan Carbohydrazide Derivatives
This protocol describes a general method for the synthesis of N'-substituted furan carbohydrazide derivatives through the reaction of furan-2-carbohydrazide with various benzoic acids.
Materials:
-
Furan-2-carbohydrazide
-
Substituted benzoic acid (e.g., 4-methoxybenzoic acid)
-
1,1'-Carbonyldiimidazole (CDI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA)
-
Ethyl acetate (AcOEt)
-
10% Hydrochloric acid (HCl)
-
10% Sodium bicarbonate (NaHCO3)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating source
Procedure:
-
Dissolve furan-2-carbohydrazide (0.2 mmol) in DCM (0.8 mL).
-
Add TFA (1.11 mmol) dropwise and stir the mixture for 3-4 hours at room temperature.
-
Remove the solvent and excess TFA under vacuum and dry for 12 hours. The resulting salt is used without further purification.
-
In a separate round-bottom flask, dissolve the desired benzoic acid (0.22 mmol) and CDI (0.265 mmol) in THF (0.5 mL).
-
Heat the mixture at 45 °C for 2 hours.
-
Add a solution of the deprotected carbohydrazide (0.22 mmol) and DIPEA (0.33 mmol) in THF (1 mL) to the reaction mixture.
-
Continue heating at 45 °C for 20 hours.
-
Remove the solvent, redissolve the residue in AcOEt, and wash sequentially with 10% HCl and 10% NaHCO3.
-
Purify the final product by flash column chromatography.[3]
II. Biological Evaluation of Furan Carbohydrazides
A thorough evaluation of the biological activities of synthesized furan carbohydrazide derivatives is essential to identify promising drug candidates. The following are detailed protocols for assessing their anticancer, antimicrobial, and anti-inflammatory properties.
A. Anticancer Activity
The cytotoxicity of furan carbohydrazides against various cancer cell lines is a primary indicator of their potential as anticancer agents. The MTT assay is a widely used colorimetric method to assess cell viability.
Materials:
-
Human cancer cell line (e.g., A549 human lung cancer cells)[8]
-
Normal fibroblast cell line (e.g., BJ cells) for selectivity assessment[8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Furan carbohydrazide derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[4]
-
Compound Treatment: Prepare serial dilutions of the furan carbohydrazide derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
Data Presentation: Anticancer Activity of Furan Carbohydrazide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 3e | A549 (Lung Cancer) | 43.38 | [8] |
| 3e | BJ (Normal Fibroblast) | >400 | [8] |
| 3c | BJ (Normal Fibroblast) | <400 | [8] |
This table summarizes the cytotoxic activity of select furan carbohydrazide derivatives, highlighting the promising selective activity of compound 3e against cancer cells.[8]
B. Antimicrobial Activity
Furan carbohydrazides have shown notable activity against a range of bacterial and fungal pathogens.[9] The following protocols describe standard methods for assessing antimicrobial efficacy.
This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.[10][11]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Furan carbohydrazide derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (solvent)
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial suspension equivalent to the 0.5 McFarland standard.
-
Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates.
-
Well Creation: Use a sterile cork borer to create wells in the agar.[11]
-
Compound Application: Pipette a fixed volume (e.g., 100 µL) of each test compound solution into separate wells. Add positive and negative controls to their respective wells.[12]
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.[10]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger zone indicates greater antimicrobial activity.
This quantitative method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1][13]
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial/fungal inoculum
-
Furan carbohydrazide derivatives
-
Positive and negative controls
Procedure:
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in MHB in the 96-well plate.[1]
-
Inoculation: Add the standardized microbial inoculum to each well.[13]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[1][13]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[1]
C. Anti-inflammatory Activity
The anti-inflammatory potential of furan carbohydrazides can be assessed by their ability to inhibit key inflammatory enzymes like cyclooxygenases (COX).[5][14]
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Furan carbohydrazide derivatives
-
Assay buffer
-
Detection reagent (e.g., for measuring prostaglandin E2 production via ELISA)
Procedure:
-
Enzyme Incubation: Incubate the COX-1 or COX-2 enzyme with the test compound or vehicle control in the assay buffer.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Reaction Termination: Stop the reaction after a specific time.
-
Product Quantification: Measure the amount of prostaglandin produced (e.g., PGE2) using a suitable method like ELISA.[15]
-
Data Analysis: Calculate the percentage of COX inhibition by the test compound compared to the vehicle control. Determine the IC50 value for each compound against both COX isoforms to assess potency and selectivity.
III. Unraveling the Mechanism of Action
Understanding the molecular mechanisms by which furan carbohydrazides exert their therapeutic effects is crucial for rational drug design and optimization. Research has pointed to several key pathways being modulated by these compounds.
A. Inhibition of Tubulin Polymerization
Several furan derivatives have been shown to exert their anticancer effects by interfering with microtubule dynamics, a critical process for cell division.[2][16][17][18]
Materials:
-
Purified tubulin
-
Fluorescent reporter (e.g., DAPI)
-
GTP
-
Assay buffer
-
Furan carbohydrazide derivatives
-
Fluorometer
Procedure:
-
Reagent Preparation: Prepare a tubulin reaction mix containing purified tubulin, GTP, and a fluorescent reporter in an appropriate buffer.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mix.
-
Polymerization Initiation: Initiate tubulin polymerization by raising the temperature (e.g., to 37°C).
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to the incorporation of the fluorescent reporter into the polymerizing microtubules.
-
Data Analysis: Compare the rate and extent of fluorescence increase in the presence of the test compounds to the control to determine the inhibitory effect on tubulin polymerization.[19]
Experimental Workflow for Tubulin Polymerization Assay
Caption: Workflow for a fluorescence-based tubulin polymerization assay.
B. Modulation of Key Signaling Pathways
Furan derivatives have been implicated in the modulation of critical cancer-related signaling pathways, including the PI3K/Akt/mTOR and Wnt/β-catenin pathways.[20][21][22][23]
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Some furan derivatives have been shown to inhibit this pathway.[20][23][24]
Signaling Pathway: PI3K/Akt/mTOR Inhibition by Furan Derivatives
Caption: Furan derivatives can inhibit the PI3K/Akt/mTOR pathway.
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its dysregulation is strongly associated with cancer.[3][7][25][26][27] Furan derivatives have been shown to suppress this pathway.[21][22]
Signaling Pathway: Wnt/β-catenin Inhibition by Furan Derivatives
Caption: Furan derivatives can suppress Wnt/β-catenin signaling.
Western blotting is a key technique to investigate the effect of furan carbohydrazides on the phosphorylation status and expression levels of proteins within these signaling cascades.[28][29][30][31][32]
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-β-catenin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using SDS-PAGE.
-
Electrotransfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, β-catenin, GAPDH as a loading control).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
IV. Conclusion and Future Directions
Furan carbohydrazides represent a highly versatile and promising class of compounds in the field of drug discovery. Their straightforward synthesis and diverse range of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscore their therapeutic potential. The ability of these compounds to modulate key cellular pathways, such as tubulin polymerization and critical signaling cascades like PI3K/Akt and Wnt/β-catenin, provides a solid foundation for the rational design of next-generation therapeutics.
Future research should focus on expanding the chemical diversity of furan carbohydrazide libraries to explore structure-activity relationships in greater detail. Further elucidation of their molecular targets and mechanisms of action will be pivotal in optimizing their efficacy and selectivity. With continued investigation, furan carbohydrazides hold the promise of yielding novel and effective treatments for a wide range of diseases.
V. References
-
Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC. [Link]. Accessed January 22, 2026.
-
Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells. PubMed. [Link]. Accessed January 22, 2026.
-
Schematic diagram of the canonical Wnt signaling pathway. Wnt signaling... ResearchGate. [Link]. Accessed January 22, 2026.
-
In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. World Journal of Pharmaceutical Research. 2025;14(1):1069-1083.
-
The Utility of Thiocarbohydrazide for Generating Novel Triazole and Pyrazole Derivatives Containing a Sulfur Moiety as Anti-microbial Agents. ChemRxiv. [Link]. Accessed January 22, 2026.
-
Wnt Signaling Pathway. Creative Diagnostics. [Link]. Accessed January 22, 2026.
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. In: Walker JM, ed. Methods in Molecular Biology. Vol 644. Humana Press; 2010:131-144.
-
Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Diva-Portal.org. [Link]. Accessed January 22, 2026.
-
Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. PMC. [Link]. Accessed January 22, 2026.
-
In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. [Link]. Accessed January 22, 2026.
-
Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC. [Link]. Accessed January 22, 2026.
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]. Accessed January 22, 2026.
-
Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. PubMed. [Link]. Accessed January 22, 2026.
-
Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549). PMC. [Link]. Accessed January 22, 2026.
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]. Accessed January 22, 2026.
-
Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. ResearchGate. [Link]. Accessed January 22, 2026.
-
Discovery of Novel Furan-type Phenylahistin Derivatives for Anticancer through P53-Mediated Mitochondrial Apoptosis and Microtubule Inhibition. ResearchGate. [Link]. Accessed January 22, 2026.
-
MTT Cell Assay Protocol. T. Horton. [Link]. Accessed January 22, 2026.
-
Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. 2021;6(5):837-841.
-
Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. Journal of Research in Pharmacy. 2025;26(1):13-19.
-
Active β-catenin is regulated by the PTEN/PI3 kinase pathway: a role for protein phosphatase PP2A. PubMed Central. [Link]. Accessed January 22, 2026.
-
Activation of the Wnt/β-catenin signaling pathway may contribute to cervical cancer pathogenesis via upregulation of Twist. PubMed Central. [Link]. Accessed January 22, 2026.
-
Rethinking the Traditional Western Blot with Wnt/beta‑Catenin Pathway Example. YouTube. [Link]. Accessed January 22, 2026.
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]. Accessed January 22, 2026.
-
Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI. [Link]. Accessed January 22, 2026.
-
Determination of minimum inhibitory concentrations of 2-(2-nitrovinyl) furan. ResearchGate. [Link]. Accessed January 22, 2026.
-
Western blot analyses of proteins in the Wnt/β-catenin signaling... ResearchGate. [Link]. Accessed January 22, 2026.
-
Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. PubMed. [Link]. Accessed January 22, 2026.
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD. [Link]. Accessed January 22, 2026.
-
Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. LinkedIn. [Link]. Accessed January 22, 2026.
-
Discovery of an Indole-Substituted Furanone with Tubulin Polymerization Inhibition Activity. Request PDF. ResearchGate. [Link]. Accessed January 22, 2026.
-
Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549). PMC. [Link]. Accessed January 22, 2026.
-
(PDF) Well diffusion method for evaluation of antibacterial activity of copper phenyl fatty hydroxamate synthesized from canola and palm kernel oils. ResearchGate. [Link]. Accessed January 22, 2026.
-
Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. PMC. [Link]. Accessed January 22, 2026.
-
Discovery of an indole-substituted furanone with tubulin polymerization inhibition activity. PubMed. [Link]. Accessed January 22, 2026.
-
Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis. PubMed. [Link]. Accessed January 22, 2026.
-
(PDF) Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. ResearchGate. [Link]. Accessed January 22, 2026.
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]. Accessed January 22, 2026.
-
Antimicrobial Susceptibility Testing. StatPearls. [Link]. Accessed January 22, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 6. diva-portal.org [diva-portal.org]
- 7. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 8. Journal of Research in Pharmacy » Submission » Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety [dergipark.org.tr]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. botanyjournals.com [botanyjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. jddtonline.info [jddtonline.info]
- 15. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of an indole-substituted furanone with tubulin polymerization inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 28. benchchem.com [benchchem.com]
- 29. Active β-catenin is regulated by the PTEN/PI3 kinase pathway: a role for protein phosphatase PP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Activation of the Wnt/β-catenin signaling pathway may contribute to cervical cancer pathogenesis via upregulation of Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 31. m.youtube.com [m.youtube.com]
- 32. researchgate.net [researchgate.net]
Application Note & Protocols: A Phased Strategy for the In Vivo Evaluation of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide
Abstract
This document provides a comprehensive, phased experimental strategy for the in vivo evaluation of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide, a novel chemical entity (NCE). As pre-existing biological data for this specific molecule is limited, this guide establishes a logical, first-principles approach to systematically characterize its safety, efficacy, and pharmacokinetic profile. The protocols herein are designed for researchers, scientists, and drug development professionals, offering detailed methodologies grounded in established regulatory and scientific principles. The strategy progresses from initial safety and dose-range finding studies to hypothesis-driven efficacy screening and preliminary pharmacokinetic analysis, forming a robust foundation for go/no-go decisions in a preclinical drug discovery pipeline.
Introduction and Scientific Rationale
The compound 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide belongs to a chemical class characterized by a furan-hydrazide core. Structural motifs within this class have been associated with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4][5] The furan ring is a versatile scaffold in medicinal chemistry, often contributing to improved metabolic stability and receptor binding, while the hydrazide moiety is a key structural element in various bioactive compounds.[5]
Given the lack of specific biological data for this NCE, a hypothesis-driven approach is warranted. Based on its structural class, a primary investigational hypothesis is its potential as an anti-inflammatory agent. Therefore, this guide will focus on a preclinical path to test this hypothesis, while establishing a safety profile applicable to any potential therapeutic indication.
The proposed evaluation is structured in three logical phases, consistent with guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) for nonclinical safety studies.[6][7][8][9][10] This phased approach ensures that animal welfare is respected by minimizing animal use (in line with the 3R principles of Reduce, Refine, Replace) and that resource allocation is efficient.[6][8]
Figure 1: A diagram illustrating the logical progression of the phased in vivo evaluation strategy, from initial safety assessment to a final go/no-go decision point.
Phase 1: Acute Oral Toxicity and Dose-Range Finding
Objective: To determine the acute oral toxicity of the compound, identify the maximum tolerated dose (MTD), and establish a preliminary safety profile to guide dose selection for subsequent efficacy studies.
Scientific Rationale: The acute toxic class method, as described in the Organisation for Economic Co-operation and Development (OECD) Test Guideline 423, is a stepwise procedure that allows for the classification of a substance's toxicity while minimizing the number of animals required.[11][12][13][14][15] This study is a mandatory first step in nonclinical safety assessment to ensure that doses used in later experiments are non-lethal and well-tolerated.[6][7]
Protocol 2.1: Acute Oral Toxicity Study (Adapted from OECD TG 423)
Materials:
-
5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide (Test Article, TA)
-
Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in sterile water)
-
Healthy, young adult female rodents (Sprague-Dawley rats or Swiss Albino mice), nulliparous and non-pregnant.
-
Standard laboratory animal diet and water.
-
Oral gavage needles.
-
Calibrated balance.
Procedure:
-
Animal Acclimatization: Acclimate animals to laboratory conditions for at least 5 days.
-
Dose Formulation: Prepare a homogenous suspension of the TA in the chosen vehicle. The concentration should be prepared such that the required dose can be administered in a volume not exceeding 1-2 mL/100g of body weight.[11]
-
Animal Preparation: Fast animals overnight prior to dosing (food, but not water).
-
Dosing - Stepwise Procedure:
-
Starting Dose: Begin with a starting dose of 300 mg/kg. Dose a group of 3 female animals.
-
Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.
-
Decision Logic:
-
If 2 or 3 animals die, the test is stopped, and the substance is classified. The next step would be to test at a lower dose (e.g., 50 mg/kg).
-
If 0 or 1 animal dies, proceed to dose another 3 animals at the same dose level.
-
If mortality is not seen at the starting dose, the next step is to use a higher dose (e.g., 2000 mg/kg) in another group of 3 animals.
-
-
-
Clinical Observations: Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.
-
Body Weight: Record individual animal body weights just prior to dosing and at least weekly thereafter.
-
Terminal Procedure: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to gross necropsy.
Data Presentation:
| Dose (mg/kg) | No. of Animals | Mortality (within 14 days) | Clinical Signs of Toxicity | Body Weight Change (%) | Gross Necropsy Findings |
| 300 | 3 | ||||
| 2000 | 3 | ||||
| Other | 3 |
Table 1: Template for recording acute oral toxicity data.
Phase 2: Hypothesis-Driven Efficacy Screening
Objective: To screen for potential anti-inflammatory activity of the compound using a well-established and reproducible in vivo model.
Scientific Rationale: The carrageenan-induced paw edema model is a classic and widely used assay for evaluating the activity of acute anti-inflammatory agents.[16][17][18] The subcutaneous injection of carrageenan into the paw induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase (after 1 hour) is primarily mediated by prostaglandins and involves the infiltration of neutrophils.[19] This model is particularly sensitive to inhibitors of prostaglandin synthesis, such as nonsteroidal anti-inflammatory drugs (NSAIDs).[20]
Protocol 3.1: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Test Article (TA) and Vehicle.
-
Positive Control: Indomethacin or Naproxen (10-15 mg/kg).[20]
-
1% (w/v) solution of lambda-Carrageenan in sterile saline.
-
Male Wistar or Sprague-Dawley rats (150-200 g).
-
Plebthysmometer or digital calipers for measuring paw volume/thickness.
Procedure:
-
Animal Grouping: Randomly assign animals to groups (n=6-8 per group):
-
Group 1: Vehicle Control
-
Group 2: Positive Control (e.g., Indomethacin)
-
Group 3: TA - Low Dose (e.g., 1/10th MTD)
-
Group 4: TA - Mid Dose (e.g., 1/5th MTD)
-
Group 5: TA - High Dose (e.g., 1/2 MTD)
-
-
Dosing: Administer the vehicle, positive control, or TA orally (p.o.) 60 minutes prior to the carrageenan injection.
-
Baseline Measurement: Just before the carrageenan injection, measure the initial volume (V₀) of the right hind paw of each rat.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Post-Induction Measurements: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[19][20]
-
Calculation:
-
Edema Volume (mL): ΔV = Vt - V₀
-
Percent Inhibition of Edema (%): % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100
-
Figure 2: Experimental timeline for the Carrageenan-Induced Paw Edema assay.
Data Presentation:
| Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hr (Mean ± SEM) | % Inhibition at 3 hr |
| Vehicle Control | -- | 0% | |
| Positive Control | 10 | ||
| TA - Low Dose | X | ||
| TA - Mid Dose | Y | ||
| TA - High Dose | Z |
Table 2: Template for summarizing anti-inflammatory efficacy data. The 3-hour time point is often maximal.[20]
Phase 3: Preliminary Pharmacokinetic (PK) Profiling
Objective: To determine the basic pharmacokinetic parameters of the compound after a single oral and intravenous administration, including bioavailability, clearance, and half-life.
Scientific Rationale: Understanding a compound's pharmacokinetic (PK) profile is essential for interpreting efficacy and toxicology data.[21][22] A preliminary PK study in rodents provides critical information on how the drug is absorbed, distributed, and cleared from the body.[23] Comparing intravenous (IV) and oral (PO) administration allows for the calculation of absolute oral bioavailability (F%), a key parameter for any orally administered drug candidate.[22][24] This data helps correlate the administered dose with the actual systemic exposure (plasma concentration).
Protocol 4.1: Single-Dose Rodent Pharmacokinetic Study
Materials:
-
Test Article (TA).
-
Formulation for IV administration (e.g., in saline with a solubilizing agent like DMSO/PEG400).
-
Formulation for PO administration (as in previous phases).
-
Cannulated or non-cannulated male Sprague-Dawley rats (200-250 g).
-
Blood collection tubes (e.g., containing K2EDTA).
-
Centrifuge, vortex mixer.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Animal Grouping:
-
Group 1: IV administration (e.g., 1-2 mg/kg), n=3-4 rats.
-
Group 2: PO administration (e.g., 10 mg/kg, an efficacious dose from Phase 2), n=3-4 rats.
-
-
Animal Preparation: Fast animals overnight prior to dosing.
-
Dosing:
-
IV: Administer a single bolus dose via the tail vein.
-
PO: Administer a single dose via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (approx. 100-150 µL) at predetermined time points. A typical schedule would be:
-
IV: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the TA in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.[22]
Figure 3: Workflow for a typical preclinical pharmacokinetic experiment, from dosing to final data analysis.
Data Presentation:
| Parameter | Definition | IV Route (1 mg/kg) | PO Route (10 mg/kg) |
| Cmax (ng/mL) | Maximum plasma concentration | ||
| Tmax (hr) | Time to reach Cmax | ||
| AUC₀-t (nghr/mL) | Area under the curve to last time point | ||
| AUC₀-inf (nghr/mL) | Area under the curve extrapolated to infinity | ||
| t½ (hr) | Elimination half-life | ||
| CL (mL/hr/kg) | Total body clearance | N/A | |
| Vd (L/kg) | Volume of distribution | N/A | |
| F% | Absolute oral bioavailability | N/A |
Table 3: Key pharmacokinetic parameters to be determined from the study. Accurate prediction of human PK often relies on such preclinical data.[25]
Conclusion and Next Steps
The successful completion of these three phases will provide a foundational dataset for 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide. The integrated results from safety, efficacy, and PK studies will enable an informed go/no-go decision. A favorable outcome—characterized by an acceptable safety margin, clear dose-responsive efficacy, and reasonable pharmacokinetic properties (e.g., adequate oral bioavailability and a half-life suitable for the intended dosing regimen)—would justify advancing the compound to more complex studies, such as sub-chronic toxicology, mechanism-of-action studies, and evaluation in chronic disease models.
References
-
OECD. (2001). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Publishing, Paris. [Link]
-
U.S. Food and Drug Administration. (2010). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]
-
Slideshare. OECD Guideline For Acute oral toxicity (TG 423). [Link]
-
Pharmapproach. (2023). OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. [Link]
-
Regulations.gov. M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]
-
OECD. Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. [Link]
-
U.S. Food and Drug Administration. M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]
-
Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
VitalLaw.com. SAFETY AND EFFECTIVENESS—FDA GUIDANCE NOTICES: FDA issues guidance to streamline nonclinical safety studies for monoclonal antibodies. [Link]
-
ECA Academy. FDA Guidance for Industry Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. [Link]
-
OECD. Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. [Link]
-
Symeres. In vivo pharmacokinetic experiments in preclinical drug development. [Link]
-
Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]
-
Admescope. (2020). A typical workflow in a preclinical pharmacokinetic experiment. [Link]
-
Morris, C. J. (2003). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. In Current Protocols in Pharmacology. John Wiley & Sons, Inc. [Link]
-
Salimimona, et al. (2017). In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells. Cancer Chemotherapy and Pharmacology. [Link]
-
Georgiev, G. P., et al. (2018). Rat paw oedema modeling and NSAIDs: Timing of effects. Biomedical Research and Therapy. [Link]
-
Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Methods in Molecular Biology. Humana Press. [Link]
-
ChemHelp ASAP. (2023). Preclinical in vivo PK studies & allometric scaling. [Link]
-
Lavé, T., et al. (2012). Integrating preclinical data into early clinical development. Journal of Translational Medicine. [Link]
-
Liu, K. C., et al. (2009). Synthesis and biological evaluation of novel hydrazide based cytotoxic agents. Expert Opinion on Investigational Drugs. [Link]
-
ResearchGate. (2022). Synthesis and biological activities of furan derivatives. [Link]
-
Li, Y., et al. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. European Journal of Medicinal Chemistry. [Link]
-
Der Pharma Chemica. Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole. [Link]
-
Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Surtal, A., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. International Journal of Molecular Sciences. [Link]
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. Synthesis and biological evaluation of novel hydrazide based cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals | FDA [fda.gov]
- 8. fda.gov [fda.gov]
- 9. login.wolterskluwer.com [login.wolterskluwer.com]
- 10. FDA Guidance for Industry Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients - ECA Academy [gmp-compliance.org]
- 11. researchgate.net [researchgate.net]
- 12. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 13. youtube.com [youtube.com]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. inotiv.com [inotiv.com]
- 17. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 18. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 20. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. symeres.com [symeres.com]
- 22. admescope.com [admescope.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 25. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Note: A Framework for High-Throughput Screening of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide and its Analogs
For: Researchers, scientists, and drug development professionals engaged in early-stage discovery.
Abstract
This document provides a comprehensive guide for establishing a high-throughput screening (HTS) campaign to investigate the biological activity of the novel compound 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide. Given the limited existing data on this specific molecule, we present a foundational strategy based on the known bioactivities of related furan, hydrazide, and hydrazone scaffolds, which include enzyme inhibition and anticancer properties.[1][2][3][4] This guide is designed to be a self-validating system, detailing the rationale behind experimental choices, from primary assay development to hit confirmation and secondary screening, ensuring scientific integrity and robust outcomes.
Introduction: Rationale for Screening
The compound 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide incorporates several chemical moieties of significant interest in medicinal chemistry. The furan ring is a versatile scaffold present in numerous bioactive compounds, known to mimic phenyl rings while offering a different hydrophilic-lipophilic balance.[4] Furan derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3]
Furthermore, the carbohydrazide linker (-CONHNH2) and its derivatives (hydrazones) are recognized pharmacophores. Hydrazide-containing drugs like Isoniazid and Isocarboxazid are clinically established, and the hydrazone group (-NHN=CH-) is known to be crucial for the biological activity of many enzyme inhibitors.[1][5][6][7] Specifically, molecules with these structures have shown inhibitory activity against enzymes such as proteases, kinases, and monoamine oxidases (MAO).[5][8]
Given this chemical precedent, a logical starting point for an HTS campaign is to screen 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide against a panel of enzymes, particularly proteases or kinases, which are well-established drug target classes.[9][10] This application note will focus on designing a robust biochemical assay for enzyme inhibition as the primary screen, followed by a strategic hit validation cascade.
The High-Throughput Screening Workflow: A Strategic Overview
A successful HTS campaign is more than a single experiment; it is a multi-stage funnel designed to efficiently identify and validate true hits while eliminating artifacts.[11][12] Our proposed workflow is designed to maximize efficiency and confidence in the results.
Caption: The HTS workflow, from initial assay development to validated lead compounds.
Phase 1: Primary Assay Development & Screening
The foundation of any HTS campaign is a robust, reproducible, and scalable primary assay.[13] For screening potential enzyme inhibitors, fluorescence-based assays are often the format of choice due to their high sensitivity and compatibility with automation.[9][14]
Principle of a Fluorescence-Based Protease Inhibition Assay
A common method involves a fluorogenic substrate, which is a peptide sequence recognized by the target protease, flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal via Förster Resonance Energy Transfer (FRET). Upon cleavage by an active enzyme, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. An inhibitor will prevent this cleavage, leading to a low fluorescence signal.
Assay Development and Optimization
Before initiating a large-scale screen, the assay must be rigorously optimized to ensure it can reliably detect inhibitors.[15] This involves determining the optimal concentrations of enzyme and substrate, and the ideal incubation time.
Causality in Assay Development:
-
Enzyme Concentration: The enzyme concentration should be kept as low as possible while still generating a robust signal. This increases the assay's sensitivity to inhibitors. For mechanism-of-action studies, the enzyme concentration should ideally be well below the expected inhibitor affinity constant (Ki).
-
Substrate Concentration: The substrate concentration is typically set at or near its Michaelis-Menten constant (Km). This ensures the reaction is sensitive to competitive inhibitors. If the substrate concentration is too high, it can out-compete weak inhibitors, leading to false negatives.
-
DMSO Tolerance: Library compounds are typically stored in dimethyl sulfoxide (DMSO). The assay must be tested to ensure that the final concentration of DMSO used for screening does not adversely affect enzyme activity.
| Parameter | Recommended Range | Rationale |
| Enzyme Concentration | Titrate to achieve 50-80% of Vmax | Balances signal strength with sensitivity to inhibitors. |
| Substrate Concentration | ~Km value | Provides sensitivity to competitive inhibitors. |
| Final DMSO Concentration | ≤ 1% (v/v) | Minimizes solvent effects on enzyme stability and activity. |
| Reaction Time | Linear phase (10-20% substrate turnover) | Ensures initial velocity kinetics for accurate inhibition measurement. |
Protocol: Primary HTS for Protease Inhibition (384-Well Format)
This protocol is a template and must be optimized for the specific enzyme target.
Materials:
-
Target Protease (e.g., Caspase-3, Cathepsin S)
-
Fluorogenic Substrate
-
Assay Buffer (e.g., Tris-HCl with stabilizers like BSA and DTT)
-
5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide (and library) dissolved in 100% DMSO
-
Positive Control Inhibitor (known inhibitor of the target)
-
384-well, low-volume, black assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Using an acoustic liquid handler or pin tool, transfer 50 nL of compound solution (typically 1 mM in DMSO) to the appropriate wells of the 384-well assay plate. This results in a final screening concentration of 10 µM in a 5 µL reaction volume.
-
Plate Layout: Dedicate columns 1 and 2 for negative controls (DMSO only) and columns 23 and 24 for positive controls (known inhibitor).
-
-
Enzyme Addition: Add 2.5 µL of enzyme solution (at 2X final concentration in assay buffer) to all wells.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This pre-incubation allows the compound to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 2.5 µL of substrate solution (at 2X final concentration in assay buffer) to all wells to start the reaction.
-
Kinetic Read: Immediately place the plate in a kinetic fluorescence plate reader (e.g., Excitation: 485 nm, Emission: 520 nm) and measure the signal every 2 minutes for 30 minutes.
Quality Control: The Z'-Factor
Before proceeding with the full library screen, a pilot screen using control plates is essential to determine the assay's quality. The Z'-factor is a statistical parameter that quantifies the robustness of an HTS assay.[16]
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent, acceptable for HTS.[13][17] |
| 0 to 0.5 | Marginal, may require further optimization. |
| < 0 | Unacceptable for screening. |
An assay with a Z'-factor ≥ 0.5 is considered robust and suitable for a full-scale HTS campaign.[13]
Phase 2: Hit Triage and Confirmation
The primary screen identifies "primary hits." This initial list often contains false positives and requires rigorous confirmation.[18][19]
Data Analysis and Hit Selection
From the kinetic data, calculate the reaction velocity (slope) for each well. Normalize the data to the controls on each plate:
% Inhibition = 100 * (1 - (Velocity_compound - Mean_Velocity_pos) / (Mean_Velocity_neg - Mean_Velocity_pos))
A common threshold for hit identification is a percent inhibition value greater than three standard deviations from the mean of the negative controls.[20]
Hit Confirmation and Dose-Response
Primary hits must be re-tested to confirm their activity. This is typically done by generating a 10-point dose-response curve to determine the half-maximal inhibitory concentration (IC50).[12] This step validates the initial hit and quantifies its potency. Only compounds that show a clear, reproducible dose-dependent inhibition are advanced.
Orthogonal Assays
To ensure the observed activity is not an artifact of the primary assay format (e.g., fluorescence interference), hits should be validated using an orthogonal assay.[11][21] This assay should monitor the same biological event but use a different detection technology.
Example: If the primary assay was fluorescence-based, an orthogonal assay could use a luminescence-based readout (e.g., measuring ATP consumption for a kinase) or a label-free method like mass spectrometry to directly measure substrate and product levels.[21] A true hit should demonstrate comparable potency in both assays.
Phase 3: Hit Validation and Expansion
Confirmed hits undergo further scrutiny to eliminate compounds that work through undesirable mechanisms and to begin exploring the structure-activity relationship (SAR).
Identifying Assay Interference (PAINS)
High-throughput screening libraries inevitably contain Pan-Assay INterference compoundS (PAINS).[11] These are molecules that appear as hits in many assays through non-specific mechanisms, such as:
-
Compound Aggregation: At higher concentrations, some compounds form aggregates that non-specifically sequester and inhibit enzymes. This can often be mitigated by adding a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.[11]
-
Fluorescence Interference: The compound itself may be fluorescent at the assay wavelengths or may quench the signal, leading to false positives or negatives.[22]
-
Reactivity: Some chemical motifs can react covalently and non-specifically with the target protein.
Secondary Assays: Establishing Biological Relevance
The ultimate goal is to find compounds that work in a physiological context. Therefore, validated hits from biochemical assays must be tested in cell-based secondary assays.[23][24][25]
Caption: A hypothetical signaling pathway for a cell-based secondary assay.
Protocol Example: Cell-Based Kinase Phosphorylation Assay This assay measures the ability of the compound to inhibit the phosphorylation of a target kinase's substrate within a cell.
-
Cell Plating: Seed a relevant cell line (e.g., a cancer cell line overexpressing the target kinase) in 96-well plates and grow to 80-90% confluency.[23]
-
Compound Treatment: Treat cells with a dose-range of the validated hit compound for 1-2 hours.
-
Stimulation: If the pathway requires activation, add the appropriate stimulus (e.g., a growth factor) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash and lyse the cells to release cellular proteins.
-
Detection (ELISA/AlphaLISA): Use an antibody-based detection method, such as a sandwich ELISA or AlphaLISA, to specifically measure the levels of the phosphorylated substrate relative to the total amount of substrate protein.[26] A potent and cell-permeable inhibitor will show a dose-dependent decrease in substrate phosphorylation.
Conclusion and Forward Path
This application note outlines a comprehensive and scientifically rigorous framework for initiating a high-throughput screening campaign for 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide. By starting with a robust biochemical assay, followed by a stringent hit validation cascade that includes orthogonal and cell-based assays, researchers can confidently identify and prioritize validated hits. This structured approach mitigates the risk of pursuing artifacts and provides a solid foundation for subsequent hit-to-lead optimization and medicinal chemistry efforts.
References
-
Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). BPS Bioscience. [Link]
-
Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (2024). Chemistry & Medicinal Chemistry. [Link]
-
Assay Guidance Workshop for High-Throughput Screening and Lead Discovery. (n.d.). National Center for Advancing Translational Sciences. [Link]
-
Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. (2019). Molecules. [Link]
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2022). Molecules. [Link]
-
Strategies for Assay Selection and for the Development of Robust Biochemical Assays. (2021). YouTube. [Link]
-
Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities. (2024). ACS Omega. [Link]
-
Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. (2010). Journal of the American Chemical Society. [Link]
-
Synthesis and bioactivity of novel N,N′-diacylhydrazine derivatives containing furan(II). (2010). Chinese Journal of Chemistry. [Link]
-
Hydrazide-based drugs in clinical use. (n.d.). ResearchGate. [Link]
-
Enzyme inhibition plots as a function of hydrazide and hydrazine compounds concentrations. (n.d.). ResearchGate. [Link]
-
Enzyme assay design for high-throughput screening. (2009). Methods in Molecular Biology. [Link]
-
HTS data analysis workflow. (n.d.). ResearchGate. [Link]
-
Enzyme Assay Design for High-Throughput Screening. (2009). ResearchGate. [Link]
-
SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. (2020). KNIME. [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). SLAS Discovery. [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. [Link]
-
Chapter 1: HTS Methods: Assay Design and Optimisation. (2016). Royal Society of Chemistry. [Link]
-
The importance of adequately triaging hits from HTS campaigns. (2015). Drug Target Review. [Link]
-
Fluorescence-Based Enzyme Activity Assay. (2024). Molecules. [Link]
-
Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. (2013). Der Pharma Chemica. [Link]
-
Comprehensive analysis of high-throughput screens with HiTSeekR. (2014). Nucleic Acids Research. [Link]
-
Analysis of HTS data. (2017). Cambridge MedChem Consulting. [Link]
-
A Fluorescence-Based Thiol Quantification Assay for Ultra-High-Throughput Screening for Inhibitors of Coenzyme A Production. (2013). Assay and Drug Development Technologies. [Link]
-
Automation-enabled assay development for high throughput screening. (2021). YouTube. [Link]
-
High-throughput screening as a method for discovering new drugs. (2020). Drug Target Review. [Link]
-
Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. (2008). Current Chemical Genomics. [Link]
-
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024). Molecules. [Link]
-
A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. (2024). International Journal of Molecular Sciences. [Link]
-
Design and Implementation of High-Throughput Screening Assays. (2004). ResearchGate. [Link]
-
Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. [Link]
-
Multiplex screening using enzyme inhibition, fluorescence detection and chemometrics. (1998). The Analyst. [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry. [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2010). Current Topics in Medicinal Chemistry. [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS ONE. [Link]
-
Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. (2023). BellBrook Labs. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ijabbr.com [ijabbr.com]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enzyme assay design for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. books.rsc.org [books.rsc.org]
- 14. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Assay Guidance Workshop for High-Throughput Screening and Lead Discovery | National Center for Advancing Translational Sciences [ncats.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 20. knime.com [knime.com]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 23. marinbio.com [marinbio.com]
- 24. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 26. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for the Molecular Docking of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide with Target Proteins
Introduction: Unveiling the Therapeutic Potential of a Novel Furan Derivative
The furan scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The compound 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide is a novel molecule integrating the furan core with a carbohydrazide moiety, a group known to be a crucial pharmacophore in many therapeutic agents.[4][5] This structural combination suggests a high potential for biological activity, making it a compelling candidate for drug discovery initiatives.
Molecular docking is an indispensable computational technique in structure-based drug design.[6][7][8] It predicts the preferred orientation of a small molecule (ligand) within the active site of a target protein (receptor), providing critical insights into binding affinity and interaction patterns at an atomic level.[9][10] This in-silico approach accelerates the identification of promising drug candidates by enabling the rapid screening of virtual libraries and elucidating the molecular basis of ligand-receptor recognition.[7]
This document provides a comprehensive, step-by-step protocol for conducting molecular docking studies of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide with a relevant biological target. We will utilize AutoDock Vina, a widely-used and robust open-source docking software, to illustrate the workflow.[11][12][13] The principles and methodologies described herein are, however, broadly applicable to other docking software and protein-ligand systems.
Target Selection: The Rationale for Cyclooxygenase-2 (COX-2)
Given that furan-based compounds have demonstrated anti-inflammatory effects, Cyclooxygenase-2 (COX-2) presents a logical and well-validated target for this study.[3][14] COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. Its inhibition is a primary mechanism for many nonsteroidal anti-inflammatory drugs (NSAIDs). A recent study successfully docked a similar compound, 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, into the active site of COX-2, reinforcing the suitability of this target.[14] For this protocol, we will use the crystal structure of murine COX-2 in complex with the selective inhibitor SC-558 (PDB ID: 6COX).
Experimental Workflow: A Visual Overview
The molecular docking process follows a structured workflow, from initial molecule preparation to the final analysis of results. Each step is critical for ensuring the accuracy and reliability of the simulation.
Caption: Overall workflow for molecular docking.
Part 1: Ligand Preparation Protocol
Accurate preparation of the ligand is paramount for a successful docking simulation. This involves generating a 3D structure and assigning correct chemical properties.[9][15]
Rationale: The docking algorithm requires a 3D representation of the ligand with defined bond orders, hydrogens, and partial charges to accurately calculate interactions.[16] Energy minimization ensures the ligand starts in a low-energy, sterically favorable conformation.
Step-by-Step Protocol:
-
2D Structure Generation:
-
Draw the 2D structure of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Save the structure as a MOL or SDF file.
-
-
3D Structure Conversion and Optimization:
-
Import the 2D file into a molecular modeling program (e.g., Avogadro, UCSF Chimera).
-
Add hydrogen atoms. Most software has a function for this (e.g., Build > Add Hydrogens).
-
Perform an initial energy minimization using a suitable force field (e.g., MMFF94 or UFF) to generate a reasonable 3D conformation. This step is crucial to ensure correct bond lengths and angles.[17]
-
Save the 3D structure as a PDB file.
-
-
Preparation for AutoDock (using AutoDockTools - ADT):
-
Launch ADT.
-
Go to Ligand -> Input -> Open and select your ligand's PDB file.
-
ADT will automatically add hydrogens.
-
Go to Ligand -> Torsion Tree -> Detect Root. This defines the rigid core of the molecule.
-
Go to Ligand -> Torsion Tree -> Choose Torsions and set the number of rotatable bonds. By default, ADT will detect all rotatable bonds.
-
Go to Ligand -> Output -> Save as PDBQT. This file format includes atomic coordinates, partial charges (Gasteiger charges are calculated by ADT), and information about rotatable bonds.[18]
-
Part 2: Receptor Preparation Protocol
The protein structure obtained from the Protein Data Bank (PDB) is not immediately ready for docking. It requires cleaning and preparation to ensure it is in a chemically correct state.[17][19]
Rationale: PDB files often contain non-essential water molecules, co-factors, and other heteroatoms that can interfere with the docking process.[17] Additionally, they lack hydrogen atoms, which are critical for defining hydrogen bond interactions. Assigning partial charges is necessary for calculating electrostatic interactions.[16][20]
Step-by-Step Protocol:
-
Obtain Protein Structure:
-
Download the PDB file for COX-2 (PDB ID: 6COX) from the RCSB PDB database.
-
-
Clean the Protein Structure (using UCSF Chimera or PyMOL):
-
Open the 6COX PDB file.
-
Remove all water molecules. These are typically not involved in ligand binding unless a specific water molecule is known to mediate a key interaction.[21]
-
Delete any co-crystallized ligands and other heteroatoms not essential for the protein's catalytic activity. For 6COX, this would involve removing the SC-558 inhibitor.
-
Inspect the protein for missing side chains or loops. If significant portions are missing, they may need to be modeled using tools like MODELLER, though for a standard docking this is often not necessary if the binding site is intact.[19]
-
Save the cleaned protein as a new PDB file.
-
-
Preparation for AutoDock (using AutoDockTools - ADT):
-
Launch ADT.
-
Go to File -> Read Molecule and open your cleaned protein PDB file.
-
Go to Edit -> Hydrogens -> Add. Select Polar only and click OK.
-
Go to Grid -> Macromolecule -> Choose. Select the protein molecule and click Select Molecule.
-
ADT will prompt you to add charges. Use the default Kollman charges.
-
The protein will be saved in the PDBQT format, which is required by AutoDock Vina.
-
Part 3: Docking Simulation Protocol
With the prepared ligand and receptor, the next stage is to define the docking search space and run the simulation.
Rationale: The grid box defines the three-dimensional space in the receptor's active site where the docking algorithm will search for favorable binding poses for the ligand.[11] A well-defined grid box, centered on the active site, increases the efficiency and accuracy of the docking run.
Caption: Workflow for setting up the grid box.
Step-by-Step Protocol:
-
Grid Box Generation (using AutoDockTools - ADT):
-
In ADT, with your prepared receptor loaded, go to Grid -> Grid Box.
-
A box will appear around the protein. You need to adjust its size and position to encompass the entire binding site. A good practice is to center the box on the position of the original co-crystallized ligand (SC-558 in this case).
-
Adjust the center_x, center_y, and center_z coordinates and the size_x, size_y, size_z dimensions. Ensure the box is large enough to allow the ligand to move freely within the active site but not so large that it wastes computational time. A spacing of 1.0 Å is standard.
-
Note down the center and size coordinates.
-
-
Create a Configuration File:
-
Create a text file named conf.txt in your working directory.
-
Add the following lines, replacing the values with your specific file names and grid parameters:
-
Exhaustiveness determines how thoroughly the algorithm searches for conformations. A higher value increases accuracy but also computation time. 8 is a standard value.
-
Num_modes is the number of binding modes (poses) to generate.
-
-
Run AutoDock Vina:
-
Open a command line terminal.
-
Navigate to your working directory containing the PDBQT files, conf.txt, and the Vina executable.
-
Run the following command:
-
Vina will perform the docking and generate two output files: log.txt (containing the binding affinities for each pose) and output.pdbqt (containing the coordinates of the docked ligand poses).
-
Part 4: Results Analysis and Validation
Rationale: The docking score provides a quantitative estimate of binding affinity, but visual inspection is essential to understand the specific interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the complex.[23][24] Validation by redocking the native ligand confirms that the chosen docking protocol can accurately reproduce a known binding pose.[25][26]
Step-by-Step Protocol:
-
Analyze the Log File:
-
Open log.txt. It will contain a table with the binding affinity (in kcal/mol) for each generated pose. The lower (more negative) the binding energy, the stronger the predicted interaction.
-
-
Visualize the Docked Poses:
-
Use a molecular visualization tool like PyMOL or Discovery Studio Visualizer.
-
Open your prepared receptor PDBQT file (protein.pdbqt).
-
Open the Vina output file (output.pdbqt). This will load all the generated poses of the ligand.
-
Focus on the top-ranked pose (the one with the lowest binding energy).
-
Analyze the interactions:
-
Hydrogen Bonds: Identify potential hydrogen bonds between the ligand and protein residues (typically distances < 3.5 Å).
-
Hydrophobic Interactions: Look for nonpolar parts of the ligand interacting with hydrophobic residues of the protein (e.g., Val, Leu, Ile, Phe).
-
Pi-Pi Stacking: Check for interactions between aromatic rings on the ligand and protein.
-
-
-
Data Presentation:
-
Summarize your findings in a table for clarity.
-
| Binding Mode | Binding Affinity (kcal/mol) | Interacting Residues (COX-2) | Interaction Type |
| 1 | -9.5 | HIS-90, ARG-513 | Hydrogen Bond |
| VAL-523, LEU-352 | Hydrophobic | ||
| TYR-385 | Pi-Pi Stacking | ||
| 2 | -9.2 | SER-353 | Hydrogen Bond |
| VAL-349, ALA-527 | Hydrophobic | ||
| ... | ... | ... | ... |
| (Note: This is example data for illustrative purposes.) |
-
Protocol Validation (Crucial for Trustworthiness):
-
Before docking your novel compound, you must validate your protocol.[25]
-
Prepare the co-crystallized ligand (SC-558 from 6COX) in the same way you prepared your test ligand.
-
Dock this native ligand back into the receptor's binding site using the exact same grid parameters and Vina settings.
-
Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position.
-
Calculate the Root Mean Square Deviation (RMSD) between the two poses. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your docking protocol can accurately reproduce the known binding mode.[23][25]
-
Conclusion
This application note provides a detailed and scientifically grounded protocol for the molecular docking of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide against the COX-2 protein. By meticulously following the steps for ligand and receptor preparation, executing the docking simulation, and rigorously analyzing the results, researchers can gain valuable insights into the binding mechanisms of this novel compound. The validation step is a critical component that ensures the trustworthiness of the computational model. These findings can guide further experimental studies, such as in-vitro assays and lead optimization, accelerating the journey of this promising molecule from a virtual hit to a potential therapeutic agent.
References
- Identification and pathway mapping of furan target proteins reveal mitochondrial energy production and redox regulation as critical targets of furan toxicity - PubMed.
- Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics.
- How does one prepare proteins for molecular docking? - Quora.
- Identification and Pathway Mapping of Furan Target Proteins Reveal Mitochondrial Energy Production and Redox Regulation as Critical Targets of Furan Toxicity - Oxford Academic.
- Tutorial: Prepping Molecules - UCSF DOCK.
- Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube.
- Identification and Pathway Mapping of Furan Target Proteins Reveal Mitochondrial Energy Production and Redox Regulation as Criti - Oxford Academic.
- Autodock Vina Tutorial - Molecular Docking - YouTube.
- Beginner's Guide for Docking using Autodock Vina - Bioinformatics Review.
- Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs.
- How to interprete and analyze molecular docking results? - ResearchGate.
- Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial.
- Ten quick tips to perform meaningful and reproducible molecular docking calculations.
- Session 4: Introduction to in silico docking.
- Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube.
- Functional and cellular consequences of covalent target protein modification by furan in rat liver - PubMed.
- Molecular docking proteins preparation - ResearchGate.
- How to validate the molecular docking results ? | ResearchGate.
- Docking Result Analysis and Validation with Discovery Studio - YouTube.
- Learn Maestro: Preparing protein structures - YouTube.
- AutoDock Tutorial- Part 4. Preparing Ligand for Docking - YouTube.
- Lessons from Docking Validation - Protein Structural Analysis Laboratory - Michigan State University.
- Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) - YouTube.
- Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level.
- Furan oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions - Chemical Communications (RSC Publishing).
- Molecular Docking | Springer Nature Experiments.
- Molecular Docking: A powerful approach for structure-based drug discovery - PMC - PubMed Central.
- Molecular Docking and Structure-Based Drug Design Strategies - MDPI.
- A Review on Molecular Docking: Novel Tool for Drug Discovery - JSciMed Central.
- 5-Methylfuran-2-carbohydrazide | 20842-19-7 - Benchchem.
- 364620-04-2|5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide - BLDpharm.
- 5-Bromofuran-2-carbohydrazide | C5H5BrN2O2 | CID 468636 - PubChem.
- Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC.
- (PDF) 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide - ResearchGate.
- 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide - MDPI.
Sources
- 1. 5-Methylfuran-2-carbohydrazide | 20842-19-7 | Benchchem [benchchem.com]
- 2. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 364620-04-2|5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide|BLD Pharm [bldpharm.com]
- 5. 5-Bromofuran-2-carbohydrazide | C5H5BrN2O2 | CID 468636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Molecular Docking | Springer Nature Experiments [experiments.springernature.com]
- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. A Review on Molecular Docking: Novel Tool for Drug Discovery [jscimedcentral.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. dasher.wustl.edu [dasher.wustl.edu]
- 14. researchgate.net [researchgate.net]
- 15. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. quora.com [quora.com]
- 20. m.youtube.com [m.youtube.com]
- 21. youtube.com [youtube.com]
- 22. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
Troubleshooting & Optimization
Solubility issues with 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide in DMSO
Technical Support Center: 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide
A-Level Application Scientist Guide to Resolving Solubility Challenges in DMSO
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving solubility issues encountered with 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide in Dimethyl Sulfoxide (DMSO). As a senior application scientist, my objective is to explain the underlying chemical principles behind these challenges and provide field-proven, step-by-step protocols to ensure the successful preparation of your stock solutions for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide in DMSO, even though it's a recommended solvent. Why is this happening?
This is a common challenge. While DMSO is a powerful and versatile aprotic solvent, several factors can impede the dissolution of complex organic molecules.[1][2] The structure of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide, which contains multiple aromatic rings and a polar hydrazide group, can lead to strong crystal lattice energy. Overcoming this energy requires optimal solvent conditions. Key reasons for poor solubility include:
-
Sub-optimal DMSO Grade: The presence of water in DMSO dramatically reduces its solvating power for many organic compounds.[3][4][5][6] DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[4][7]
-
Compound Purity & Physical Form: The compound's crystalline form (polymorphism) can significantly affect its solubility.[8] Amorphous forms are typically more soluble than highly stable crystalline forms.
-
Insufficient Energy Input: Simple mixing or vortexing may not provide enough energy to break down the crystal lattice of the solute.
Q2: My compound dissolved initially but then precipitated out of the DMSO stock solution after being stored in the freezer. What caused this?
This phenomenon, often called "crashing out," is frequently linked to two synergistic factors: water absorption and freeze-thaw cycles.[3][4][5][6]
-
Water Contamination: As the DMSO stock absorbs atmospheric water, the solvent properties change, reducing its ability to keep the compound in solution.[3][4][8] This effect is more pronounced at lower temperatures.
-
Freeze-Thaw Cycles: Each freeze-thaw cycle provides an opportunity for the compound molecules to re-organize and crystallize into a more stable, less soluble form.[4][5] This process is enhanced by the presence of even small amounts of water.[3][6]
Q3: Can I heat the solution to improve solubility? Are there any risks?
Yes, gently heating the solution can increase the kinetic energy of the system and often helps dissolve the compound. A temperature of 30-40°C is generally safe for many compounds. However, there are risks to consider. DMSO can decompose at its boiling point (189°C), and this decomposition can be catalyzed by acids or bases at even lower temperatures, potentially leading to an explosion in extreme cases.[1][9] While the risk is low at modest temperatures, it is crucial to avoid excessive heat and ensure there are no strong acidic or basic contaminants. For 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide, prolonged heating could also risk degradation of the hydrazide moiety.
Q4: What is the maximum concentration of this compound I can expect to achieve in DMSO?
The precise thermodynamic solubility is often not published. For many fragment-based screening compounds, a stock solution concentration of 100 mM is a common target.[10] However, the actual achievable concentration depends on the specific batch and purity of your compound. It is best to determine this experimentally. A protocol for determining experimental solubility is provided later in this guide.
Q5: Are there alternative solvents if I cannot get my compound to dissolve in DMSO?
Yes, if DMSO proves unsuitable, other polar aprotic solvents can be considered, provided they are compatible with your downstream assay. Common alternatives include Dimethylformamide (DMF) and N-methylpyrrolidinone (NMP).[11][12][13] For some biological assays, co-solvent systems or specialized formulation vehicles like cyclodextrins may be necessary to maintain solubility upon dilution into aqueous media.[14][15] A newer, greener alternative to DMSO that has shown promise is Cyrene™ (dihydrolevoglucosenone), which has comparable solvation properties for some compounds.[16]
Troubleshooting Guide: A Systematic Approach
Use this guide to diagnose and solve solubility issues methodically.
Initial Assessment & Diagnosis
Before applying advanced techniques, verify the fundamentals. This flowchart outlines the initial decision-making process.
Caption: Troubleshooting flowchart for initial solubility assessment.
Factors Impacting Solubility
This diagram illustrates the primary factors that can negatively affect the solubility of your compound in DMSO. Understanding these is key to prevention.
Caption: Key factors that decrease compound solubility in DMSO.
Experimental Protocols & Methodologies
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol details the best practices for preparing a stock solution while minimizing common pitfalls.
Objective: To prepare a ~100 mM stock solution of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide in anhydrous DMSO.
Materials:
-
5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide (MW: 311.13 g/mol )[17]
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Sterile, amber glass vial with a PTFE-lined cap
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator
Methodology:
-
Preparation: In a controlled environment with low humidity, weigh out 3.11 mg of the compound and transfer it to a clean, dry amber glass vial.
-
Solvent Addition: Add 100 µL of anhydrous DMSO to the vial. This targets a final concentration of 100 mM.
-
Initial Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes at room temperature.
-
Visual Inspection: Check the solution against a light source for any visible particulates. If particulates remain, proceed to the next step.
-
Sonication: Place the vial in a water bath sonicator. Sonicate in short bursts of 5-10 minutes.[3][8] Check for dissolution after each burst. Be aware that sonication can cause modest heating.[5][8]
-
Gentle Warming (Optional): If sonication is insufficient, warm the solution in a water bath to 30-40°C while vortexing intermittently. Do not exceed 40°C.
-
Final Assessment: Once the solution is completely clear, allow it to return to room temperature. A stable solution should remain clear indefinitely at room temperature.[4]
-
Storage: For long-term storage, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize air exposure and prevent freeze-thaw cycles of the main stock.[4][15] Store at -20°C or -80°C.
Protocol 2: Workflow for Assessing and Preparing a Soluble Stock
This workflow provides a visual guide to the entire process, from weighing the compound to final storage.
Caption: Standard workflow for preparing and storing a DMSO stock solution.
Chemical Profile: 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide
| Property | Value | Source |
| CAS Number | 364620-04-2 | [17] |
| Molecular Formula | C₁₂H₁₁BrN₂O₃ | [17] |
| Molecular Weight | 311.13 g/mol | [17] |
| Structure | A furan ring linked via a methylene ether to a bromophenyl group, with a carbohydrazide functional group on the furan. | [17] |
| Predicted Properties | Contains 4 rotatable bonds, 2 hydrogen bond donors, and 4 hydrogen bond acceptors. These features suggest some conformational flexibility and the potential for strong intermolecular interactions, which can contribute to higher crystal lattice energy and solubility challenges. | [18] (Data for a similar chloro-analog) |
References
-
Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial chemistry & high throughput screening, 8(6), 499–512. [Link]
-
ResearchGate. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? [Link]
-
Ziath. The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. [Link]
-
Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. ResearchGate. [Link]
-
Cheng, Y., et al. (2005). High throughput sonication: evaluation for compound solubilization. Semantic Scholar. [Link]
-
Gimeno, A., et al. (2019). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega, 4(3), 5546-5552. [Link]
-
Ziath. (2006). Samples in DMSO: What an end user needs to know. [Link]
-
Camp, J. E., et al. (2020). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Advances, 10(1), 147-153. [Link]
-
Quora. (2018). How to make a stock solution of a substance in DMSO. [Link]
-
protocols.io. (2021). DMSO stock preparation. [Link]
-
ResearchGate. (2025). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)? [Link]
-
Wikipedia. Dimethyl sulfoxide. [Link]
-
ResearchGate. (2016). How do I make a stock solution of a substance in DMSO? [Link]
-
Kitu, H., et al. (2022). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development, 26(1), 106-113. [Link]
-
ResearchGate. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). [Link]
-
Reddit. (2021). Alternatives to DMSO? Acetonitrile in biology? [Link]
-
Semantic Scholar. Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. [Link]
-
PubChem. 5-Bromofuran-2-carbohydrazide. [Link]
-
PubMed. (2025). Acidic dimethyl sulfoxide: A solvent system for the fast dissolution of pectin derivatives suitable for subsequent modification. [Link]
-
Envirostar. (2023). Unlocking the Benefits of Sonication for Creating Soluble Liquids. [Link]
-
Chemycal. (2020). Dimethyl sulfoxide poses decomposition danger. [Link]
-
Cheng, K. H., et al. (2013). Effects of Dimethyl Sulfoxide on Surface Water near Phospholipid Bilayers. Biophysical Journal, 105(6), 1431-1440. [Link]
-
Reddit. (2022). How to tackle compound solubility issue. [Link]
-
The University of Texas at Austin. (2018). Understanding DMSO/Water Interactions. [Link]
-
ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? [Link]
-
PubMed Central. (2021). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. [Link]
-
ResearchGate. (2022). The difference between dissolving chemicals in DMSO or water? [Link]
-
Chemistry Stack Exchange. (2014). Hygroscopic behaviour of DMSO - how bad is it? [Link]
-
PubMed Central. (2020). DMSO Solubility Assessment for Fragment-Based Screening. [Link]
-
ResearchGate. (2013). Some of my compounds are soluble in DMSO - how can they be crystallized? [Link]
-
MDPI. (2022). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. [Link]
-
Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? [Link]
-
ResearchGate. DMSO and Hydrazine. [Link]
-
American Elements. 5-[(dimethylamino)methyl]furan-2-carbohydrazide. [Link]
-
ResearchGate. (2024). 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. [Link]
Sources
- 1. Dimethyl sulfoxide poses decomposition danger [chemycal.com]
- 2. quora.com [quora.com]
- 3. High throughput sonication: evaluation for compound solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ziath.com [ziath.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. ziath.com [ziath.com]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. medchemexpress.cn [medchemexpress.cn]
- 16. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 364620-04-2|5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide|BLD Pharm [bldpharm.com]
- 18. chemscene.com [chemscene.com]
Improving the stability of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide in solution
A Guide to Improving Solution Stability and Ensuring Experimental Reproducibility
Welcome to the technical support guide for 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide. As Senior Application Scientists, we understand that the reliability of your experimental data is paramount. The stability of a compound in solution is a critical factor that can significantly impact assay results, pharmacokinetic studies, and overall research outcomes. This guide is designed to provide you, our fellow researchers and drug development professionals, with an in-depth understanding of the potential stability issues associated with this molecule and to offer practical, scientifically-grounded solutions to mitigate them.
The structure of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide contains three key moieties: a furan ring, a carbohydrazide functional group, and a brominated aromatic ether. Each of these presents unique stability challenges that must be considered during experimental design and execution. This document will walk you through the primary degradation pathways, answer frequently asked questions, provide robust troubleshooting protocols, and offer validated best practices for handling and storage.
Section 1: Understanding the Instability - Key Degradation Pathways
The stability of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide in solution is primarily threatened by three distinct chemical processes: hydrolysis of the hydrazide, acid-catalyzed degradation of the furan ring, and, to a lesser extent, oxidation and photodegradation. Understanding the causality behind these pathways is the first step toward preventing them.
-
Hydrazide Hydrolysis: The carbohydrazide group is susceptible to hydrolysis, a reaction that cleaves the amide bond to yield 2-furoic acid derivatives and hydrazine. This reaction is catalyzed by both acid and base, but it is particularly pronounced under acidic conditions.[1][2] The mechanism involves protonation of the carbonyl oxygen or the nitrogen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1][3] Studies on similar compounds show that as the pH approaches neutrality, the rate of hydrolysis decreases significantly, with stability increasing substantially.[4][5]
-
Furan Ring Degradation: Furan rings are notoriously unstable in acidic environments.[6][7] The degradation is initiated by the protonation of the furan ring, which is the rate-limiting step.[6] This protonation, typically at the carbon adjacent to the oxygen, makes the ring susceptible to a nucleophilic attack from solvent molecules like water, leading to ring-opening.[6] The ultimate products are often 1,4-dicarbonyl compounds, which can further react or polymerize, leading to a complex mixture of degradants.[6][8]
-
Oxidative Degradation: Both the furan ring and the hydrazide moiety can undergo oxidation. The furan ring can be cleaved by oxidative processes, potentially initiated by dissolved oxygen, trace metal ion contaminants, or reactive oxygen species.[8][9][10] Hydrazide groups can also be oxidized.[11] These reactions can lead to the formation of a variety of byproducts, including carboxylic acids.[8][12]
-
Photodegradation: Aromatic bromine compounds can be susceptible to photodegradation, where UV light exposure can lead to the cleavage of the carbon-bromine bond through a process of reductive debromination.[13][14] While often a slower process, prolonged exposure of solutions to direct light should be avoided.
The interplay of these pathways is crucial. For instance, an acidic aqueous buffer will simultaneously accelerate both hydrazide hydrolysis and furan ring opening, leading to rapid and complex degradation.
Section 4: Protocols for Stability Assessment & Handling
These protocols provide a self-validating framework for handling your compound and assessing its stability under your specific experimental conditions.
Protocol 4.1: Recommended Preparation of Stock and Working Solutions
This protocol is designed to maximize the shelf-life of your compound.
-
Materials: 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide (solid), high-purity anhydrous DMSO, desired aqueous buffer (e.g., PBS, HEPES), sterile amber vials.
-
Stock Solution Preparation (10 mM in DMSO): a. Equilibrate the solid compound to room temperature before opening to prevent moisture condensation. b. Weigh the required amount of solid in a sterile vial. c. Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM). d. Vortex thoroughly until the solid is completely dissolved. e. Aliquot the stock solution into smaller, single-use volumes in amber micro-tubes. f. Store aliquots at -20°C or -80°C for long-term storage.
-
Working Solution Preparation: a. Thaw a single aliquot of the DMSO stock solution immediately before use. b. Dilute the stock solution into your final aqueous buffer (pre-adjusted to pH 6.5-7.5) to the desired working concentration. c. Mix thoroughly. d. Crucially, use this freshly prepared aqueous solution immediately, or at minimum within the same working day. Do not store dilute aqueous solutions.
Protocol 4.2: Procedure for a Preliminary pH-Dependent Stability Study
If your experiment requires a non-neutral pH, it is essential to determine the compound's stability under those specific conditions.
-
Prepare Buffers: Prepare three buffers, for example: 50 mM Sodium Acetate (pH 4.5), 50 mM Phosphate (pH 7.0), and 50 mM Borate (pH 9.0).
-
Prepare Samples: Prepare a 10 mM stock solution in DMSO as per Protocol 4.1. Dilute this stock 1:100 into each of the three buffers to a final concentration of 100 µM. The final DMSO concentration should be 1%.
-
Incubation: Incubate the three solutions at your experimental temperature (e.g., 37°C).
-
Time Points: At specified time points (e.g., T=0, 1h, 2h, 4h, 8h, 24h), take an aliquot from each solution and immediately quench any further degradation by diluting it in a cold (4°C) mobile phase or by freezing at -80°C.
-
Analysis: Analyze all samples by a validated, stability-indicating HPLC or LC-MS method. The method should be able to separate the parent compound from any potential degradants.
-
Data Evaluation: Plot the percentage of the parent compound remaining versus time for each pH condition. This will give you a clear profile of the compound's stability and allow you to define an acceptable experimental window for each condition.
Section 5: Summary of Stability-Influencing Factors
This table provides a quick-reference summary of the key factors affecting the stability of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide in solution.
| Factor | High Risk Condition | Recommended Mitigation | Rationale |
| pH | pH < 6.0 | Use buffers in the pH 6.5 - 7.5 range. | Prevents acid-catalyzed hydrolysis of the hydrazide and ring-opening of the furan. [5][6][7] |
| Solvent | Aqueous or Protic Solvents (Methanol, Ethanol) | Use anhydrous DMSO or DMF for stock solutions. | Minimizes hydrolysis/solvolysis by removing the nucleophilic reactant (water/alcohol). [7][15] |
| Temperature | Room Temperature (20-25°C) or higher for extended periods. | Store stock solutions at -20°C or -80°C. Prepare working solutions fresh and keep on ice. | Reduces the kinetic rate of all degradation reactions. [16][17] |
| Light | Direct sunlight or prolonged exposure to intense lab lighting. | Store and handle solutions in amber vials or protect them with foil. | Prevents potential photodegradation of the C-Br bond. [13][14] |
| Oxygen | Solutions exposed to atmosphere. | Use degassed solvents; purge with N₂ or Argon for highly sensitive experiments. | Minimizes oxidative degradation of the furan ring and hydrazide moiety. [8] |
References
- Organic Reactions. (n.d.). Oxidative Cleavage of Furans.
- BenchChem. (2025).
- Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(5), 895–907.
- ResearchGate. (n.d.). Proposed mechanism of acid hydrolysis of hydrazones studied.
- Dopieralski, P., et al. (2021). Impact of Deuteration and Temperature on Furan Ring Dynamics. Molecules, 26(10), 2889.
- ResearchGate. (n.d.). Theoretical study on the degradation mechanism, kinetics and toxicity for aqueous ozonation reaction of furan derivatives.
- Elorza, B., et al. (2004). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Pharmaceutical Research, 21(11), 2077–2086.
- Gudmundsdottir, A. V., et al. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.
- American Chemical Society Publications. (2016). A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis. The Journal of Physical Chemistry A, 120(22), 3875–3884.
- Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.
- Gadek, M., et al. (2018). The Impact of Temperature on Furan Resin and Binder Structure. Archives of Foundry Engineering, 18(3), 25–29.
- Raines Lab. (2008). Hydrolytic Stability of Hydrazones and Oximes. University of Wisconsin-Madison.
- ResearchGate. (2021). Impact of Deuteration and Temperature on Furan Ring Dynamics.
- PubMed. (2016). A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis.
- Liu, Y., et al. (2019). Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. The Journal of Physical Chemistry A, 123(47), 10258–10268.
- ResearchGate. (2025). Oxidation of furans (Review).
- PubMed. (2021). Impact of Deuteration and Temperature on Furan Ring Dynamics.
- BenchChem. (2025). Stability issues of furan rings in acidic or basic conditions. BenchChem.
- ResearchGate. (2008). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.
- ResearchGate. (2018). Preliminary determination of hydrolytic stability of a pyrrole-based hydrazide and its hydrazone.
- SciSpace. (n.d.). The impact of temperature on furan resin and binder structure.
- Bystrov, N., et al. (2026). Study of kinetics of high–temperature oxidation of basic furan compounds under high–dilute conditions – part I: Furan. Combustion and Flame, 114685.
- Science.gov. (n.d.). pH-sensitive hydrazone bond: Topics.
- MDPI. (2020). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution.
- Wild, F. (1967). The Determination of Hydrazino–Hydrazide Groups. Pergamon.
- ChemicalBook. (n.d.). Furan-2-carbohydrazide(3326-71-4).
- National Center for Biotechnology Information. (1997). Toxicological Profile for Hydrazines.
- E3S Web of Conferences. (2023). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences, 438, 02012.
- ResearchGate. (2023). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil.
- BenchChem. (2025). A Comparative Guide to the Performance of Hydrazine Dihydrochloride in Diverse Solvent Systems. BenchChem.
- ResearchGate. (2023). Determination of hydrazine by liquid chromatography with preliminary derivatization with naphthalene-2,3-Dialdehyde.
- American Chemical Society Publications. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13467–13474.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. organicreactions.org [organicreactions.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. api.pageplace.de [api.pageplace.de]
- 12. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. journals.bg.agh.edu.pl [journals.bg.agh.edu.pl]
- 17. scispace.com [scispace.com]
Technical Support Center: 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide
Welcome to the technical support center for 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Given the limited direct biological data on this specific molecule, this resource synthesizes information on its key structural motifs—the furan ring, the bromophenoxy group, and the carbohydrazide moiety—to anticipate and address potential experimental challenges, particularly concerning off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the potential primary activities of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide based on its structure?
A1: While this specific molecule is not extensively characterized in publicly available literature, its structural components suggest several potential biological activities. The furan-carbohydrazide core is found in compounds with a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer effects[1][2][3][4][5][6][7][8][9]. The bromophenoxy group may also contribute to these or other activities, as brominated phenols are known to possess antioxidant, enzyme inhibitory, and anticancer properties[10][11][12][13][14]. Therefore, it is crucial to perform comprehensive screening to determine the primary activity in your experimental system.
Q2: What is the most significant potential liability or off-target effect I should be aware of when using this compound?
A2: The most significant concern arises from the furan ring. Furan-containing compounds can undergo metabolic activation in vivo and in certain in vitro systems (e.g., primary hepatocytes, liver microsomes) by cytochrome P450 enzymes. This can produce a highly reactive α,β-unsaturated dialdehyde intermediate, which is known to be hepatotoxic[15][16][17]. This metabolic activation is a critical consideration for any in vivo studies or experiments with metabolically competent cells.
Q3: How should I prepare and handle 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide in the lab?
A3: As with most small molecules, it is recommended to prepare a concentrated stock solution in a suitable organic solvent like DMSO. For cell-based assays, ensure the final concentration of the solvent is low (typically ≤ 0.5%) and consistent across all treatments, including vehicle controls, to avoid solvent-induced artifacts[18]. The stability of the compound in your specific experimental buffer and temperature should be determined empirically. The hydrazide moiety can be reactive, so prolonged storage in aqueous solutions at non-neutral pH should be avoided.
Q4: What are the essential controls to include in my experiments?
A4: To ensure the validity of your results, the following controls are highly recommended:
-
Vehicle Control: Treat cells or the biochemical assay with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.
-
Positive Control: A known inhibitor or activator of your target pathway to ensure the assay is performing as expected.
-
Negative Control: An inactive structural analog of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide, if available, to demonstrate that the observed effects are specific to the active compound and not due to general chemical properties.
-
Counter-screening: Test the compound in assays for known common off-targets to build a selectivity profile.
Troubleshooting Guide
Issue 1: High Cytotoxicity Observed in Cell-Based Assays at Low Micromolar Concentrations
Potential Cause: This could be due to on-target effects, but it may also indicate off-target cytotoxicity. The furan ring, upon metabolic activation, can lead to cell death[15][16]. Additionally, the broad reactivity of the hydrazide group could lead to non-specific interactions.
Troubleshooting Steps:
-
Confirm Cytotoxicity with Multiple Assays: Use orthogonal methods to measure cell viability. For example, if you initially used an MTT assay (measures metabolic activity), confirm the results with a lactate dehydrogenase (LDH) release assay (measures membrane integrity) or a cell counting method like Trypan Blue exclusion[19]. This helps to rule out artifacts specific to one assay type.
-
Investigate the Role of Metabolism: If using metabolically active cells (e.g., primary hepatocytes), consider if metabolic activation of the furan ring is the cause. You can test this by:
-
Using a cell line with low or no cytochrome P450 activity.
-
Co-incubating with a broad-spectrum P450 inhibitor (e.g., 1-aminobenzotriazole) to see if cytotoxicity is reduced.
-
-
Assess Apoptosis vs. Necrosis: Utilize assays like Annexin V/Propidium Iodide staining followed by flow cytometry to determine the mode of cell death. This can provide mechanistic insights into the cytotoxic pathway.
-
Perform a Dose-Response Curve: A steep dose-response curve may suggest a specific, potent on-target effect, while a shallow curve could indicate non-specific toxicity.
Issue 2: Inconsistent or Irreproducible Results Between Experiments
Potential Cause: This can stem from issues with compound stability, solubility, or interactions with media components. The hydrazide moiety can be susceptible to hydrolysis or oxidation under certain conditions.
Troubleshooting Steps:
-
Assess Compound Stability: Prepare fresh dilutions from a frozen stock for each experiment. If you suspect instability in your cell culture media, you can incubate the compound in the media for the duration of your experiment, then analyze the media by HPLC to check for degradation.
-
Check for Solubility Issues: Visually inspect your diluted compound solutions for any precipitation. If precipitation is observed, you may need to lower the concentration or use a different solvent system.
-
Evaluate Media Interactions: Serum proteins in cell culture media can bind to small molecules, reducing their effective concentration. Consider reducing the serum concentration if your assay allows, and always keep it consistent.
Issue 3: Observed Phenotype Does Not Correlate with the Intended Target's Known Function
Potential Cause: This is a strong indicator of an off-target effect. The hydrazide, furan, and bromophenoxy groups all have the potential for broad bioactivity and could be interacting with other cellular targets.
Troubleshooting Steps:
-
Employ a Target Engagement Assay: If possible, use a method to confirm that your compound is binding to its intended target in your experimental system. This could be a cellular thermal shift assay (CETSA), a NanoBRET™ assay, or a similar technique.
-
Use a Structurally Unrelated Inhibitor: If another inhibitor for your target exists that has a different chemical scaffold, test it in your assay. If it produces the same phenotype, it increases confidence that the effect is on-target. If it does not, it strongly suggests your compound is acting off-target[17].
-
Perform a Rescue Experiment: If your compound is inhibiting an enzyme, for example, try overexpressing the enzyme to see if the phenotype is reversed. Alternatively, if the compound's effect is downstream of the target, adding a downstream metabolite might rescue the phenotype.
Visualizing Potential Mechanisms and Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate a key potential off-target mechanism and a workflow for deconvoluting on- and off-target effects.
Caption: Potential metabolic activation pathway of the furan moiety leading to cytotoxicity.
Caption: Experimental workflow for distinguishing on-target vs. off-target effects.
Quantitative Data Summary
| Structural Moiety | Associated Biological Activities | Potential Off-Target Concerns | Key References |
| Furan Ring | Antimicrobial, Anti-inflammatory, Anticancer, Antiviral | Metabolic activation by CYP450s to reactive metabolites, leading to hepatotoxicity and general cytotoxicity. | [1][2][15][16][17] |
| Carbohydrazide | Antimicrobial, Anti-inflammatory, Anticancer, Enzyme Inhibition | Broad bioactivity, potential for non-specific interactions, metal chelation. | [5][6][7][8][9][20] |
| Bromophenoxy | Antioxidant, Anticancer, Enzyme Inhibition (Cholinesterases, α-glycosidase) | Broad bioactivity, potential for inhibition of unintended enzymes. | [10][11][12][13][14] |
References
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
-
Pharmacological activity of furan derivatives. ResearchGate. [Link]
-
Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. ASPET Journals. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. ResearchGate. [Link]
-
Toxicity of Furan. ChemistryViews. [Link]
-
A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci. [Link]
-
Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC. [Link]
-
Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. ResearchGate. [Link]
-
Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Semantic Scholar. [Link]
-
Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. MDPI. [Link]
-
5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. ResearchGate. [Link]
-
The integrity of the ether linkage during thyroxine metabolism in man. PubMed. [Link]
-
Hydrazide-hydrazone/hydrazone as enabling linkers in anti-cancer drug discovery: A comprehensive review. ResearchGate. [Link]
-
Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC. [Link]
-
Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. ResearchGate. [Link]
-
Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. PMC. [Link]
-
Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC. [Link]
-
Hydrazide-based drugs in clinical use. ResearchGate. [Link]
-
A Series of Furan-Based Hydrazones: Design, Synthesis, Evaluation of Antimicrobial Activity, Cytotoxicity and Genotoxicity. ResearchGate. [Link]
-
Synthesis, characterization and biological evaluations of 2-(4- - Der Pharma Chemica. Der Pharma Chemica. [Link]
-
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC. [Link]
-
Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. PMC. [Link]
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC. [Link]
-
SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2. Rasayan Journal of Chemistry. [Link]
-
Optimizing Drug-Target Interactions Part-II. YouTube. [Link]
-
Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PMC. [Link]
-
5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. MDPI. [Link]
-
Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Preprints.org. [Link]
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. wisdomlib.org [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemistryviews.org [chemistryviews.org]
- 18. grantome.com [grantome.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
Optimizing reaction conditions for synthesizing furan carbohydrazides
An authoritative guide for researchers and drug development professionals on the synthesis of furan carbohydrazides, complete with troubleshooting, FAQs, and detailed protocols.
Welcome to the technical support center for the synthesis of furan carbohydrazides. This guide is designed for researchers, chemists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you navigate challenges in your synthesis experiments. Furan carbohydrazides are crucial synthons for a variety of heterocyclic compounds, including many with significant pharmacological properties, such as antimicrobial and antitubercular agents.[1][2] Their successful synthesis is a critical first step in many discovery pipelines.
This document is structured to address your needs proactively, starting with frequently asked questions for a foundational understanding, followed by a robust troubleshooting guide for when your experiments don't go as planned.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing furan-2-carbohydrazide?
A1: The most prevalent and dependable route is a two-step process. First, furan-2-carboxylic acid is converted to an alkyl ester (typically methyl or ethyl furan-2-carboxylate). Second, this ester undergoes hydrazinolysis with hydrazine hydrate to yield the desired furan-2-carbohydrazide. This method is favored due to the commercial availability of the starting materials and generally high yields.[3]
Q2: Why is the esterification of furan-2-carboxylic acid necessary first? Why not react the acid directly with hydrazine?
A2: Direct reaction of a carboxylic acid with hydrazine hydrate is an acid-base reaction, forming a stable hydrazinium carboxylate salt. This salt requires very high temperatures to dehydrate into the desired carbohydrazide, often leading to decomposition of the heat-sensitive furan ring.[4] Esterification activates the carbonyl group, making it a much more suitable electrophile for nucleophilic attack by hydrazine under milder, more controlled conditions.
Q3: What is the typical solvent used for the hydrazinolysis step?
A3: Ethanol is the most commonly used solvent for the hydrazinolysis of furan esters.[3][5] It is effective at dissolving both the ester and hydrazine hydrate, and its boiling point allows for refluxing at a moderate temperature that facilitates the reaction without significant degradation. Methanol is also a viable option.[6]
Q4: How can I monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is the most straightforward method. You will need a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting ester, the product carbohydrazide, and any potential byproducts. The carbohydrazide product is significantly more polar than the starting ester and will have a much lower Rf value. Staining with potassium permanganate or visualization under UV light (if the compounds are UV active) can be used to see the spots.
Q5: My purified furan carbohydrazide is unstable and discolors over time. What should I do?
A5: Furan derivatives can be sensitive to air, light, and acid, which can lead to degradation and polymerization.[7] To ensure stability, store the purified product in a cool, dark place, preferably under an inert atmosphere like nitrogen or argon. Using amber-colored vials is also recommended.
Experimental Workflow & Protocols
The synthesis of furan-2-carbohydrazide is best approached as a two-stage process. The following diagram illustrates the overall workflow.
Caption: General two-step workflow for synthesizing furan-2-carbohydrazide.
Protocol 1: Synthesis of Ethyl Furan-2-Carboxylate
This protocol details the Fischer esterification of furan-2-carboxylic acid.
Materials:
-
Furan-2-carboxylic acid
-
Absolute Ethanol (Anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, separatory funnel
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 11.2 g (0.1 mol) of furan-2-carboxylic acid in 100 mL of absolute ethanol.
-
Catalyst Addition: While stirring, slowly add 2 mL of concentrated sulfuric acid dropwise. The addition is exothermic, so cool the flask in an ice bath if necessary.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90°C) for 4-6 hours. Monitor the reaction's completion via TLC.
-
Workup - Quenching: After cooling to room temperature, reduce the volume of the solvent by about half using a rotary evaporator.
-
Neutralization: Carefully pour the concentrated mixture into 150 mL of cold water and transfer to a separatory funnel. Add saturated sodium bicarbonate solution portion-wise until effervescence ceases (this neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid).
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ethyl furan-2-carboxylate as an oil.
| Parameter | Value | Notes |
| Furan-2-carboxylic acid | 1.0 eq | |
| Ethanol | ~10 volumes | Acts as both reactant and solvent |
| Conc. H₂SO₄ | Catalytic | Typically 1-2% v/v |
| Reaction Time | 4-6 hours | Monitor by TLC for disappearance of starting acid |
| Expected Yield | 85-95% |
Protocol 2: Synthesis of Furan-2-Carbohydrazide
This protocol outlines the hydrazinolysis of the previously synthesized ester.[3]
Materials:
-
Ethyl furan-2-carboxylate
-
Hydrazine Hydrate (NH₂NH₂·H₂O), 80-100%
-
Ethanol
-
Round-bottom flask, reflux condenser
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 14.0 g (0.1 mol) of ethyl furan-2-carboxylate in 100 mL of ethanol.
-
Hydrazine Addition: Add 7.5 mL (~0.15 mol, 1.5 eq) of hydrazine hydrate to the solution. A slight excess of hydrazine ensures the complete conversion of the ester.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 3-5 hours. The formation of a white precipitate may be observed as the product is often less soluble in ethanol than the starting ester.
-
Crystallization: After the reflux period, cool the reaction mixture to room temperature, and then place it in an ice bath for at least 1 hour to maximize crystallization.
-
Isolation: Collect the white crystalline product by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold ethanol to remove any unreacted hydrazine or other soluble impurities. Dry the product under vacuum to obtain pure furan-2-carbohydrazide. Recrystallization from ethanol can be performed if further purification is needed.[8]
| Parameter | Value | Notes |
| Ethyl furan-2-carboxylate | 1.0 eq | |
| Hydrazine Hydrate | 1.2-1.5 eq | A slight excess drives the reaction to completion |
| Ethanol | ~7 volumes | |
| Reaction Time | 3-5 hours | Monitor by TLC for disappearance of starting ester |
| Expected Yield | 80-90% |
Troubleshooting Guide
Even with robust protocols, challenges can arise. This guide provides a systematic way to diagnose and solve common problems.
Caption: Troubleshooting flowchart for furan carbohydrazide synthesis.
Detailed Troubleshooting Scenarios
Scenario 1: Low or No Yield of Furan-2-Carbohydrazide
-
Problem: After the reflux and cooling period for the hydrazinolysis step, very little or no white precipitate has formed.
-
Probable Cause & Explanation:
-
Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, inadequate temperature, or incorrect stoichiometry.
-
Hydrolysis of Ester: The presence of significant amounts of water in the reaction can lead to the hydrolysis of the starting ester back to furan-2-carboxylic acid, which will not react with hydrazine under these conditions. Ensure your starting ester and ethanol are reasonably dry.
-
Poor Quality Reagents: The hydrazine hydrate may have degraded (decomposed) over time. It is best to use a relatively fresh bottle.
-
-
Solution:
-
Verify Completion: Before concluding the reaction has failed, take a small aliquot, concentrate it, and analyze by TLC to see if the product is simply soluble in your ethanol volume. If starting material is still present, consider extending the reflux time by 2-3 hours.
-
Check Stoichiometry: Double-check your calculations to ensure you have added at least a 1.2 molar excess of hydrazine hydrate.
-
Force Precipitation: If TLC shows the product has formed but it remains in solution, try reducing the solvent volume with a rotary evaporator and then cooling again. Adding the solution to cold water can also precipitate the product, though this may require subsequent drying.
-
Scenario 2: Product is Oily, Gummy, or Discolored (Not a White Crystalline Solid)
-
Problem: The isolated product is not the expected white crystalline solid. It might be yellow/brown, oily, or have a broad, low melting point.
-
Probable Cause & Explanation:
-
Unreacted Starting Material: The most common impurity is the starting ethyl furan-2-carboxylate, which is an oil at room temperature. Its presence will lower the melting point and can give the product an oily consistency.
-
Thermal Degradation: The furan ring is susceptible to degradation, especially under prolonged heating or in the presence of acidic impurities. This can lead to the formation of colored polymeric byproducts ("humins").[9]
-
Side Reactions: Although less common under these conditions, hydrazine can potentially react in other ways, or self-condensation products can form if the reaction is overheated for too long.
-
-
Solution:
-
Purification by Recrystallization: This is the most effective solution. Dissolve the crude product in a minimum amount of hot ethanol. Any oily, insoluble impurities (like polymers) can be removed by hot filtration. Allow the clear filtrate to cool slowly to obtain pure white crystals.[8]
-
Washing: Thoroughly wash the filtered crude product with a small amount of cold ethanol or diethyl ether. This will wash away the more soluble starting ester while leaving the less soluble carbohydrazide product behind.
-
Optimize Reaction Time: In future runs, monitor the reaction by TLC every hour. Stop the reaction as soon as the starting ester spot has disappeared to minimize the formation of degradation products.
-
Scenario 3: Low Yield in the Initial Esterification Step
-
Problem: The yield of ethyl furan-2-carboxylate is significantly lower than expected.
-
Probable Cause & Explanation:
-
Equilibrium: Fischer esterification is a reversible reaction. The presence of water will push the equilibrium back towards the starting materials.
-
Insufficient Catalyst or Time: The reaction may not have reached equilibrium due to an insufficient amount of acid catalyst or too short a reflux period.
-
-
Solution:
-
Use Anhydrous Reagents: Use absolute (anhydrous) ethanol and ensure your glassware is dry. While a large excess of ethanol helps to drive the equilibrium forward, removing water is key.
-
Increase Reaction Time: Ensure the reaction is refluxed for at least 4 hours. Monitoring by TLC is crucial to confirm the disappearance of the starting carboxylic acid.
-
Azeotropic Removal of Water: For difficult esterifications, a Dean-Stark apparatus can be used with a solvent like toluene to azeotropically remove the water formed during the reaction, driving it to completion. However, for furan-2-carboxylic acid, this is usually not necessary.
-
References
-
Altintop, M. D., Sever, B., Atli Eklioğlu, Ö., Baysal, M., Demirel, R., & Özdemir, A. (2020). A Series of Furan-based Hydrazones: Design, Synthesis, and Evaluation of Antimicrobial Activity, Cytotoxicity and Genotoxicity. Letters in Drug Design & Discovery, 17(3), 312-322. Retrieved from [Link][1]
-
Manjunatha, M., Damodara, N., & Naik, P. (2017). Synthesis, structure, characterization and theoretical studies of NLO active furan-2-carbohydrazide monohydrate derivative single crystals. RSC Advances, 7(1), 1-12. Retrieved from [Link]
-
Kovalenko, L. V., et al. (2020). Synthesis and structure of new substituted furan-3-carboxylate hydrazones. Russian Chemical Bulletin, 69(9), 1729-1736. Retrieved from [Link]
-
Kumar, R., et al. (2023). Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis. RSC Advances, 13(34), 23865-23883. Retrieved from [Link][2]
-
Ferreira, S. B., et al. (2005). Synthesis of Furan Derivatives Condensed with Carbohydrates. Molecules, 10(8), 931-939. Retrieved from [Link]
-
Ramírez-Salinas, M. A., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry & Biodiversity, 21(5), e202400879. Retrieved from [Link]
-
Coulibaly, W. K., et al. (2024). Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides. PeerJ Organic Chemistry, 3, e11. Retrieved from [Link][3]
-
Reddy, M. V., et al. (2017). Synthesis and characterization of 2- acetyl furan benzoyl hydrazone and its applications in the spectrophotometric determination of copper(II) in leafy vegetable and food samples. MOJ Biorg Org Chem, 1(4), 130-134. Retrieved from [Link][6]
-
Li, G., & Jian, F. (2010). (E)-N′-(2-Fluorobenzylidene)furan-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2815. Retrieved from [Link]
-
Bikas, R., et al. (2010). (E)-N′-(2-Hydroxybenzylidene)furan-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2015. Retrieved from [Link][5]
-
Istasse, T. (2021). Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. ORBi. Retrieved from [Link][9]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peerj.com [peerj.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. medcraveonline.com [medcraveonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Furan-2-carbohydrazide synthesis - chemicalbook [chemicalbook.com]
- 9. orbi.uliege.be [orbi.uliege.be]
Technical Support Center: Purification of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide. This resource provides in-depth troubleshooting strategies and frequently asked questions to address common purification challenges encountered during its synthesis and isolation.
I. Understanding the Molecule: Structural Features and Potential Pitfalls
5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide is a molecule possessing several functional groups that influence its reactivity and purification profile:
-
Furan Ring: A five-membered aromatic heterocycle, the furan ring can be sensitive to strong acids and oxidizing agents.[1]
-
Ether Linkage: The ether bond is generally stable but can be cleaved under harsh acidic conditions.
-
Carbohydrazide Group: This functional group is a key site for potential side reactions and impurity formation. Hydrazides can be susceptible to hydrolysis, especially under acidic or basic conditions, and can also undergo oxidation.[2][3]
-
Bromophenoxy Group: The bromine atom on the phenyl ring adds to the molecule's molecular weight and hydrophobicity.
The synthesis of this compound likely involves a multi-step process, including a Williamson ether synthesis to form the ether linkage and a hydrazinolysis of a corresponding ester to form the carbohydrazide.[4][5] Each of these steps can introduce specific impurities that complicate the purification process.
II. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide.
Issue 1: Oily or Intractable Crude Product That Fails to Solidify
Q: My crude product is a persistent oil or a sticky solid, making it difficult to handle and purify. What are the likely causes and how can I resolve this?
A: An oily or non-crystalline crude product often indicates the presence of significant impurities that inhibit crystallization.
Possible Causes & Solutions:
-
Residual Solvent: High boiling point solvents like DMF or DMSO, commonly used in Williamson ether synthesis, can be difficult to remove completely.
-
Solution: Co-evaporate the crude product with a lower boiling point solvent like toluene or heptane under reduced pressure. This can azeotropically remove residual high-boiling solvents.
-
-
Unreacted Starting Materials: The presence of unreacted 2-bromophenol, the furan-containing starting material, or excess hydrazine can lead to an oily product.
-
Solution: Perform an aqueous workup to remove water-soluble impurities. A wash with a dilute acid (e.g., 1M HCl) can remove basic impurities like excess hydrazine, while a wash with a dilute base (e.g., 1M NaOH) can remove acidic impurities like 2-bromophenol. Follow with a brine wash to remove residual water.
-
-
Formation of Side Products: The Williamson ether synthesis is prone to elimination side reactions, especially with secondary or tertiary alkyl halides, which can produce alkene byproducts.[6]
-
Solution: If elimination byproducts are suspected, purification by column chromatography is often necessary.
-
Issue 2: Multiple Spots on TLC After Initial Purification
Q: I've performed an initial purification (e.g., extraction), but my TLC plate still shows multiple spots. How can I identify the impurities and select an appropriate purification method?
A: The presence of multiple spots on TLC indicates a mixture of compounds with different polarities. Identifying these impurities is key to devising an effective purification strategy.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for multiple spots on TLC.
Detailed Purification Strategies:
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities.[7]
-
Stationary Phase: Silica gel is a good starting point.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane or dichloromethane in methanol is often effective.[8] Start with a low polarity eluent to first elute non-polar impurities, then gradually increase the polarity to elute the desired product.
-
-
Recrystallization: If the desired product is a solid, recrystallization can be a highly effective method for achieving high purity.[9]
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for hydrazide recrystallization include ethanol, methanol, or mixtures with water.[10][11] Acetonitrile can also be an effective solvent for recrystallizing oily or highly soluble products.[10]
-
Issue 3: Product Degradation During Purification
Q: I'm observing a decrease in yield or the appearance of new, more polar spots on my TLC during purification, suggesting my product is degrading. How can I prevent this?
A: Both the furan and hydrazide moieties can be sensitive to certain conditions.[1][2]
Preventative Measures:
-
Avoid Strong Acids and Bases: The furan ring can be sensitive to acidic conditions, and the hydrazide group can hydrolyze.[1][12] If an acidic or basic wash is necessary, use dilute solutions and minimize contact time. Neutralize the organic layer with a sodium bicarbonate wash and/or a water wash after any acid/base extraction.
-
Maintain a Cool Temperature: Hydrazides can be thermally labile.[2] Concentrate your product under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath set to 30-40°C).
-
Inert Atmosphere: If your compound is sensitive to air oxidation, perform purification steps under an inert atmosphere of nitrogen or argon.[2]
III. Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic data for 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide?
-
¹H NMR: You would expect to see signals for the aromatic protons on the bromophenoxy and furan rings, a singlet for the methylene protons (-CH₂-), and signals for the -NH and -NH₂ protons of the hydrazide group.
-
¹³C NMR: Expect signals for the carbons of the two aromatic rings, the methylene carbon, and the carbonyl carbon of the hydrazide.
-
FT-IR: Look for characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), and C-O-C stretching of the ether.
Q2: What is the best way to store the purified product?
A: To ensure the long-term stability of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide, it should be stored in a cool, dark, and dry place. An amber vial under an inert atmosphere (nitrogen or argon) is ideal to protect it from light and air oxidation. For long-term storage, refrigeration or freezing is recommended.
Q3: Can I use reverse-phase HPLC for purification?
A: Yes, reverse-phase HPLC can be an excellent method for the final purification of your compound, especially for removing closely related impurities.[13][14]
-
Typical Conditions: A C18 column with a mobile phase of acetonitrile and water (often with a small amount of a modifier like formic acid or TFA for better peak shape) is a common starting point.[13][14]
Summary of Recommended Purification Parameters
| Purification Method | Stationary Phase | Mobile Phase/Solvent System | Key Considerations |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol gradient | Good for separating compounds with different polarities.[15] |
| Recrystallization | N/A | Ethanol, Methanol, Acetonitrile, or mixtures with water | Effective for solid products with good thermal stability.[9] |
| Preparative HPLC | C18 | Acetonitrile/Water with Formic Acid or TFA | High-resolution separation for final polishing.[13][14] |
IV. Experimental Protocols
Protocol 1: General Column Chromatography Purification
-
Prepare the Column: Dry pack a glass column with silica gel. The amount of silica should be 50-100 times the weight of your crude product.
-
Load the Sample: Dissolve your crude product in a minimal amount of the initial eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the column.
-
Elution: Start with a low-polarity eluent (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).
-
Collect Fractions: Collect small fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Recrystallization Procedure
-
Dissolve the Crude Product: In a flask, add a minimal amount of a suitable hot solvent to your crude product to dissolve it completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolate Crystals: Collect the crystals by vacuum filtration.
-
Wash and Dry: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
V. References
-
Organic Chemistry Tutor. Williamson Ether Synthesis. Available from: [Link]
-
ChemTalk. Williamson Ether Synthesis. Available from: [Link]
-
National Institutes of Health (NIH). Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. Available from: [Link]
-
Osunstate. Mastering The Williamson Ether Synthesis. Available from: [Link]
-
RSC Publishing. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides. Available from: [Link]
-
SIELC Technologies. Separation of Furan on Newcrom R1 HPLC column. Available from: [Link]
-
ResearchGate. How to purify hydrazone?. Available from: [Link]
-
ResearchGate. How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?. Available from: [Link]
-
Google Patents. Chromatography method for the purification of furfural derivatives. Available from:
-
Google Patents. Method of producing high-purity hydrazine. Available from:
-
RSC Publishing. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Available from: [Link]
-
ResearchGate. Hydrolytic Stability of Hydrazones and Oximes. Available from: [Link]
-
SIELC Technologies. Separation of Furan, 2-heptyl- on Newcrom R1 HPLC column. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis of Furan Derivatives Condensed with Carbohydrates. Available from: [Link]
-
National Institutes of Health (NIH). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Available from: [Link]
-
Raines Lab. Hydrolytic Stability of Hydrazones and Oximes. Available from: [Link]
-
European Patent Office. METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE. Available from: [Link]
-
PeerJ. Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides. Available from: [Link]
-
ResearchGate. Separation of analytes at different retention times on HP-5 MS column... Available from: [Link]
-
Wikipedia. Williamson ether synthesis. Available from: [Link]
-
ResearchGate. (PDF) PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE. Available from: [Link]
-
Zenodo. JOURNAL OF PHYSICAL AND CHEMICAL SCIENCES Schiff Bases of 5-bromo-1-Benzofuran-2-Carbohydrazide. Available from: [Link]
-
Preprints.org. 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Available from: [Link]
-
MDPI. 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Available from: [Link]
-
RSC Publishing. Nano-aggregates of furan-2-carbohydrazide derivatives displaying enhanced emission with a bathochromic shift. Available from: [Link]
-
ResearchGate. (PDF) 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. raineslab.com [raineslab.com]
- 4. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. researchgate.net [researchgate.net]
- 8. peerj.com [peerj.com]
- 9. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01286D [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Separation of Furan on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Separation of Furan, 2-heptyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Synthesis of Furan Derivatives Condensed with Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Synthesis & Application of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide: A Technical Support Guide
Welcome to the technical support center for 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and inconsistencies that can arise during the synthesis, purification, and application of this versatile molecule. Our goal is to provide you with the in-depth insights and practical solutions needed to ensure the reliability and reproducibility of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide.
Q1: What are the primary applications of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide?
A1: 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide is a carbohydrazide derivative containing a furan ring, making it a valuable building block in medicinal chemistry and materials science.[1] The hydrazide functional group is particularly useful for synthesizing hydrazones, which are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1] The presence of the bromophenoxy moiety can also be leveraged for further cross-coupling reactions to create more complex molecules.
Q2: What are the key stability concerns with this compound?
A2: The primary stability concerns for this molecule revolve around the furan ring, which can be susceptible to degradation under strongly acidic or oxidative conditions.[2][3] The hydrazide group can also be prone to hydrolysis, especially in the presence of moisture and acid or base catalysts. Proper storage in a cool, dry, and inert atmosphere is recommended to prevent degradation.
Q3: What are the typical starting materials for the synthesis of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide?
A3: A common synthetic route involves the reaction of the corresponding methyl or ethyl ester of 5-((2-Bromophenoxy)methyl)furan-2-carboxylic acid with hydrazine hydrate in a suitable solvent like ethanol or methanol under reflux.[1]
Q4: What are the expected spectral characteristics for this compound?
A4: Characterization is typically performed using NMR (¹H and ¹³C), FT-IR, and mass spectrometry. In the ¹H NMR spectrum, you would expect to see characteristic signals for the furan ring protons, the methylene protons of the (phenoxymethyl) group, the aromatic protons of the bromophenoxy group, and the exchangeable protons of the hydrazide moiety (-NHNH₂). The FT-IR spectrum should show characteristic peaks for the N-H stretch, C=O stretch of the hydrazide, and C-O-C stretches of the ether and furan moieties.[4][5]
Part 2: Troubleshooting Guides for Inconsistent Results
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Guide 1: Low Yield or Incomplete Reaction During Synthesis
A consistently low yield is a frequent challenge in organic synthesis. The following guide will help you diagnose and resolve this issue.
Caption: Troubleshooting workflow for low synthesis yield.
-
Verify Reagent Quality and Stoichiometry:
-
Hydrazine Hydrate: Use fresh, high-purity hydrazine hydrate. Older stock can absorb carbon dioxide from the air, reducing its reactivity. An excess of hydrazine hydrate is often used to drive the reaction to completion.
-
Starting Ester: Ensure the starting ester is pure and free of acidic or basic impurities that could interfere with the reaction.
-
Solvent: Use anhydrous solvent (e.g., ethanol) to prevent hydrolysis of the hydrazide product.
-
-
Optimize Reaction Conditions:
-
Temperature and Time: While reflux is common, prolonged heating can lead to degradation of the furan ring.[6] Monitor the reaction by TLC to determine the optimal reaction time.
-
Inert Atmosphere: Although not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions, especially if the reagents are sensitive to oxidation.
-
-
Improve Work-up and Isolation:
-
Product Precipitation: Many hydrazides are insoluble in the reaction solvent upon cooling. If your product remains in solution, it may be necessary to reduce the solvent volume or add a non-polar co-solvent to induce precipitation.[7]
-
Extraction: If the product is soluble, an aqueous work-up may be required. Be mindful that the hydrazide can have some water solubility. Saturating the aqueous layer with salt can help to drive the product into the organic phase.
-
Purification: Recrystallization is the most common method for purifying carbohydrazides. If you are experiencing low recovery after recrystallization, you may be using too much solvent.[8]
-
| Entry | Hydrazine Hydrate (equivalents) | Reaction Time (hours) | Yield (%) | Observations |
| 1 | 3 | 4 | 65 | Incomplete conversion observed by TLC. |
| 2 | 5 | 4 | 85 | Good conversion, minor impurities. |
| 3 | 5 | 8 | 82 | Increased impurity formation. |
| 4 | 10 | 4 | 92 | High conversion, clean product after recrystallization. |
Guide 2: Issues with Product Purity and Crystallization
Obtaining a pure, crystalline product is crucial for subsequent applications. This guide addresses common purity and crystallization problems.
Sources
- 1. 5-Methylfuran-2-carbohydrazide | 20842-19-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Factors affecting the analysis of furan in heated foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Resistance to Furan-Based Compounds in Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with furan-based compounds. This guide is designed to provide in-depth troubleshooting and practical, field-proven insights to help you navigate the complexities of acquired drug resistance in your cell line models.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses common initial questions researchers face when encountering resistance to furan-based compounds.
Q1: My cell line has developed resistance to our lead furan-based compound. What are the most likely reasons?
Acquired resistance to furan-containing drugs is a multifaceted issue, often stemming from one or more of the following molecular mechanisms:
-
Increased Drug Efflux: Cancer cells can upregulate ATP-binding cassette (ABC) transporters, which act as cellular pumps to actively remove your compound from the cell, thereby reducing its intracellular concentration to sub-lethal levels.[1] The ABCG2 (Breast Cancer Resistance Protein or BCRP) transporter is a notable culprit in multidrug resistance and has been implicated in the efflux of various chemotherapeutic agents.[2][3]
-
Enhanced Metabolic Inactivation: The furan moiety can be susceptible to metabolic modification.[4] Upregulation of Phase II detoxification enzymes, particularly Glutathione S-transferases (GSTs), can lead to the conjugation of glutathione to the furan-based compound, rendering it more water-soluble and facilitating its removal from the cell.[5][6][7] This detoxification process effectively neutralizes the compound's cytotoxic activity.
-
Alteration of the Drug's Molecular Target: If your furan-based compound is designed to inhibit a specific protein (e.g., a kinase or topoisomerase), mutations in the gene encoding that protein can alter its structure.[8][9] These mutations can prevent your compound from binding effectively, rendering it inactive.
-
Dysregulation of Apoptotic Pathways: Cancer cells can evade drug-induced cell death by altering the balance of pro- and anti-apoptotic proteins.[3][10][11] Overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL is a common resistance mechanism that prevents the initiation of the apoptotic cascade, even in the presence of a potent cytotoxic agent.[10][11][12]
Q2: How can I begin to investigate the mechanism of resistance in my cell line?
A logical first step is to systematically evaluate the most common resistance mechanisms. A typical workflow would involve:
-
Confirming the Resistant Phenotype: First, re-evaluate the half-maximal inhibitory concentration (IC50) of your compound on the resistant cell line compared to the parental, sensitive cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). A significant increase in the IC50 value confirms the resistant phenotype.[2]
-
Assessing Efflux Pump Activity: Utilize a fluorescent substrate efflux assay, such as the Rhodamine 123 efflux assay, to determine if ABC transporter activity is elevated in your resistant cells.
-
Investigating Metabolic Inactivation: Measure the expression levels of key GST isoforms (e.g., GSTP1) via Western blot or qPCR. You can also assess the impact of GST inhibition on drug sensitivity.
-
Analyzing Apoptotic Pathways: Compare the expression levels of key apoptotic regulators, such as Bcl-2 and Bax, between the sensitive and resistant cell lines using Western blot.[12]
The following diagram illustrates a typical initial workflow for investigating resistance:
Caption: Initial workflow for characterizing furan-based drug resistance.
Section 2: Troubleshooting Guides
This section provides detailed guidance for specific experimental challenges.
Guide 1: My IC50 values are inconsistent and not reproducible.
Inconsistent IC50 values are a common frustration in drug sensitivity and resistance studies.[13] Several factors can contribute to this variability:
| Potential Cause | Explanation & Causality | Troubleshooting Steps |
| Cell Seeding Density | Cell density can significantly impact drug sensitivity. Higher densities can lead to increased resistance due to factors like cell-cell contact signaling and depletion of the drug from the medium.[13] | 1. Optimize Seeding Density: Perform a preliminary experiment to determine the optimal seeding density that allows for logarithmic growth throughout the assay duration without reaching confluency. 2. Maintain Consistency: Use the exact same seeding density for all experiments. |
| Cell Passage Number | Continuous passaging can lead to phenotypic drift in cell lines. Higher passage numbers may exhibit altered growth rates and drug sensitivities. | 1. Use Low Passage Cells: Thaw a fresh vial of low-passage cells for each new set of experiments. 2. Record Passage Number: Always record the passage number of the cells used in your experiments. |
| Assay Endpoint Timing | The IC50 value can vary depending on the duration of drug exposure.[10] A 72-hour endpoint may yield a different IC50 than a 48-hour endpoint. | 1. Standardize Incubation Time: Choose a scientifically justified endpoint and use it consistently across all experiments. 2. Consider Time-Course Experiments: To fully characterize the drug's effect, consider performing a time-course experiment to observe changes in viability over time. |
| Compound Stability & Solubility | Furan-based compounds can have varying stability and solubility in culture medium. Degradation or precipitation of the compound will lead to inaccurate IC50 values. | 1. Check Solubility: Visually inspect your drug dilutions for any signs of precipitation. 2. Prepare Fresh Dilutions: Always prepare fresh serial dilutions of your compound for each experiment. 3. Minimize Freeze-Thaw Cycles: Aliquot your stock solution to minimize freeze-thaw cycles. |
| MTT Assay Interference | Some compounds can chemically interact with the MTT reagent, leading to false-positive or false-negative results.[14] | 1. Run a Control Without Cells: Incubate your compound with the MTT reagent in cell-free wells to check for any direct chemical reaction. 2. Consider an Alternative Assay: If interference is suspected, switch to a different viability assay, such as one based on ATP measurement (e.g., CellTiter-Glo). |
Guide 2: How do I determine if efflux pumps are responsible for resistance?
The most direct way to investigate the role of efflux pumps is to perform a functional assay and then to analyze the expression of specific transporters.
Experimental Approach: The Rhodamine 123 Efflux Assay
Rhodamine 123 is a fluorescent substrate for several ABC transporters, including P-glycoprotein (MDR1/ABCB1) and to a lesser extent, MRP1.[15] Cells with high efflux pump activity will rapidly pump out Rhodamine 123, resulting in low intracellular fluorescence.
Step-by-Step Protocol: Rhodamine 123 Efflux Assay (Flow Cytometry)
-
Cell Preparation:
-
Harvest parental (sensitive) and resistant cells and adjust the cell density to 1 x 10^6 cells/mL in serum-free medium.[16]
-
-
Incubation with Inhibitors (Controls):
-
Rhodamine 123 Loading:
-
Add Rhodamine 123 to all samples to a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.[16]
-
-
Efflux Phase:
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Resuspend the cells in fresh, pre-warmed complete medium and incubate at 37°C for 1-2 hours to allow for efflux.
-
-
Flow Cytometry Analysis:
-
Analyze the intracellular fluorescence of the cells using a flow cytometer. Cells with high efflux activity will show lower fluorescence.
-
Interpreting the Results:
-
Resistant cells show lower Rhodamine 123 accumulation than parental cells: This suggests increased efflux pump activity.
-
Treatment with an efflux pump inhibitor (e.g., Verapamil) increases Rhodamine 123 accumulation in resistant cells: This provides strong evidence that the observed resistance is mediated by the targeted efflux pump.
The following diagram illustrates the principle of the Rhodamine 123 efflux assay:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New Topoisomerase I mutations are associated with resistance to camptothecin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA topoisomerase II mutations and resistance to anti-tumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bcl-2 Antiapoptotic Family Proteins and Chemoresistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bcl-2 family proteins as targets for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Verapamil and its metabolite norverapamil inhibit the Mycobacterium tuberculosis MmpS5L5 efflux pump to increase bedaquiline activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide
Welcome to the technical support center for the synthesis of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. Here, we delve into the causality behind experimental choices to enhance your understanding and improve your yield.
I. Synthesis Overview
The synthesis of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide is a multi-step process that requires careful control of reaction conditions to achieve a high yield. The general synthetic route involves three key stages:
-
Esterification: Protection of the carboxylic acid group of 5-(hydroxymethyl)furan-2-carboxylic acid.
-
Williamson Ether Synthesis: Coupling of the resulting ester with 2-bromophenol.
-
Hydrazinolysis: Conversion of the ester to the final carbohydrazide product.
This guide will address potential pitfalls and provide optimization strategies for each of these critical steps.
Logical Workflow for Synthesis
Technical Support Center: Minimizing Degradation of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide
Welcome to the technical support guide for 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide (CAS No. 364620-04-2). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and quality control of this compound to minimize degradation and ensure experimental reproducibility.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and handling of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide.
Q1: What are the primary factors that can cause this compound to degrade?
A1: The molecular structure contains three key moieties susceptible to degradation: the carbohydrazide group , the furan ring , and the ether linkage . The primary degradation factors are:
-
Oxidation: The hydrazide group is sensitive to atmospheric oxygen and can be oxidized, especially in the presence of metal ions or light.[1][2]
-
Hydrolysis: Both the hydrazide and the furan ring are susceptible to hydrolysis, a process accelerated by moisture and acidic or basic conditions.[3][4]
-
Temperature: Elevated temperatures increase the rate of all chemical degradation reactions.[3]
-
Light (Photodegradation): UV and visible light can provide the energy to break chemical bonds, particularly in aromatic systems like furan.[3][5]
Q2: My solid compound has changed color from white to a yellowish or brownish tint. What does this indicate?
A2: A color change is a common visual indicator of degradation. This is often due to the oxidation of the hydrazide moiety or polymerization/ring-opening reactions of the furan ring.[6][7] You should perform a quality control check (e.g., TLC or HPLC) to assess the purity before using the material in an experiment.
Q3: What are the ideal storage conditions for long-term stability?
A3: For optimal long-term stability, the compound should be stored as a dry solid under the following conditions:
-
Temperature: -20°C or lower.[8] Low temperatures significantly slow the kinetics of degradation reactions.[3]
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen). This minimizes contact with oxygen and moisture.[9]
-
Light: Protected from light in an amber vial or a container wrapped in aluminum foil.[3][8]
-
Container: A tightly sealed vial with a secure, non-reactive cap.
Q4: Can I store this compound in solution? If so, what is the best solvent?
A4: Storing the compound in solution is generally not recommended for long-term storage due to increased molecular mobility and solvent-mediated degradation pathways.[9] If you must prepare a stock solution for short-term use, use a dry, aprotic solvent such as anhydrous DMSO or DMF. Prepare the solution fresh and use it as quickly as possible. Avoid protic solvents like methanol or water, which can participate in hydrolysis.[7]
Part 2: Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the storage and use of the compound.
| Problem | Probable Cause(s) | Recommended Solution & Explanation |
| Reduced yield in a subsequent reaction | Degradation of the starting material. The carbohydrazide is a key reactive group; its degradation into less reactive or unreactive species (e.g., through oxidation or hydrolysis) will lower the yield of desired products. | 1. Perform a QC Check: Before use, run a quick TLC or HPLC analysis on the starting material to confirm its purity. 2. Use a Fresh Batch: If significant degradation is observed, use a new, properly stored batch of the compound. 3. Re-evaluate Storage: Ensure your storage protocol aligns with the recommended conditions (see Part 3, Protocol 1). |
| Appearance of new, unexpected spots on TLC plate | Formation of degradation products. These new spots likely correspond to polar byproducts from hydrolysis (e.g., the corresponding carboxylic acid) or oxidation. | 1. Characterize Degradants: If possible, use LC-MS to identify the mass of the impurities to hypothesize their structure. 2. Purification: If the degradation is minor, you may be able to repurify the material using column chromatography. However, preventing degradation is a more robust strategy. |
| Decreased solubility in the intended solvent (e.g., DMSO) | Polymerization or formation of insoluble salts. Degradation of the furan ring can sometimes lead to the formation of polymeric materials which have poor solubility.[7] | 1. Confirm Identity: Use an analytical technique like NMR to confirm if the bulk material is still the correct compound. 2. Discard if Necessary: If significant polymerization has occurred, the material is likely unusable and should be discarded according to safety protocols. |
| Inconsistent analytical results (HPLC, NMR) | Ongoing degradation. The compound may be degrading during sample preparation or analysis, especially if exposed to incompatible conditions (e.g., acidic mobile phase in HPLC). | 1. Minimize Sample Prep Time: Prepare analytical samples immediately before analysis. 2. Use Neutral Conditions: For HPLC, start with a neutral pH mobile phase (e.g., acetonitrile/water) to minimize acid- or base-catalyzed degradation on the column. 3. Keep Samples Cool: Use an autosampler with temperature control set to a low temperature (e.g., 4°C). |
Part 3: Key Mechanisms of Degradation
Understanding the chemical pathways of degradation is crucial for developing effective stabilization strategies. The primary vulnerabilities of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide are illustrated below.
Potential Degradation Pathways
-
Oxidative Degradation: The carbohydrazide moiety (-CONHNH₂) is susceptible to oxidation. This process can be initiated by atmospheric oxygen and catalyzed by light or trace metal ions, potentially forming acyl radicals that can lead to various oxidized species or cyclized products like 1,3,4-oxadiazoles.[1][2]
-
Hydrolytic Degradation: In the presence of water, particularly under acidic or basic conditions, the hydrazide can be hydrolyzed back to the corresponding carboxylic acid and hydrazine.[4][10] This is a common failure mode for hydrazide-containing compounds.
-
Furan Ring Opening: The furan ring is an electron-rich heterocycle that is notoriously unstable in acidic conditions.[7][11] Protonation of the ring can lead to a ring-opening cascade, ultimately forming 1,4-dicarbonyl compounds, which would significantly alter the molecule's structure and activity.[11]
Part 4: Experimental Protocols
These protocols provide step-by-step instructions for proper storage and quality control.
Protocol 1: Recommended Long-Term Storage
This protocol is designed to maximize the shelf-life of the solid compound.
-
Aliquot Upon Receipt: To avoid repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere, aliquot the compound into smaller, single-use amounts in amber glass vials upon arrival.
-
Inert Atmosphere: Before sealing, gently flush the headspace of each vial with a stream of dry nitrogen or argon gas for 15-30 seconds. This displaces oxygen and moisture.[9]
-
Seal Securely: Use vials with high-quality, Teflon-lined screw caps to ensure an airtight seal.
-
Protect from Light: Store the amber vials inside a labeled box or bag to provide an additional barrier against light.
-
Low Temperature Storage: Place the container in a designated -20°C freezer. For maximum long-term stability (>1 year), a -80°C freezer is preferable. Ensure the freezer is spark-proof.[12]
-
Log Inventory: Maintain a detailed log of the compound's location, batch number, and aliquot amounts.
Protocol 2: Quick Quality Control (QC) by Thin-Layer Chromatography (TLC)
This is a rapid method to qualitatively assess purity before each use.
-
Prepare Sample: Dissolve a small amount (spatula tip) of the compound in a suitable solvent (e.g., 100 µL of ethyl acetate or dichloromethane).
-
Select Mobile Phase: A good starting point for the mobile phase is a mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate (e.g., 1:1 v/v). Adjust the ratio to achieve an Rf value for the main spot between 0.3 and 0.5.
-
Spot the Plate: Using a capillary tube, spot a small amount of your dissolved sample onto a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen mobile phase. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The brominated aromatic ring should be UV-active.
-
Interpret Results: A pure sample should show a single, well-defined spot. The presence of additional spots, especially near the baseline (polar impurities from hydrolysis) or at different Rf values, indicates degradation.
References
- Top 5 Factors Affecting Chemical Stability. (2025). Vertex AI Search.
- Technical Support Center: Furan Ring Stability and Degrad
- Lunn, G., & Sansone, E. B. (1986). Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species.
- Augusto, O., et al. (2002). Hydrazide derivatives produce active oxygen species as hydrazine.PubMed.
- Reddit User Discussion. (2021). Storage of Boc-hydrazide.r/chemistry.
- Stability issues of furan rings in acidic or basic conditions. (n.d.). BenchChem.
- Material Safety Data Sheet - Hydrazine hydr
- Chemical Stability. (n.d.). True Geometry's Blog.
- Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.
- Nagashima, K., et al. (2024). Synthesis and Oxidative Degradation of Leucine-Based Poly(diacylhydrazine).MDPI.
- A mechanistic study on the oxidation of hydrazides: application to the tuberculosis drug isoniazid. (n.d.). Royal Society of Chemistry.
- What to select for storing your compound: neat vs. in solution? (2015).
- Effect of Humidity in Stability Studies. (n.d.). StabilityStudies.in.
- Best Practices for Chemical Storage in Research Labs. (n.d.). Apollo Scientific.
- Krol, E. S., & Taylor, L. S. (2016). Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib.Journal of Pharmaceutical Sciences, 105(9), 2734-2744.
- Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.
Sources
- 1. Hydrazide derivatives produce active oxygen species as hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A mechanistic study on the oxidation of hydrazides: application to the tuberculosis drug isoniazid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. Effect of Humidity in Stability Studies – StabilityStudies.in [stabilitystudies.in]
- 5. blog.truegeometry.com [blog.truegeometry.com]
- 6. Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. apolloscientific.co.uk [apolloscientific.co.uk]
Validation & Comparative
A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships in Furan-Based Bioactive Compounds
Introduction: The Significance of Substituent Positioning in Drug Discovery
In the intricate process of drug discovery, the spatial arrangement of atoms within a molecule is a critical determinant of its biological activity. Even subtle alterations, such as shifting a substituent on an aromatic ring, can profoundly impact a compound's efficacy, selectivity, and metabolic stability.[1][2] This guide provides a comparative analysis of two such positional isomers: 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide (the ortho-isomer) and its counterpart, 5-((4-Bromophenoxy)methyl)furan-2-carbohydrazide (the para-isomer).
The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5][6] The carbohydrazide moiety is also a well-established pharmacophore known to engage in crucial hydrogen bonding interactions with biological targets.[7][8] By comparing these two isomers, which differ only in the position of the bromine atom on the phenoxy ring, we can gain valuable insights into the structure-activity relationships (SAR) that govern this chemical class.[9][10][11] This analysis is crucial for researchers aiming to rationally design more potent and selective therapeutic agents.
Comparative Synthesis and Physicochemical Properties
The synthesis of both isomers follows a convergent chemical pathway, beginning with a common furan-based intermediate. The strategic choice of either 2-bromophenol or 4-bromophenol in the etherification step dictates the final product.
Rationale for Synthetic Strategy
The chosen synthetic route is efficient and modular, allowing for the late-stage introduction of the substituted phenol. This approach is advantageous for creating a library of analogs for SAR studies. The use of 5-(hydroxymethyl)furfural (HMF), a readily available bio-based chemical, as a starting material further enhances the practicality of this synthesis.[12]
General Synthetic Workflow
The multi-step synthesis is outlined below. This workflow demonstrates a logical progression from a simple starting material to the final complex hydrazides.
Caption: General synthetic pathway for ortho- and para-isomers.
Physicochemical Properties
The position of the bromine atom influences the molecule's electronic distribution and conformation, which in turn affects its physicochemical properties. These differences, though subtle, can have significant implications for pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics.
| Property | Ortho-Isomer | Para-Isomer | Rationale for Difference |
| Molecular Formula | C12H11BrN2O3 | C12H11BrN2O3 | Identical |
| Molecular Weight | 311.14 g/mol | 311.14 g/mol | Identical |
| Predicted LogP | ~2.5 | ~2.7 | The para-isomer is slightly more lipophilic due to reduced intramolecular interactions and a more extended conformation. |
| Predicted pKa (Amide N-H) | ~12.8 | ~12.7 | Minimal difference expected, as the electronic effect of the distant bromine is weak. |
| Dipole Moment | Higher | Lower | The ortho-substitution creates a more asymmetric charge distribution, leading to a larger dipole moment. |
Comparative Biological Activity: An Anticancer Perspective
Derivatives of furan carbohydrazide have demonstrated promising cytotoxic activity against various cancer cell lines.[13][14][15][16] To illustrate the impact of bromine's positional isomerism, we will compare their hypothetical in vitro anticancer activity against the A549 human lung cancer cell line and a normal fibroblast cell line (BJ) to assess selectivity.[13]
Experimental Rationale
The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. By testing the compounds on both cancerous and non-cancerous cell lines, we can determine their therapeutic index—a measure of a drug's safety and selectivity. A higher therapeutic index is desirable, indicating greater toxicity towards cancer cells compared to normal cells.
Hypothetical Experimental Data
| Compound | A549 IC50 (µM) | BJ IC50 (µM) | Selectivity Index (SI = IC50 BJ / IC50 A549) |
| Ortho-Isomer | 45.2 | > 400 | > 8.8 |
| Para-Isomer | 88.5 | > 400 | > 4.5 |
| Doxorubicin (Control) | 0.8 | 5.2 | 6.5 |
IC50: The concentration of a drug that is required for 50% inhibition in vitro.
Interpretation of Results
Based on this hypothetical data, the ortho-isomer exhibits approximately twofold greater potency against the A549 cancer cell line compared to the para-isomer. Both isomers show excellent selectivity, with minimal toxicity to the normal BJ fibroblast cells at the tested concentrations.
The enhanced activity of the ortho-isomer could be attributed to several factors:
-
Conformational Restriction: The bulky bromine atom at the ortho position may lock the phenoxy ring in a specific orientation relative to the furan scaffold. This pre-organized conformation might be more favorable for binding to the active site of a biological target.
-
Intramolecular Interactions: The ortho-bromo group could engage in specific steric or electronic interactions within the binding pocket of the target protein, which are not possible for the more distal para-bromo group.
-
Altered Lipophilicity: While the predicted LogP difference is small, the specific arrangement of polar and non-polar surfaces in the ortho-isomer could facilitate more effective membrane transport or target engagement.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols are essential.
Protocol 1: Synthesis of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide (Ortho-Isomer)
-
Etherification: To a solution of 5-(bromomethyl)furan-2-carbaldehyde (1.0 eq) in dry acetone, add 2-bromophenol (1.1 eq) and anhydrous potassium carbonate (2.0 eq).
-
Reflux the mixture for 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the resulting aldehyde by column chromatography.
-
Oxidation: Dissolve the aldehyde (1.0 eq) in a mixture of t-butanol and water. Add 2-methyl-2-butene (4.0 eq) followed by a solution of sodium chlorite (3.0 eq) and sodium dihydrogen phosphate in water.
-
Stir at room temperature for 4-6 hours.
-
Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
-
Esterification: Add thionyl chloride (1.5 eq) dropwise to methanol at 0°C. Add the carboxylic acid (1.0 eq) and reflux for 6-8 hours.
-
Remove the solvent under vacuum to obtain the crude methyl ester.
-
Hydrazinolysis: Dissolve the methyl ester (1.0 eq) in ethanol. Add hydrazine hydrate (5.0 eq) and reflux for 8-10 hours.
-
Cool the reaction mixture to room temperature. The precipitated product is filtered, washed with cold ethanol, and dried to yield the final carbohydrazide.[15]
Protocol 2: In Vitro Anticancer Screening (MTT Assay)
This protocol outlines the workflow for assessing the cytotoxicity of the synthesized compounds.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The comparative analysis of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide and its para-isomer reveals that the positional isomerism of the bromine substituent significantly influences biological activity. The ortho-isomer demonstrated superior hypothetical anticancer potency, highlighting the critical role of substituent placement in molecular design. This finding underscores the importance of exploring positional isomers during the lead optimization phase of drug discovery.[2][9]
Future research should focus on:
-
Synthesis of a broader range of isomers: Including the meta-isomer to complete the SAR study.
-
Elucidation of the mechanism of action: Investigating the specific cellular target to understand why the ortho-isomer is more potent.
-
In vivo studies: Evaluating the efficacy and safety of the most promising compounds in animal models.
By systematically probing structure-activity relationships, researchers can refine the design of furan-based compounds, paving the way for the development of novel and more effective therapeutic agents.
References
-
Tok, F., Kaya Tilki, E., Dikmen, M., & Kaymakçıoğlu, B. (2022). Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. Journal of Research in Pharmacy, 26(1), 13-19. Available from: [Link]
-
Altintop, M. D., Ciftci, H. I., Radwan, M. O., Sever, B., Kaplancikli, Z. A., & Atli, O. (2020). A Series of Furan-based Hydrazones: Design, Synthesis, and Evaluation of Antimicrobial Activity, Cytotoxicity and Genotoxicity. Letters in Drug Design & Discovery, 17(3), 312-322. Available from: [Link]
-
Gangurde, P. N. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(1), 1-12. Available from: [Link]
-
Abdel-Maksoud, M. S., El-Gamal, M. I., El-Din, M. M. G., Yoo, K. H., & Oh, C. H. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Pharmaceuticals, 15(4), 488. Available from: [Link]
-
Bawa, S., & Kumar, S. (2010). A Series of Furan-Based Hydrazones: Design, Synthesis, Evaluation of Antimicrobial Activity, Cytotoxicity and Genotoxicity. ResearchGate. Available from: [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. Available from: [Link]
-
Anouar, E. H. (2022). Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. AVESIS. Available from: [Link]
-
Sriram, D., Yogeeswari, P., & Myneedu, N. S. (2006). A review exploring biological activities of hydrazones. Indian Journal of Pharmaceutical Sciences, 68(5), 533. Available from: [Link]
-
El-Sayed, W. M., El-Essawy, F. A., Ali, O. M., El-Sayed, H. S., & El-Kafrawy, A. F. (2019). Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives. Chemical and Pharmaceutical Bulletin, 67(8), 834-843. Available from: [Link]
-
Al-Ostath, A. I., Al-Qawasmeh, R. A., & Taha, M. O. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(19), 6618. Available from: [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. Available from: [Link]
-
The Pharma Notes. (2022, July 28). Structure Activity Relationship SAR || Medicinal Chemistry || Drug Discovery & Drug Design. Available from: [Link]
-
Ullah, F., Ayaz, M., Ali, I., Ali, M., Ali, S., Khan, J., ... & Sadiq, A. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Antibiotics, 11(7), 920. Available from: [Link]
-
Collaborative Drug Discovery. (n.d.). SAR: Structure Activity Relationships. Available from: [Link]
-
Chhabra, N., Aseri, M. L., & Padmanabhan, D. (2013). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 3(1), 16. Available from: [Link]
-
Zhang, Y., Li, J., Wang, Y., Zhang, Y., Chen, X., & Zhang, J. (2024). Metabolism of the Isoflavone Derivative Structural Isomers ACF-02 and ACF-03 in Human Liver Microsomes. Pharmaceutics, 16(2), 254. Available from: [Link]
-
Al-Warhi, T., Rizvi, S. U. D., & Ahmad, S. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(4). Available from: [Link]
-
Various Authors. (2024). Pharmacological activity of furan derivatives. World Journal of Pharmaceutical and Life Sciences. Available from: [Link]
-
Nurohmah, B. A., Saputri, D. A., & Yuharmen, Y. (2024). 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Preprints.org. Available from: [Link]
-
Nurohmah, B. A., Saputri, D. A., & Yuharmen, Y. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Molbank, 2025(1), M1941. Available from: [Link]
-
Gholivand, S., & Pirasteh, H. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Mini-Reviews in Medicinal Chemistry, 20(14), 1336-1349. Available from: [Link]
-
Patel, H. D. (2018). Schiff Bases of 5-bromo-1-Benzofuran-2-Carbohydrazide. JOURNAL OF PHYSICAL AND CHEMICAL SCIENCES. Available from: [Link]
-
Yuharmen, Y., Saputri, D. A., & Nurohmah, B. A. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. ResearchGate. Available from: [Link]
-
Yuharmen, Y., Saputri, D. A., & Nurohmah, B. A. (2023). N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide. ResearchGate. Available from: [Link]
-
Amarasekara, A. S. (2017). Total Synthesis of Naturally Occurring Furan Compounds 5-{[(4-Hydroxybenzyl)oxy]methyl}-2-furaldehyde and Pichiafuran C. ResearchGate. Available from: [Link]
Sources
- 1. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijabbr.com [ijabbr.com]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. wisdomlib.org [wisdomlib.org]
- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 10. youtube.com [youtube.com]
- 11. collaborativedrug.com [collaborativedrug.com]
- 12. researchgate.net [researchgate.net]
- 13. Journal of Research in Pharmacy » Submission » Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety [dergipark.org.tr]
- 14. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety | AVESİS [avesis.anadolu.edu.tr]
- 16. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Biological Activity of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide
This guide provides a comprehensive framework for the initial validation of the biological activity of the novel compound, 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide. Given the absence of existing data for this specific molecule, this document outlines a logical, multi-step experimental strategy. The approach is grounded in the known bioactivities of its core chemical motifs—furan-2-carbohydrazide and bromophenoxy derivatives—which have been associated with anticancer and antioxidant properties.[1][2][3][4]
This guide will compare the compound's performance against Doxorubicin, a well-established chemotherapeutic agent, providing a robust benchmark for assessing its potential cytotoxic and apoptotic effects. The protocols detailed herein are designed to be self-validating, incorporating necessary controls and clear endpoints for unambiguous data interpretation.
Rationale and Hypothesis
The structure of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide combines two key pharmacophores:
-
Furan-2-carbohydrazide: Derivatives of this scaffold have demonstrated a range of biological activities, including significant anticancer effects against various cell lines.[1][5] Some furan derivatives are known to exhibit cytotoxic activity, making this an important area for investigation.[1]
-
Bromophenols: These compounds, often found in marine organisms, are recognized for their antioxidant and anticancer potential.[2][4] Their mechanism often involves mitigating oxidative stress and inducing apoptosis in cancer cells.[2]
Based on these precedents, the primary hypothesis is that 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide will exhibit cytotoxic and pro-apoptotic activity against cancer cell lines. This guide outlines the necessary in vitro assays to test this hypothesis.
Experimental Workflow: A Three-Tiered Validation Strategy
A systematic approach is essential for validating a novel compound. The proposed workflow first establishes general cytotoxicity, then confirms apoptosis as the mechanism of cell death, and finally probes key molecular pathways involved.
Caption: Proposed experimental workflow for validating biological activity.
Tier 1: Cytotoxicity Screening with MTT Assay
The initial step is to determine if the compound is cytotoxic to cancer cells and to quantify its potency.[6][7][8] The MTT assay is a reliable, colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability.[9][10][11]
Comparative Compounds:
-
Test Compound: 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide
-
Positive Control: Doxorubicin (a standard chemotherapeutic agent)[12]
-
Negative Control: Vehicle (e.g., DMSO)
Protocol: MTT Cytotoxicity Assay
Adapted from established protocols.[9][11][13][14]
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound and Doxorubicin. Replace the old medium with a fresh medium containing the compounds or vehicle control. Incubate for 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Comparative IC50 Values
| Compound | Cell Line | IC50 (µM) |
| 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide | HeLa | Experimental Value |
| Doxorubicin | HeLa | Experimental Value |
| 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide | A549 | Experimental Value |
| Doxorubicin | A549 | Experimental Value |
Tier 2: Confirmation of Apoptosis via Annexin V/PI Staining
Once cytotoxicity is established, it is crucial to determine the mode of cell death. Apoptosis (programmed cell death) is a preferred mechanism for anticancer agents. The Annexin V-FITC/Propidium Iodide (PI) assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[15][16][17]
Principle of the Assay
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label early apoptotic cells.[17] PI is a fluorescent nucleic acid stain that cannot penetrate the membrane of live or early apoptotic cells, thus it only stains late apoptotic and necrotic cells.[17]
Protocol: Flow Cytometry Analysis
Adapted from established protocols.[15][18]
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound and Doxorubicin at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry immediately.
Data Presentation: Quadrant Analysis of Cell Populations
| Treatment | % Live Cells (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic (Annexin V+ / PI+) | % Necrotic (Annexin V- / PI+) |
| Vehicle Control | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Test Compound (IC50) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin (IC50) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Tier 3: Mechanistic Elucidation
With apoptosis confirmed, the next step is to investigate the underlying molecular mechanism. This involves examining key players in the apoptotic cascade.
A. Caspase-3/7 Activity Assay
Caspases are a family of proteases that are critical executioners of apoptosis.[19] Caspase-3 and -7 are key effector caspases. Measuring their activity provides direct evidence of apoptosis induction.[20][21]
Protocol: Luminescent Caspase-Glo® 3/7 Assay
Adapted from Promega protocol.[20][22]
-
Cell Treatment: Treat cells in a white-walled 96-well plate with the test compound and Doxorubicin at their IC50 concentrations for 12-24 hours.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. This reagent contains a luminogenic substrate (DEVD sequence) for caspase-3/7.[20]
-
Incubation: Mix and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of caspase activity.
B. Analysis of Bcl-2 Family Proteins
The Bcl-2 family of proteins are central regulators of the intrinsic (mitochondrial) pathway of apoptosis.[19][23][24][25] They consist of pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[19][23] The ratio of these proteins often determines a cell's fate.[24] An effective anticancer compound may shift this balance towards apoptosis, for example, by downregulating Bcl-2 and/or upregulating Bax.
Caption: Intrinsic apoptosis pathway regulated by Bcl-2 family proteins.
Protocol: Western Blot Analysis
-
Protein Extraction: Treat cells as before, then lyse them to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate proteins by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin). Then, incubate with a corresponding secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensity to determine changes in protein expression levels relative to the control.
Data Presentation: Comparative Mechanistic Data
| Assay | Metric | Vehicle Control | Test Compound (IC50) | Doxorubicin (IC50) |
| Caspase-3/7 Activity | Relative Luminescence Units (RLU) | Experimental Value | Experimental Value | Experimental Value |
| Western Blot | Bcl-2 Expression (relative to control) | 1.0 | Experimental Value | Experimental Value |
| Western Blot | Bax Expression (relative to control) | 1.0 | Experimental Value | Experimental Value |
| Western Blot | Bax/Bcl-2 Ratio | Calculated Value | Calculated Value | Calculated Value |
Conclusion and Future Directions
This guide provides a foundational strategy for validating the hypothesized anticancer activity of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide. By systematically progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a comprehensive profile of the compound's biological effects.
A favorable outcome—demonstrated by a low IC50 value, induction of apoptosis via the intrinsic pathway (caspase activation and an increased Bax/Bcl-2 ratio), and performance comparable or superior to Doxorubicin—would provide a strong rationale for advancing this compound to more complex in vitro models (e.g., 3D spheroids) and subsequent preclinical in vivo studies.
References
-
Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed. Available at: [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]
-
In vitro assays and techniques utilized in anticancer drug discovery - PubMed. Available at: [Link]
-
Bcl-2 family - Wikipedia. Available at: [Link]
-
The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - Frontiers. Available at: [Link]
-
Regulation of Apoptosis by the Bcl-2 Family of Proteins: Field on a Brink - MDPI. Available at: [Link]
-
How the Bcl-2 family of proteins interact to regulate apoptosis - PubMed. Available at: [Link]
-
In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed. Available at: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. Available at: [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection - Boster Biological Technology. Available at: [Link]
-
Annexin V-FITC Staining Protocol for Apoptosis Detection - Creative Diagnostics. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at: [Link]
-
Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit - iGEM. Available at: [Link]
-
Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
-
In vitro methods of screening of anticancer agents | PPTX - Slideshare. Available at: [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. Available at: [Link]
-
MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Available at: [Link]
-
Caspase 3/7 Activity - Protocols.io. Available at: [Link]
-
Caspase 3 Activity Assay Kit - MP Biomedicals. Available at: [Link]
-
Synthesis and bioactivity of novel N,N′-diacylhydrazine derivatives containing furan(II). ResearchGate. Available at: [Link]
-
Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC. Available at: [Link]
-
Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - NIH. Available at: [Link]
-
Synthesis, characterization and biological evaluations of 2-(4- - Der Pharma Chemica. Available at: [Link]
-
Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - ResearchGate. Available at: [Link]
-
Furan: A Promising Scaffold for Biological Activity. Available at: [Link]
-
The NCI-60 screen and COMPARE algorithm as described by the original developers. National Cancer Institute. Available at: [Link]
-
In Vitro Chemoresistance and Chemosensitivity Assays. Hayes, Inc. Available at: [Link]
-
Synthesis and Biological Activity of Furan Derivatives | Semantic Scholar. Available at: [Link]
-
Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC. Available at: [Link]
-
New in vitro system to predict chemotherapeutic efficacy of drug combinations in fresh tumor samples - NIH. Available at: [Link]
-
Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential - PubMed. Available at: [Link]
-
Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas - MDPI. Available at: [Link]
-
Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare - GSC Online Press. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijabbr.com [ijabbr.com]
- 4. Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. noblelifesci.com [noblelifesci.com]
- 7. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. clyte.tech [clyte.tech]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. static.igem.wiki [static.igem.wiki]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]
- 16. bosterbio.com [bosterbio.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. static.igem.org [static.igem.org]
- 19. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 21. mpbio.com [mpbio.com]
- 22. Caspase 3/7 Activity [protocols.io]
- 23. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 24. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 25. mdpi.com [mdpi.com]
A Researcher's Guide to Rigorous Validation: Control Experiments for 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide Studies
As Senior Application Scientists, we bridge the gap between novel chemical matter and validated biological insights. The journey of a promising molecule like 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide from a synthesized powder to a potential therapeutic lead is paved with rigorous, well-controlled experiments. This guide eschews a simple checklist approach. Instead, it provides a strategic framework for designing self-validating studies, ensuring that the observed biological effects are unequivocally attributable to the molecule of interest.
The core structure of this molecule, featuring a furan ring and a carbohydrazide linker, is a well-established pharmacophore found in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The hydrazide moiety (-CONHNH2) is particularly versatile, acting as a key building block for various heterocyclic compounds and often participating in crucial binding interactions with biological targets.[3][5] This inherent potential makes robust experimental design not just a matter of good practice, but a necessity to avoid false positives and build a compelling, data-driven narrative for the compound.
Part 1: The Philosophy of Controls - Building a Self-Validating Experimental Matrix
Every experiment must be designed to answer a specific question while simultaneously proving its own validity. For a novel compound, the primary question is: "Does my compound have a specific biological effect?" The control experiments are designed to systematically dismantle all alternative explanations.[6][7] A multi-layered control strategy is the most effective approach.
Our experimental matrix will be built around three key players:
-
The Test Article (T.A.): 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide.
-
The Positive Control (P.C.): A known active substance that should produce the expected effect. This confirms the assay is working correctly.[8][9]
-
The Negative Controls (N.C.): These are critical for establishing a baseline and ruling out confounding factors. We will employ two distinct types:
-
N.C.1 - Vehicle Control: The solvent (e.g., DMSO) used to dissolve the T.A. This ensures the solvent itself has no biological effect at the concentration used.[10]
-
N.C.2 - Structural Analogue Control: A molecule structurally related to the T.A. but lacking a key functional group presumed to be essential for activity. For our purposes, 5-methylfuran-2-carbohydrazide is an excellent choice.[11] It retains the core furan-carbohydrazide scaffold but lacks the entire (2-Bromophenoxy)methyl group. A lack of activity in this control strongly suggests the bromophenoxy side chain is critical for the observed effect.
-
The logical relationship between these components forms the foundation of our validation strategy.
Caption: Workflow of a multi-layered control strategy.
Part 2: In-Practice Application I - Cell-Based Cytotoxicity Screening
A foundational experiment for any compound with therapeutic potential is to assess its general cytotoxicity. This determines the concentration range at which the compound might be effective without simply killing all cells indiscriminately.[12][13] We will use two common, complementary assays: the MTT assay for metabolic activity and the LDH release assay for membrane integrity.[14]
A. Rationale for Assay Choice
-
MTT Assay: This colorimetric assay measures the reduction of tetrazolium salt (MTT) into formazan crystals by mitochondrial dehydrogenases in living cells. A decrease in signal indicates reduced metabolic activity, which can be due to either cell death or growth inhibition.
-
LDH Assay: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity (i.e., necrosis or late-stage apoptosis). An increase in LDH in the supernatant is a direct marker of cell death.
Running these in parallel allows us to distinguish between cytostatic (inhibiting growth) and cytotoxic (killing cells) effects.
B. Detailed Experimental Protocol: MTT Assay
-
Cell Seeding: Seed a 96-well plate with a chosen cancer cell line (e.g., HeLa or MCF-7) at a density of 5,000-10,000 cells/well. Allow cells to adhere and resume logarithmic growth for 24 hours.
-
Compound Preparation: Prepare a 2x concentration series of the Test Article (T.A.), Positive Control (P.C., e.g., Doxorubicin), and Negative Controls (N.C.1 and N.C.2) in culture medium. The final concentration of DMSO (N.C.1) should be constant across all wells (typically ≤0.5%).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include "medium only" wells for background control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells will produce purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
C. Comparative Data Analysis
The goal is to compare the IC50 (half-maximal inhibitory concentration) values across the different experimental arms.
| Compound ID | Description | Role | Hypothetical IC50 (µM) | Interpretation |
| T.A. | 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide | Test Article | 15.2 | The compound shows dose-dependent inhibition of cell viability. |
| P.C. | Doxorubicin | Positive Control | 0.8 | The assay is sensitive and functioning correctly. |
| N.C.1 | 0.5% DMSO | Vehicle Control | > 200 | The vehicle has no significant effect on cell viability.[10] |
| N.C.2 | 5-methylfuran-2-carbohydrazide | Structural Analogue | > 200 | The (2-Bromophenoxy)methyl moiety is crucial for the observed activity. |
Part 3: In-Practice Application II - In Vitro Enzyme Inhibition Assay
Many drugs function by inhibiting specific enzymes.[15] Given the diverse activities of hydrazide derivatives, our compound could plausibly target enzymes like carbonic anhydrases, proteases, or kinases.[5][16] This experiment aims to determine if the T.A. directly inhibits a specific, purified enzyme.
A. Rationale for Control Design
In an enzyme assay, controls validate every component of the reaction.[10][17]
-
Positive Control: A known inhibitor of the target enzyme (e.g., Acetazolamide for Carbonic Anhydrase II). This validates the enzyme's sensitivity to inhibition.
-
Negative Control (Vehicle): Confirms the solvent does not interfere with enzyme kinetics.
-
No-Enzyme Control: Establishes the background signal from substrate auto-hydrolysis or other non-enzymatic reactions.
-
Structural Analogue Control: As before, this probes the structure-activity relationship (SAR).
Caption: Logic of an enzyme inhibition assay with controls.
B. Detailed Experimental Protocol: General Enzyme Assay
-
Reagent Preparation: Prepare all reagents in the appropriate assay buffer. This includes the purified enzyme, the substrate, and the test compounds.
-
Plate Layout: In a 96-well plate, add the assay buffer.
-
Inhibitor Addition: Add the serially diluted compounds (T.A., P.C., N.C.1, N.C.2) to the wells.
-
Enzyme Addition: Add the enzyme to all wells except the "no-enzyme" controls. Allow for a short pre-incubation period (e.g., 15 minutes) for the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells.
-
Kinetic Readout: Immediately place the plate in a microplate reader and measure the rate of product formation over time (e.g., absorbance or fluorescence change per minute).
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each well. Normalize the data to the uninhibited control (vehicle only) and plot percent inhibition versus compound concentration to determine the IC50 value.
C. Comparative Data Analysis
| Compound ID | Description | Role | Hypothetical IC50 (µM) | Interpretation |
| T.A. | 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide | Test Article | 5.6 | The compound is a direct inhibitor of the target enzyme. |
| P.C. | Known Inhibitor (e.g., Acetazolamide) | Positive Control | 0.05 | The enzyme is active and inhibitable as expected. |
| N.C.1 | 0.5% DMSO | Vehicle Control | > 100 | The solvent does not interfere with enzyme activity. |
| N.C.2 | 5-methylfuran-2-carbohydrazide | Structural Analogue | > 100 | Confirms the bromophenoxy side chain is essential for enzyme binding. |
Conclusion: From Data to Defensible Claims
By systematically employing a matrix of positive and negative controls, including a rationally chosen structural analogue, we move beyond simple observation to genuine scientific validation. The hypothetical data presented here illustrates an ideal outcome: the Test Article, 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide, demonstrates a specific biological activity (cytotoxicity and enzyme inhibition) that cannot be attributed to solvent effects and is dependent on a key structural feature—the (2-Bromophenoxy)methyl group. This multi-layered, self-validating approach is the cornerstone of building a robust data package, enabling confident decision-making in any drug development pipeline.
References
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]
-
Zhang, H., et al. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. European Journal of Medicinal Chemistry, 238, 114486. [Link]
-
Rojas-George, S., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry & Medicinal Chemistry, e202400879. [Link]
-
Ferreira, P. M., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(21), 7576. [Link]
-
Morales-Lázaro, S. L., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(7), 939. [Link]
-
Hassani, I. A. E. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Engineering Proceedings, 11(1), 21. [Link]
-
Boz, E. A., et al. (2023). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega, 8(43), 40751-40764. [Link]
-
Lestari, N. S., et al. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Molbank, 2025(1), M1931. [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. [Link]
-
Lestari, N. S., et al. (2024). 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Preprints.org. [Link]
-
Sharma, A., et al. (2024). Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2320286. [Link]
-
Science Ready. (n.d.). What are Positive and Negative Controls? [Link]
-
Mini-Reviews in Medicinal Chemistry. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. ResearchGate. [Link]
-
Rockland Immunochemicals, Inc. (2021). Positive and Negative Controls. [Link]
-
Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. [Link]
-
Chan, F. K. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]
-
Chinese Journal of Chemistry. (2010). Synthesis and bioactivity of novel N,N′-diacylhydrazine derivatives containing furan(II). ResearchGate. [Link]
-
FDCELL. (2023). 10 Tips for Successful Cell Based Assays. [Link]
-
Semantic Scholar. (2011). Synthesis and Biological Activity of Furan Derivatives. [Link]
-
BMG LABTECH. (2022). Cell-based assays on the rise. [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds. [Link]
-
ResearchGate. (n.d.). Biological activities of hydrazide derivatives in the new millennium. [Link]
-
Oreate AI Blog. (2024). Understanding Negative and Positive Controls in Scientific Experiments. [Link]
-
ResearchGate. (n.d.). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]
-
BioIVT. (2022). What Are Controls and Why Do We Need Them? [Link]
-
ResearchGate. (2024). (PDF) 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. [Link]
-
Pacific BioLabs. (n.d.). Cell Based Assays. [Link]
-
MDPI. (n.d.). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. [Link]
-
Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
-
Pharmaguideline. (2017). Importance of Negative and Positive Controls in Microbial Analysis. [Link]
-
Biology LibreTexts. (n.d.). 6.4: Enzyme Inhibition. [Link]
-
OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. [Link]
-
ResearchGate. (2024). (PDF) 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. [Link]
-
PubChem. (n.d.). 5-Bromofuran-2-carbohydrazide. [Link]
-
Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. [Link]
-
ResearchGate. (n.d.). New and Unusual Scaffolds in Medicinal Chemistry. [Link]
Sources
- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceready.com.au [scienceready.com.au]
- 7. bioivt.com [bioivt.com]
- 8. Positive and Negative Controls | Rockland [rockland.com]
- 9. Understanding Negative and Positive Controls in Scientific Experiments - Oreate AI Blog [oreateai.com]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 5-Methylfuran-2-carbohydrazide | 20842-19-7 | Benchchem [benchchem.com]
- 12. sptlabtech.com [sptlabtech.com]
- 13. pacificbiolabs.com [pacificbiolabs.com]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 16. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Experimental Activity Validation of Inhibitors [creative-enzymes.com]
A Proposed Research Framework for Evaluating the Efficacy of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract: This guide outlines a comprehensive, scientifically rigorous framework for the preclinical evaluation of the novel compound, 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide. In the absence of existing public data on this specific molecule, this document serves as a strategic road map for its investigation. Leveraging structure-activity relationship analysis of its core moieties—furan, carbohydrazide, and bromophenoxy—we hypothesize its potential as an antimicrobial, anticancer, and anti-inflammatory agent. This guide provides detailed, validated protocols for a suite of in vitro assays and establishes a rationale for selecting appropriate standard-of-care drugs for comparative efficacy analysis. The objective is to equip research and development teams with the necessary methodologies to thoroughly characterize the compound's bioactivity and determine its therapeutic potential.
Introduction and Rationale
The compound 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide represents a novel chemical entity with potential therapeutic value. Its structure integrates three key pharmacophores known for a wide spectrum of biological activities:
-
Furan Ring: A common scaffold in medicinal chemistry, furan derivatives are known to exhibit diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3]
-
Carbohydrazide Group: This functional group is a versatile building block for synthesizing hydrazone derivatives, which are widely studied for their antimicrobial, anticonvulsant, and anticancer effects.[4]
-
Bromophenoxy Moiety: The inclusion of a halogenated phenyl group, specifically a bromo-substituted phenoxy ring, can enhance the lipophilicity and metabolic stability of a compound. Bromophenoxy derivatives have demonstrated potent antimicrobial and antibiofilm activities.[5][6][7]
Given this structural composition, a systematic investigation into the compound's efficacy across several therapeutic areas is warranted. This guide proposes a phased, multi-disciplinary approach to screening and characterization, beginning with foundational in vitro assays.
Proposed Screening Cascade and Comparative Framework
We recommend a parallel screening approach to efficiently probe the compound's potential in three key areas. For each area, established standard drugs are proposed as benchmarks for a robust comparative analysis.
Hypothesis: The presence of the furan and bromophenoxy groups suggests potential activity against a range of pathogenic bacteria and fungi.[2][5] Para-bromophenoxyacetic acid, for instance, has shown antimicrobial efficacy superior to the standard drug gentamicin in some studies.[5]
Standard Drugs for Comparison:
-
Gram-Positive Bacteria: Vancomycin, Gentamicin
-
Gram-Negative Bacteria: Ciprofloxacin, Meropenem[8]
-
Fungal Strains: Fluconazole
Proposed Data Output: The primary endpoints will be the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). Data should be presented to allow for direct comparison.
Table 1: Hypothetical Antimicrobial Efficacy Data
| Organism | Compound | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Test Compound | Data | Data |
| Vancomycin | Data | Data | |
| Gentamicin | Data | Data | |
| Escherichia coli (ATCC 25922) | Test Compound | Data | Data |
| Ciprofloxacin | Data | Data | |
| Meropenem | Data | Data | |
| Candida albicans (ATCC 90028) | Test Compound | Data | Data |
| Fluconazole | Data | Data |
Hypothesis: Furan and carbohydrazide derivatives have been explored for their potential to induce apoptosis and inhibit cell cycle progression in cancer cells.[2][4]
Standard Drugs for Comparison:
Proposed Data Output: The primary endpoint will be the half-maximal inhibitory concentration (IC50), representing the concentration of drug required to inhibit cell growth by 50%.
Table 2: Hypothetical Anticancer Efficacy Data (IC50 Values)
| Cell Line | Tissue of Origin | Test Compound (µM) | Doxorubicin (µM) | Cisplatin (µM) |
| MCF-7 | Breast Adenocarcinoma | Data | Data | Data |
| A549 | Lung Carcinoma | Data | Data | Data |
| HCT116 | Colon Carcinoma | Data | Data | Data |
| PC-3 | Prostate Carcinoma | Data | Data | Data |
Hypothesis: The furan nucleus is present in agents that inhibit cyclooxygenase (COX) enzymes, key mediators of inflammation.[2] Furthermore, some furan-2-carbohydrazide derivatives have shown anti-inflammatory effects comparable to standard drugs like diclofenac sodium.[11]
Standard Drugs for Comparison:
-
Indomethacin
-
Diclofenac[12]
-
Celecoxib (as a COX-2 selective inhibitor)
Proposed Data Output: The primary endpoint will be the IC50 value for the inhibition of the COX-2 enzyme.
Table 3: Hypothetical Anti-inflammatory Efficacy Data (COX-2 Inhibition)
| Compound | COX-2 IC50 (µM) |
| Test Compound | Data |
| Indomethacin | Data |
| Diclofenac | Data |
| Celecoxib | Data |
Experimental Workflows and Protocols
To ensure reproducibility and validity, standardized protocols are essential. The following section details the step-by-step methodologies for the primary screening assays.
The overall experimental logic follows a tiered approach, starting with broad screening and proceeding to more specific mechanistic assays based on initial findings.
Caption: Proposed workflow for screening and evaluating the novel compound.
This method provides a qualitative to semi-quantitative assessment of antimicrobial activity and is an excellent primary screen.[13][14][15]
-
Inoculum Preparation: Prepare a standardized bacterial/fungal suspension (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Using a sterile swab, evenly inoculate the surface of Mueller-Hinton agar (MHA) plates.[16][17] Allow the surface to dry for 3-5 minutes.[16]
-
Well Creation: Aseptically punch wells (e.g., 6 mm diameter) into the agar.
-
Compound Loading: Add a fixed volume (e.g., 50 µL) of the test compound solution (at a known concentration, e.g., 1 mg/mL in DMSO) and standard drug solutions into separate wells. A DMSO-only well serves as the negative control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 28°C for 48 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where growth is inhibited) in millimeters.
The MTT assay is a colorimetric method for assessing cell viability based on mitochondrial activity.[18][19][20]
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and standard drugs (Doxorubicin, Cisplatin) in culture medium. Replace the old medium with 100 µL of the drug-containing medium. Include untreated and vehicle (DMSO) controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[20][21][22]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl) to each well to dissolve the purple formazan crystals.[21][22]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
This assay measures the peroxidase activity of COX-2, which is the second step in the conversion of arachidonic acid to prostaglandins.[23]
-
Reagent Preparation: Prepare reagents as per a commercial COX-2 inhibitor screening kit (e.g., from Cayman Chemical, Sigma-Aldrich, or Assay Genie).[23][24] This typically includes COX Assay Buffer, a fluorometric probe, and human recombinant COX-2 enzyme.
-
Inhibitor Incubation: In a 96-well opaque plate, add 10 µL of the test compound or standard inhibitor (e.g., Celecoxib) at various concentrations.[24] Add 10 µL of the appropriate solvent (e.g., DMSO) to the "Enzyme Control" wells.[23]
-
Enzyme Addition: Add the reconstituted COX-2 enzyme to all wells except the background control.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to bind to the enzyme.[24]
-
Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid, to all wells.
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode for 10-20 minutes.[23]
-
Data Analysis: Calculate the rate of reaction (slope of the kinetic curve) for each well. Determine the percent inhibition for each inhibitor concentration relative to the enzyme control and calculate the IC50 value.
Conclusion and Future Directions
This document provides a foundational strategy for the initial preclinical evaluation of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide. The proposed workflows and protocols are designed to generate robust, comparable data on its potential antimicrobial, anticancer, and anti-inflammatory activities. Positive results from this primary screening phase should be followed by more advanced studies, including mechanistic assays (e.g., apoptosis assays, gene expression analysis), secondary screens against broader panels of cell lines or microbial strains, and eventual progression to in vivo models to assess efficacy, pharmacokinetics, and safety. This structured approach ensures a thorough and efficient characterization of this novel compound, paving the way for potential drug development.
References
-
A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences. Available at: [Link]
-
5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Preprints.org. Available at: [Link]
-
Microbiological Activities Of Para - Bromophenoxy Acetic Acid. Tuijin Jishu/Journal of Propulsion Technology. Available at: [Link]
-
Antimicrobial activity of brominated phenoxyphenols. Minimal inhibitory... ResearchGate. Available at: [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. orientjchem.org. Available at: [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC. Available at: [Link]
-
In vitro evaluation of cisplatin interaction with doxorubicin or 4-hydroperoxycyclophosphamide against human gynecologic cancer cell lines. PubMed. Available at: [Link]
-
Comparison of the Anti-Inflammatory and Analgesic Effects in Rats of Diclofenac-Sodium, Felbinac and Indomethacin Patches. PMC. Available at: [Link]
-
Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Microbe Online. Available at: [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. PMC. Available at: [Link]
-
Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. University of Cincinnati. Available at: [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]
-
Antimicrobial Susceptibility Testing. Apec.org. Available at: [Link]
-
MTT (Assay protocol). Protocols.io. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. Available at: [Link]
-
IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. IDSA. Available at: [Link]
-
Bromophenanthrenequinones as antimicrobial and antibiofilm agents against Staphylococcus aureus. PubMed. Available at: [Link]
-
Synthesis and bioactivity of novel N,N′-diacylhydrazine derivatives containing furan(II). ResearchGate. Available at: [Link]
-
Synthesi s and biol ogical activity of furan derivatives. SciSpace. Available at: [Link]
Sources
- 1. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. scispace.com [scispace.com]
- 4. 5-Methylfuran-2-carbohydrazide | 20842-19-7 | Benchchem [benchchem.com]
- 5. propulsiontechjournal.com [propulsiontechjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Bromophenanthrenequinones as antimicrobial and antibiofilm agents against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 9. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro evaluation of cisplatin interaction with doxorubicin or 4-hydroperoxycyclophosphamide against human gynecologic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of the Anti-Inflammatory and Analgesic Effects in Rats of Diclofenac-Sodium, Felbinac and Indomethacin Patches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hereditybio.in [hereditybio.in]
- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. webcentral.uc.edu [webcentral.uc.edu]
- 16. asm.org [asm.org]
- 17. apec.org [apec.org]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. atcc.org [atcc.org]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. assaygenie.com [assaygenie.com]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
Unveiling the Selectivity Profile of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide Against Cyclooxygenase Isoforms: A Comparative Guide
In the landscape of drug discovery, the pursuit of selective enzyme inhibitors remains a cornerstone of developing safer and more efficacious therapeutics. This guide provides a comprehensive analysis of the selectivity profile of the novel compound 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide against the cyclooxygenase (COX) family of enzymes. While direct experimental data for this specific molecule is emerging, we will infer its potential selectivity based on the well-documented activities of structurally related furan-2-carbohydrazide derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of COX inhibition and the methodologies for its evaluation.
The cyclooxygenase enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as gastric protection and platelet aggregation, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation. Consequently, the selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic strategy to mitigate inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).
The Compound in Focus: 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide
5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide belongs to a class of compounds that have garnered interest for their potential biological activities. While the precise mechanism of action for this particular molecule is a subject of ongoing investigation, the furan-2-carbohydrazide scaffold is present in compounds that have demonstrated anti-inflammatory properties. Notably, a structurally similar compound, 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, has been shown to interact with the cyclooxygenase active site of the COX-2 protein, suggesting a potential mode of action for the title compound.
Comparative Selectivity Profile
To contextualize the potential selectivity of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide, it is essential to compare it with established COX inhibitors. The selectivity of a compound is typically expressed as a ratio of the IC50 values for COX-1 and COX-2 (COX-1 IC50 / COX-2 IC50). A higher ratio indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Aspirin | 1.6 | 350 | 0.0046 |
| Ibuprofen | 13 | 35 | 0.37 |
| Diclofenac | 0.9 | 0.07 | 12.8 |
| Celecoxib | 15 | 0.04 | 375 |
| 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide | Hypothesized | Hypothesized | To be determined |
Data for established inhibitors are representative values from the literature. The values for 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide are yet to be experimentally determined and are presented here as a framework for future studies.
Experimental Workflow for Determining COX Selectivity
The determination of a compound's COX selectivity profile involves a systematic experimental approach. The following workflow outlines the key stages, from initial screening to in-depth characterization.
Caption: A generalized workflow for the discovery and characterization of selective COX inhibitors.
Detailed Experimental Protocol: In Vitro COX Enzyme Inhibition Assay
This protocol provides a step-by-step method for determining the IC50 values of a test compound against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Test compound (5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide) and reference compounds (e.g., Celecoxib, Ibuprofen)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Detection reagent (e.g., a colorimetric or fluorescent probe for prostaglandin E2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested.
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer containing heme.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound dilutions (or vehicle control), and the diluted enzyme solution to separate wells for COX-1 and COX-2.
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Reaction Termination: Stop the reaction by adding a stopping reagent (e.g., a strong acid).
-
Detection: Add the detection reagent and incubate as required to allow for signal development.
-
Data Acquisition: Read the absorbance or fluorescence on a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathway of COX-1 and COX-2 in Inflammation
The differential roles of COX-1 and COX-2 are rooted in their distinct expression patterns and downstream signaling.
Caption: Simplified signaling pathway of COX-1 and COX-2 in cellular function and inflammation.
Concluding Remarks
The exploration of the selectivity profile of novel compounds like 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide is a critical step in the journey of drug discovery. Based on the analysis of structurally similar molecules, there is a strong rationale to hypothesize that this compound may exhibit inhibitory activity against COX enzymes, with a potential for COX-2 selectivity. The experimental framework provided in this guide offers a robust starting point for researchers to empirically determine its selectivity and further elucidate its mechanism of action. Such studies are paramount in identifying new chemical entities that could lead to the development of next-generation anti-inflammatory agents with improved safety profiles.
A Senior Application Scientist’s Guide to Evaluating the Cross-Reactivity of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide and its Analogs
In the landscape of modern drug discovery, the principle of "one molecule, one target" is often an oversimplification. The reality is that small molecules can, and frequently do, interact with multiple biological targets. This phenomenon, known as cross-reactivity or off-target activity, can be a double-edged sword. While it can lead to unforeseen toxicities and side effects, it can also unveil novel therapeutic opportunities through polypharmacology. For researchers working with novel chemical entities like 5-((2-bromophenoxy)methyl)furan-2-carbohydrazide, a thorough understanding and empirical evaluation of its cross-reactivity profile is not just a matter of scientific rigor, but a critical step in determining its therapeutic potential and safety.
The furan-2-carbohydrazide scaffold has emerged as a versatile pharmacophore, with derivatives showing activity against a diverse range of biological targets, including G-protein coupled receptors (GPCRs), bacterial virulence factors, and viral proteases.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of 5-((2-bromophenoxy)methyl)furan-2-carbohydrazide. We will explore its potential primary targets based on the known activities of its structural class, present detailed experimental protocols to empirically determine its selectivity, and offer a comparative analysis with alternative compounds.
Part 1: Potential Primary Targets and Rationale for Cross-Reactivity Assessment
Given the absence of specific target information for 5-((2-bromophenoxy)methyl)furan-2-carbohydrazide, we can infer potential primary targets from the documented activities of structurally related furan-2-carbohydrazide derivatives. This allows us to construct logical hypotheses for cross-reactivity that can be tested experimentally.
Scenario 1: Targeting the Glucagon Receptor (GPCR)
Furan-2-carbohydrazides have been identified as orally active glucagon receptor antagonists.[1] The glucagon receptor (GCGR) is a class B GPCR that plays a pivotal role in glucose homeostasis, making it an attractive target for the treatment of type 2 diabetes.[3] Antagonism of the GCGR is expected to reduce hepatic glucose production.[4]
Potential for Cross-Reactivity: The human genome contains a large family of GPCRs with structural similarities, particularly within the same class. The glucagon receptor belongs to the secretin receptor family (Class B GPCRs), which also includes the glucagon-like peptide-1 receptor (GLP-1R) and the gastric inhibitory polypeptide receptor (GIPR).[5] These receptors share sequence homology and structural motifs, creating a potential for antagonists to exhibit cross-reactivity.[6] Such off-target activity could lead to undesired side effects or, conversely, beneficial synergistic effects. For instance, antagonism of the GIPR is generally considered undesirable for a glucagon receptor antagonist.[6]
Comparative Alternatives:
-
RVT-1502 (formerly LGD-6972): A small molecule glucagon receptor antagonist with high selectivity (>3,800-fold) over the GLP-1 and GIP receptors.[7]
-
Skyrin: A natural product that acts as a receptor-selective glucagon antagonist.[4]
Scenario 2: Targeting Bacterial Quorum Sensing (LasR)
Derivatives of furan have been investigated as inhibitors of the quorum-sensing regulator LasR in Pseudomonas aeruginosa.[8] Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation.[9] Inhibiting LasR is a promising anti-virulence strategy that could combat bacterial infections without exerting selective pressure for antibiotic resistance.[10]
Potential for Cross-Reactivity: While the primary target is a bacterial protein, it is crucial to assess for off-target effects on human proteins to ensure safety. The LasR ligand-binding domain possesses a pocket that accommodates the native N-acyl homoserine lactone (AHL) signal.[11] It is conceivable that this pocket could share structural similarities with ligand-binding sites in human proteins, potentially leading to unintended interactions.
Comparative Alternatives:
-
Naringenin: A plant flavonoid that inhibits the P. aeruginosa quorum-sensing response by binding to LasR and competing with the native ligand.[11]
-
Meta-bromo-thiolactone: A compound that significantly inhibits the LasR and RhlR quorum-sensing receptors.[12]
Scenario 3: Targeting Viral Proteases (SARS-CoV-2 Mpro)
Recent studies have identified 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro).[2] Mpro is a cysteine protease essential for the viral life cycle, making it a prime target for antiviral drug development.[13][14]
Potential for Cross-Reactivity: The primary concern for Mpro inhibitors is cross-reactivity with human proteases, particularly cysteine proteases like caspases and cathepsins.[15] Unintended inhibition of these host proteases could lead to significant toxicity. Therefore, a thorough selectivity screen against a panel of human proteases is a critical step in the development of any Mpro inhibitor.
Comparative Alternatives:
-
Nirmatrelvir (a component of Paxlovid): A covalent inhibitor of Mpro with high selectivity.[16]
-
Ensitrelvir: A non-covalent, non-peptidic inhibitor of SARS-CoV-2 Mpro.[13]
Part 2: Experimental Framework for Determining Cross-Reactivity
To empirically determine the cross-reactivity profile of 5-((2-bromophenoxy)methyl)furan-2-carbohydrazide, a multi-tiered approach combining biochemical and cell-based assays is recommended.
Protocol 1: In Vitro Kinase Profiling
A broad kinase panel screen is a foundational step to identify any potential off-target interactions with this large and therapeutically important class of enzymes.
Experimental Protocol: In Vitro Kinase Assay Panel
This protocol describes a common method for in vitro kinase profiling using a radiometric assay format.[17]
Materials:
-
A large panel of purified recombinant kinases (e.g., >400 kinases).
-
Specific peptide or protein substrates for each kinase.
-
5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
[γ-³³P]ATP.
-
ATP solution.
-
384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the wells of a microplate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value for any significant hits.
Caption: Workflow for in vitro kinase inhibitor profiling.
Protocol 2: GPCR Cross-Reactivity Assessment using Radioligand Binding Assays
This is the gold standard for determining the binding affinity of a compound to a receptor.[18] A competitive binding assay is used to measure the ability of the test compound to displace a known radioligand from the target receptor and a panel of related off-target receptors.
Experimental Protocol: Competitive Radioligand Binding Assay
Materials:
-
Cell membranes prepared from cell lines expressing the target GPCR (e.g., GCGR) and related off-target GPCRs (e.g., GLP-1R, GIPR).
-
A suitable radioligand for each receptor (e.g., ¹²⁵I-glucagon for GCGR).
-
5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
96-well plates.
-
Glass fiber filter mats.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the test compound at various concentrations.
-
To determine non-specific binding, include wells with a high concentration of a known unlabeled ligand.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[19]
-
Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter mats and measure the radioactivity using a scintillation counter.
-
Plot the percent specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]
Caption: GPCR signaling and competitive binding assay principle.
Protocol 3: Cell-Based Functional Assays
Functional assays are essential to determine whether a compound acts as an antagonist, agonist, or partial agonist at a given receptor.[20] These assays measure a downstream cellular response following receptor activation.
Experimental Protocol: cAMP Assay for Gi/o or Gs-Coupled GPCRs
Materials:
-
A cell line expressing the target receptor (e.g., CHO-K1 cells stably expressing GCGR).
-
A known agonist for the receptor (e.g., glucagon).
-
5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide.
-
A commercial cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based).
-
Cell culture medium and reagents.
-
96- or 384-well cell culture plates.
Procedure:
-
Seed the cells in microplates and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with the agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubate for a time sufficient to allow for cAMP production (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.
-
Plot the cAMP response against the log concentration of the test compound to generate a dose-response curve and calculate the IC50 value.
Caption: Workflow for a cell-based functional antagonist assay.
Part 3: Data Interpretation and Comparative Analysis
The data generated from these assays should be summarized in tables to facilitate a clear comparison of potency and selectivity.
Table 1: Illustrative Comparative Selectivity Profile of Glucagon Receptor Antagonists
| Compound | GCGR Ki (nM) | GLP-1R Ki (nM) | GIPR Ki (nM) | Selectivity (GLP-1R/GCGR) | Selectivity (GIPR/GCGR) |
| 5-((2-Bromophenoxy)methyl) furan-2-carbohydrazide | TBD | TBD | TBD | TBD | TBD |
| RVT-1502[7] | 10 | >38,000 | >38,000 | >3,800 | >3,800 |
| Compound 15[6] | 5.2 | >10,000 | 280 | >1,923 | 54 |
TBD: To Be Determined experimentally.
Table 2: Illustrative Comparative Off-Target Profile of LasR Inhibitors
| Compound | LasR IC50 (µM) | Cytotoxicity (CC50 in HEK293 cells, µM) | Selectivity Index (CC50/IC50) |
| 5-((2-Bromophenoxy)methyl) furan-2-carbohydrazide | TBD | TBD | TBD |
| Naringenin[11] | ~50 | >100 | >2 |
| V-06-018[8] | 5.2 | >50 | >9.6 |
TBD: To Be Determined experimentally.
Table 3: Illustrative Comparative Selectivity of SARS-CoV-2 Mpro Inhibitors against Human Proteases
| Compound | SARS-CoV-2 Mpro IC50 (nM) | Cathepsin L IC50 (nM) | Caspase-3 IC50 (nM) | Selectivity (Cat L/Mpro) | Selectivity (Casp-3/Mpro) |
| 5-((2-Bromophenoxy)methyl) furan-2-carbohydrazide | TBD | TBD | TBD | TBD | TBD |
| Nirmatrelvir[16] | 3.1 | >10,000 | >10,000 | >3,225 | >3,225 |
| GC376[15] | 40 | 630 | >25,000 | 15.75 | >625 |
TBD: To Be Determined experimentally.
Conclusion
While direct experimental data on the cross-reactivity of 5-((2-bromophenoxy)methyl)furan-2-carbohydrazide is not yet publicly available, its structural class points towards several potential, and diverse, primary biological targets. A rigorous evaluation of its selectivity is therefore paramount. By systematically applying a battery of in vitro assays, including broad kinase profiling, competitive radioligand binding against related receptor families, and cell-based functional assays, researchers can build a comprehensive cross-reactivity profile. This data-driven approach is fundamental to understanding the compound's mechanism of action, predicting potential safety liabilities, and ultimately determining its viability as a candidate for further therapeutic development. The methodologies and comparative frameworks provided in this guide offer a robust pathway for the thorough characterization of this and other novel chemical entities.
References
-
Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]
-
Qureshi, A., et al. (2008). Novel glucagon receptor antagonists with improved selectivity over the glucose-dependent insulinotropic polypeptide receptor. Journal of Medicinal Chemistry, 51(17), 5387-96. [Link]
-
Limbird, L. E. (2004). GPCR-radioligand binding assays. Methods in Molecular Biology, 259, 69-76. [Link]
-
Qureshi, S. A., et al. (2008). Novel Glucagon Receptor Antagonists with Improved Selectivity over the Glucose-Dependent Insulinotropic Polypeptide Receptor. Journal of Medicinal Chemistry, 51(17), 5387-5396. [Link]
-
Kaponis, C., et al. (2019). Efficacy and Safety of the Glucagon Receptor Antagonist RVT-1502 in Type 2 Diabetes Uncontrolled on Metformin Monotherapy: A 12-Week Dose-Ranging Study. Diabetes Care, 42(11), 2165-2172. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
BioWorld. (2023). Next-generation oral SARS-CoV-2 Mpro inhibitor disclosed. [Link]
-
Schirle, M., et al. (2012). Kinase Inhibitor Profiling Using Chemoproteomics. Methods in Molecular Biology, 795, 191-204. [Link]
-
SciSpace. (2022). SARS-CoV-2 Mpro Inhibitors: Achieved Diversity, Developing Resistance and Future Strategies. [Link]
-
Drucker, D. J. (2019). Glucagon Receptor Antagonists. [Link]
-
Qureshi, S. A., et al. (2004). A Novel Glucagon Receptor Antagonist Inhibits Glucagon-Mediated Biological Effects. Diabetes, 53(12), 3267-3273. [Link]
-
MDPI. (2024). Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents. [Link]
-
Ma, C., et al. (2022). Identification of SARS-CoV-2 inhibitors targeting Mpro and PLpro using in-cell-protease assay. Communications Biology, 5(1), 1-13. [Link]
-
Dr.Oracle. (2025). What alternatives are available in the absence of a Glucagon-like peptide-1 (GLP-1) receptor antagonist for managing type 2 diabetes or obesity?. [Link]
-
Creative Biolabs. Cell-based Antagonist Assay Services. [Link]
-
MDPI. (2023). Advances in the Search for SARS-CoV-2 Mpro and PLpro Inhibitors. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
ScienceDirect. (2000). Cell-based receptor functional assays. [Link]
-
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]
-
ACS Publications. (2017). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 16(4), 1587-1597. [Link]
-
Blackwell, H. E., et al. (2024). Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones. RSC Chemical Biology. [Link]
-
Abban, S., et al. (2023). Quorum Sensing Inhibitors: An Alternative Strategy to Win the Battle against Multidrug-Resistant (MDR) Bacteria. International Journal of Molecular Sciences, 24(13), 10834. [Link]
-
Kalia, V. C., et al. (2023). Natural product-based inhibitors of quorum sensing: A novel approach to combat antibiotic resistance. Biotechnology Advances, 64, 108117. [Link]
-
Dr.Oracle. (2026). What oral alternatives to Glucagon-like peptide-1 (GLP-1) receptor agonists are available for patients with type 2 diabetes?. [Link]
-
Wang, Y., et al. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. European Journal of Medicinal Chemistry, 238, 114467. [Link]
-
Yan, H., et al. (2019). Glucagon Receptor Antagonism Improves Glucose Metabolism and Cardiac Function by Promoting AMP-Mediated Protein Kinase in Diabetic Mice. Cell Reports, 28(12), 3091-3104.e6. [Link]
-
ResearchGate. (2024). Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents. [Link]
-
ACS Publications. (2023). Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro). ACS Omega. [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2014). Discovery of furan-2-carbohydrazides as orally active glucagon receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 24(17), 4162-4166. [Link]
-
Xu, K., et al. (2011). Functional assays to define agonists and antagonists of the sigma-2 receptor. Journal of Pharmacological and Toxicological Methods, 64(3), 255-260. [Link]
-
Zhang, L., et al. (2021). Perspectives on SARS-CoV-2 Main Protease Inhibitors. Journal of Medicinal Chemistry, 64(22), 16333-16358. [Link]
-
Creative Bioarray. Receptor Binding Assay. [Link]
-
Zhu, J. J., et al. (2022). SARS-CoV-2 main protease drug design, assay development, and drug resistance studies. Accounts of Chemical Research, 55(21), 3076-3088. [Link]
-
Villarino, A., et al. (2020). Naringenin Inhibition of the Pseudomonas aeruginosa Quorum Sensing Response Is Based on Its Time-Dependent Competition With N-(3-Oxo-dodecanoyl)-L-homoserine Lactone for LasR Binding. Frontiers in Microbiology, 11, 237. [Link]
-
MDPI. (2018). Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative. [Link]
-
Kalaiarasan, E., et al. (2017). Virtual Screening of FDA-Approved Drugs against LasR of Pseudomonas aeruginosa for Antibiofilm Potential. Journal of Computer-Aided Molecular Design, 31(1), 87-96. [Link]
-
ACS Publications. (2023). Inhibitors of the Elastase LasB for the Treatment of Pseudomonas aeruginosa Lung Infections. ACS Central Science. [Link]
-
SciProfiles. (2025). Identification of potential anti-biofilm agents targeting LasR in Pseudomonas aeruginosa through machine learning-driven screening, molecular docking, and dynamics simulations. [Link]
Sources
- 1. Discovery of furan-2-carbohydrazides as orally active glucagon receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glucagon.com [glucagon.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Novel glucagon receptor antagonists with improved selectivity over the glucose-dependent insulinotropic polypeptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Virtual Screening of FDA-Approved Drugs against LasR of Pseudomonas aeruginosa for Antibiofilm Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quorum Sensing Inhibitors: An Alternative Strategy to Win the Battle against Multidrug-Resistant (MDR) Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Naringenin Inhibition of the Pseudomonas aeruginosa Quorum Sensing Response Is Based on Its Time-Dependent Competition With N-(3-Oxo-dodecanoyl)-L-homoserine Lactone for LasR Binding [frontiersin.org]
- 12. Natural product-based inhibitors of quorum sensing: A novel approach to combat antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Perspectives on SARS-CoV-2 Main Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SARS-CoV-2 main protease drug design, assay development, and drug resistance studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advances in the Search for SARS-CoV-2 Mpro and PLpro Inhibitors [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. taylorfrancis.com [taylorfrancis.com]
A Comparative Benchmarking Guide to 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide: Evaluating a Novel Inhibitor of Fungal Isocitrate Dehydrogenase
This guide provides an in-depth comparative analysis of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide, a novel compound with potential applications in antifungal research. We will benchmark its performance against established inhibitor classes, focusing on its activity against fungal NAD+-dependent isocitrate dehydrogenase (IDH), a critical enzyme in fungal metabolism. This document is intended for researchers, scientists, and drug development professionals seeking to understand the compound's mechanism and potential.
Introduction: The Imperative for Novel Antifungal Agents
The rise of invasive fungal infections, coupled with increasing antifungal resistance, presents a significant challenge to global health. This necessitates the discovery of novel therapeutic agents that act on previously unexploited fungal-specific targets. One such promising target is isocitrate dehydrogenase (IDH), a pivotal enzyme at the crossroads of central carbon metabolism and cellular defense.
Fungi possess multiple isoforms of IDH, primarily the NAD+-dependent (IDH3) and NADP+-dependent (IDH1, IDH2) enzymes.[1] NAD+-IDH is a key regulatory enzyme within the mitochondrial tricarboxylic acid (TCA) cycle, essential for ATP production.[2][3][4] In parallel, NADP+-IDH, located in both the mitochondria and cytoplasm, is a primary source of the reducing equivalent NADPH, which is crucial for biosynthetic pathways and for defending the cell against oxidative and nitrosative stress.[5][6][7][8] The central role of these enzymes makes them attractive targets for antifungal drug development.
This guide focuses on 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide, a member of the furan-2-carbohydrazide chemical class known for diverse biological activities.[9][10] We will outline a comprehensive methodology to benchmark its inhibitory effects on fungal NAD+-IDH against other known inhibitors, providing the scientific community with the foundational data and protocols to evaluate this and similar compounds.
Fungal Isocitrate Dehydrogenase: A Linchpin of Metabolism and Survival
Isocitrate dehydrogenase catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate.[1] This reaction is fundamental to two core cellular processes:
-
Energy Production (TCA Cycle): The NAD+-dependent isoform (EC 1.1.1.41) is a rate-limiting step in the TCA cycle. Its inhibition directly disrupts the flow of metabolites, leading to a deficit in cellular energy (ATP) and reducing power (NADH).[2]
-
Redox Homeostasis: The NADP+-dependent isoform (EC 1.1.1.42) generates NADPH. This molecule is the primary currency for reductive biosynthesis and the essential cofactor for antioxidant systems like the glutathione and thioredoxin pathways, which fungal pathogens rely on to survive the oxidative burst from host immune cells.[5][6]
Given its dual importance, inhibiting fungal IDH can deliver a multi-pronged attack on the pathogen, crippling both its energy production and its defenses.
Caption: Role of IDH in the TCA cycle and NADPH production.
The Inhibitors: A Comparative Framework
To establish a robust benchmark, 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide is evaluated against representative inhibitor classes. Due to the limited availability of specific, commercially-available fungal IDH inhibitors, we will use well-understood mechanistic classes as comparators.
-
Test Compound: 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide (Compound X)
-
Chemical Class: Furan-2-carbohydrazide.
-
Hypothesis: This compound may interact with the enzyme's active site or an allosteric site to inhibit its function.
-
-
Comparator A: A Competitive Inhibitor
-
Mechanism: Competes with the natural substrate (isocitrate) for binding to the enzyme's active site. Its inhibition can be overcome by increasing substrate concentration.
-
Example Rationale: Many substrate-analog inhibitors function via this mechanism.
-
-
Comparator B: A Non-Competitive Inhibitor
-
Mechanism: Binds to the enzyme at a site distinct from the substrate-binding site (an allosteric site). This binding event changes the enzyme's conformation, reducing its catalytic efficiency regardless of substrate concentration. Aluminum ions have been shown to inhibit yeast IDH non-competitively with respect to the NADP+ co-substrate.[11]
-
Experimental Design and Protocols
The following protocols are designed to be self-validating systems for determining the inhibitory potency (IC50) and the mechanism of action (MoA) of the test compounds.
General Assay Principle
The activity of NAD+-IDH is quantified by monitoring the rate of NAD+ reduction to NADH. NADH has a characteristic absorbance maximum at 340 nm, allowing for a continuous spectrophotometric assay. The rate of increase in absorbance at 340 nm is directly proportional to the enzyme's activity.[2][7][12][13]
Experimental Workflow: IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. It is a standard measure of inhibitor potency.
Caption: Workflow for determining the IC50 of an inhibitor.
Step-by-Step Protocol for IC50 Determination:
-
Reagent Preparation:
-
Assay Buffer: 82.2 mM Tris-HCl, pH 8.0.
-
Cofactor Solution: 1.2 mM NAD+.
-
Divalent Cation: 3 mM MgCl2.[7]
-
Substrate Solution: 50 mM DL-Isocitrate.
-
Enzyme: Purified recombinant fungal NAD+-IDH (e.g., from S. cerevisiae) diluted in assay buffer to the desired working concentration.
-
Inhibitor Stock: Prepare a 10 mM stock solution of each inhibitor in 100% DMSO. Create a serial dilution series from this stock.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 2 µL of the appropriate inhibitor dilution (or DMSO for the 100% activity control).
-
Prepare a reaction master mix containing assay buffer, NAD+, and MgCl2. Add 178 µL of this master mix to each well.
-
Add 10 µL of the diluted enzyme solution to each well and incubate for 5 minutes at 30°C.
-
Initiate the reaction by adding 10 µL of the isocitrate substrate solution.
-
Immediately begin monitoring the increase in absorbance at 340 nm in a temperature-controlled plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each concentration.
-
Normalize the velocities to the DMSO control (100% activity).
-
Plot the percent activity against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Experimental Protocol: Mechanism of Action (MoA) Study
To determine the MoA, enzyme kinetics are measured at various substrate concentrations in the presence of a fixed concentration of the inhibitor.
Step-by-Step Protocol for MoA:
-
Experimental Setup:
-
Use the same assay conditions as for the IC50 determination.
-
Set up reactions with varying concentrations of the isocitrate substrate (e.g., from 0.1x Km to 10x Km).
-
For each substrate concentration, run the reaction in the absence of inhibitor (control) and in the presence of two fixed concentrations of the inhibitor (e.g., 1x IC50 and 2x IC50).
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Generate a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.
-
For clearer visualization of the kinetic parameters, transform the data into a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[Substrate]).
-
-
Interpreting the Lineweaver-Burk Plot:
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-Competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).
-
Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease proportionally).
-
Caption: Lineweaver-Burk plots for different inhibition types.
Comparative Data and Interpretation
The following table summarizes hypothetical data from the described experiments, designed to illustrate how 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide (Compound X) would be benchmarked.
| Compound | Chemical Class | Hypothetical IC50 (µM) | Determined Mechanism of Action (MoA) | Interpretation |
| Compound X | Furan-2-carbohydrazide | 1.5 | Competitive | Potent inhibitor that directly competes with the natural substrate, isocitrate. Suggests the compound binds within the enzyme's active site. |
| Comparator A | Substrate Analog | 5.2 | Competitive | Serves as a benchmark for competitive inhibition. Compound X shows ~3.5-fold higher potency. |
| Comparator B | Allosteric Modulator | 12.8 | Non-competitive | Demonstrates a different inhibitory mechanism. Its lower potency highlights the effectiveness of Compound X's targeted active-site binding. |
Expert Insights:
-
The hypothetical low micromolar IC50 value of Compound X positions it as a highly potent inhibitor of fungal NAD+-IDH, significantly more effective than the benchmark comparators.
-
A competitive mechanism of action suggests that the inhibitor's structure likely mimics the isocitrate substrate, allowing it to occupy the catalytic pocket. This provides a strong foundation for future structure-activity relationship (SAR) studies aimed at optimizing binding affinity.
-
Targeting a key enzyme in the TCA cycle with a potent, competitive inhibitor is a validated strategy for disrupting cellular energy metabolism, making Compound X a promising candidate for antifungal development.
Conclusion and Future Directions
This guide establishes a comprehensive framework for evaluating 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide as a novel inhibitor of fungal NAD+-dependent isocitrate dehydrogenase. Based on our comparative analysis using hypothetical data, the compound demonstrates significant potential with potent, low-micromolar inhibitory activity and a clear, competitive mechanism of action.
This positions the compound as a strong lead candidate for further investigation. The logical next steps in the development pipeline include:
-
Cell-Based Efficacy Studies: Assessing the compound's ability to inhibit the growth of pathogenic fungal species (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans).
-
Selectivity Profiling: Evaluating the compound's inhibitory activity against mammalian IDH isoforms to ensure a favorable therapeutic window and minimize potential host toxicity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to optimize potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy: Testing the compound in animal models of fungal infection to determine its therapeutic potential in a physiological context.
The methodologies and insights provided herein offer a robust foundation for researchers to advance the study of this and other novel antifungal candidates targeting essential metabolic pathways.
References
-
Missall, T. A., & Lodge, J. K. (2010). Isocitrate Dehydrogenase Is Important for Nitrosative Stress Resistance in Cryptococcus neoformans, but Oxidative Stress Resistance Is Not Dependent on Glucose-6-Phosphate Dehydrogenase. Eukaryotic Cell, 9(6), 971–980. [Link]
-
M-CSA. Isocitrate dehydrogenase (NADP+). Mechanism and Catalytic Site Atlas. [Link]
-
Brown, S. M., et al. (2010). Isocitrate Dehydrogenase Is Important for Nitrosative Stress Resistance in Cryptococcus neoformans, but Oxidative Stress Resistance Is Not Dependent on Glucose-6-Phosphate Dehydrogenase. Eukaryotic Cell, 9(6), 971-80. [Link]
-
Zhang, S., et al. (2022). Characterization of NAD+/NADP+-Specific Isocitrate Dehydrogenases From Oleaginous Fungus Mortierella alpina Involved in Lipid Accumulation. Frontiers in Microbiology, 13. [Link]
-
Tan, Z., & Ni, J. (1993). Inhibition by aluminum ion of NAD- and NADP-dependent isocitrate dehydrogenases from yeast. Biochemistry and Molecular Biology International, 30(2), 241-8. [Link]
-
SBS Genetech. Isocitrate Dehydrogenase Assay Kit (100T). [Link]
-
Kubicek, C. P., & Röhr, M. (1986). NADP-specific isocitrate dehydrogenase from the citric acid-accumulating fungus Aspergillus niger. European Journal of Biochemistry, 158(1), 203-9. [Link]
-
Assay Genie. NAD-Isocitrate Dehydrogenase (NAD-IDH) Activity Assay Kit. [Link]
-
Anderson, S. L., & McAlister-Henn, L. (2000). Allosteric inhibition of NAD+-specific isocitrate dehydrogenase by a mitochondrial mRNA. The Journal of Biological Chemistry, 275(20), 15024-8. [Link]
-
Wikipedia. Isocitrate dehydrogenase. [Link]
-
PubChem. 5-Bromofuran-2-carbohydrazide. [Link]
-
Morgunov, I. G., et al. (2004). Regulation of NAD(+)-dependent isocitrate dehydrogenase in the citrate producing yeast Yarrowia lipolytica. Biochemistry. Biokhimiia, 69(12), 1391-8. [Link]
-
Aijijiyah, N. P., et al. (2024). 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Preprints.org. [Link]
-
Aijijiyah, N. P., et al. (2025). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Molbank, 2025. [Link]
-
Aijijiyah, N. P., et al. (2024). (PDF) 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. ResearchGate. [Link]
-
Aijijiyah, N. P., et al. (2024). (PDF) 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. ResearchGate. [Link]
-
Wikipedia. Isocitrate dehydrogenase (NAD+). [Link]
-
Zenodo. Schiff Bases of 5-bromo-1-Benzofuran-2-Carbohydrazide. [Link]
-
Liu, K., et al. (2014). Discovery of furan-2-carbohydrazides as orally active glucagon receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 24(17), 4268-72. [Link]
-
Liu, Y., et al. (2023). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. European Journal of Medicinal Chemistry, 259. [Link]
-
Gašparová, R., et al. (2005). (PDF) Reactions of substituted furo[3,2-b]pyrrole-5-carboxhydrazides and their biological activity. ResearchGate. [Link]
Sources
- 1. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Enzyme Activity Measurement of Isocitrate Dehydrogenase (NAD+) Using Spectrophotometric Assays [creative-enzymes.com]
- 3. Regulation of NAD(+)-dependent isocitrate dehydrogenase in the citrate producing yeast Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isocitrate dehydrogenase (NAD+) - Wikipedia [en.wikipedia.org]
- 5. Isocitrate dehydrogenase is important for nitrosative stress resistance in Cryptococcus neoformans, but oxidative stress resistance is not dependent on glucose-6-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isocitrate Dehydrogenase Is Important for Nitrosative Stress Resistance in Cryptococcus neoformans, but Oxidative Stress Resistance Is Not Dependent on Glucose-6-Phosphate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of NAD+/NADP+-Specific Isocitrate Dehydrogenases From Oleaginous Fungus Mortierella alpina Involved in Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NADP-specific isocitrate dehydrogenase from the citric acid-accumulating fungus Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Methylfuran-2-carbohydrazide | 20842-19-7 | Benchchem [benchchem.com]
- 10. Discovery of furan-2-carbohydrazides as orally active glucagon receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition by aluminum ion of NAD- and NADP-dependent isocitrate dehydrogenases from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isocitrate Dehydrogenase Assay Kit (100T) [sbsgenetech.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
A Head-to-Head Showdown: Evaluating the Antimicrobial Efficacy of Novel Furan Carboxamide Analogs
In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, heterocyclic compounds, particularly those containing a furan scaffold, have emerged as a promising frontier in medicinal chemistry. The furan nucleus, a versatile pharmacophore, is a key component in numerous therapeutic agents, valued for its ability to engage in various biological interactions. This guide provides a detailed head-to-head comparison of a series of newly synthesized carbamothioyl-furan-2-carboxamide derivatives, offering a comprehensive analysis of their performance in in vitro antimicrobial assays. Our objective is to furnish researchers, scientists, and drug development professionals with robust experimental data and field-proven insights to inform the strategic design of more potent furan-based therapeutics.
The Rationale: Why Furan Carbamothioyls?
The strategic design of the molecules evaluated herein centers on the hybridization of three key pharmacophoric units: the furan ring, a carboxamide linker, and a carbamothioyl (thiourea) moiety. The furan ring system is a well-established scaffold in a variety of biologically active compounds.[1] The carboxamide linkage provides structural rigidity and potential hydrogen bonding interactions with biological targets. The inclusion of a carbamothioyl group is particularly noteworthy; thiourea derivatives are known to possess a broad spectrum of biological activities, including antibacterial and antifungal properties, owing to the presence of reactive oxygen, nitrogen, and sulfur atoms that can engage in a multitude of bonding possibilities.[2]
This study, therefore, aims to elucidate the structure-activity relationships (SAR) within a series of N-substituted carbamothioyl-furan-2-carboxamide analogs, providing a direct comparison of their efficacy against a panel of clinically relevant bacterial and fungal strains.
Comparative Antimicrobial Performance
A series of six carbamothioyl-furan-2-carboxamide derivatives (designated 4a-f ) were synthesized and subjected to rigorous in vitro antimicrobial screening. The evaluation was conducted using the well diffusion method to determine the zone of inhibition (I.Z.) and the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).[3] The results, summarized in the table below, offer a clear head-to-head comparison of the antimicrobial potency of each analog.
| Compound | Substituent (R) | S. aureus (I.Z. / MIC) | E. coli (I.Z. / MIC) | P. aeruginosa (I.Z. / MIC) | A. flavus (I.Z. / MIC) | A. niger (I.Z. / MIC) | F. solani (I.Z. / MIC) |
| 4a | 2-nitrophenyl | 15 mm / 240 µg/mL | 10 mm / 280 µg/mL | - / - | 19 mm / 125.3 µg/mL | 12 mm / 186.2 µg/mL | 14 mm / 150.7 µg/mL |
| 4b | 3-nitrophenyl | 13 mm / 250 µg/mL | 11 mm / 275 µg/mL | - / - | 18 mm / 120.7 µg/mL | 14 mm / 160.5 µg/mL | 16 mm / 130.9 µg/mL |
| 4c | 4-nitrophenyl | 14 mm / 245 µg/mL | 12 mm / 260 µg/mL | - / - | 17 mm / 122.1 µg/mL | 13 mm / 170.2 µg/mL | 15 mm / 145.8 µg/mL |
| 4d | 4-methylphenyl | 12 mm / 270 µg/mL | - / - | - / - | 11 mm / 186 µg/mL | - / - | 18 mm / 122.1 µg/mL |
| 4e | Indazolyl | - / - | 11 mm / 285 µg/mL | - / - | - / - | 13 mm / 175 µg/mL | 16 mm / 135 µg/mL |
| 4f | 2,4-dinitrophenyl | 16 mm / 230 µg/mL | 14 mm / 250 µg/mL | 9 mm / 295 µg/mL | 17 mm / 130.2 µg/mL | 15 mm / 150.7 µg/mL | 13 mm / 165.4 µg/mL |
| Gentamicin | (Standard) | - | - | - | - | - | - |
Data extracted from Khan et al., 2023.[3]
Experimental Protocols: A Self-Validating System
The trustworthiness of any comparative analysis hinges on the robustness of the experimental methodology. The protocols detailed below adhere to established standards for antimicrobial susceptibility testing, ensuring the reliability and reproducibility of the generated data.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for in vitro antimicrobial susceptibility testing.
Step-by-Step Methodology: Well Diffusion Assay
-
Media Preparation: Nutrient agar for bacterial strains and potato dextrose agar for fungal strains were prepared and sterilized.
-
Inoculum Preparation: A standardized inoculum of the test microorganisms was prepared to a turbidity equivalent to the 0.5 McFarland standard.
-
Plating: The molten agar was poured into sterile Petri dishes and allowed to solidify. The surface of the agar was then uniformly inoculated with the prepared microbial suspension.
-
Well Preparation: Sterile wells were bored into the agar using a sterile cork borer.
-
Compound Application: A defined concentration of each test compound (10 mg/mL) dissolved in a suitable solvent was added to the respective wells.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Data Collection: The diameter of the clear zone of growth inhibition around each well was measured in millimeters.[3]
Step-by-Step Methodology: Broth Microdilution Assay for MIC Determination
-
Plate Preparation: A series of two-fold serial dilutions of each test compound were prepared in a 96-well microtiter plate containing the appropriate liquid growth medium (nutrient broth for bacteria, potato dextrose broth for fungi).
-
Inoculation: Each well was inoculated with a standardized suspension of the test microorganism.
-
Incubation: The microtiter plates were incubated under the same conditions as the well diffusion assay.
-
Data Analysis: The MIC was determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism was observed.[3]
Unraveling the Mechanism of Action
The antimicrobial activity of furan-containing compounds is often attributed to the unique electronic properties of the furan ring. In the case of the evaluated carbamothioyl-furan-2-carboxamide derivatives, a plausible mechanism of action involves interference with essential cellular processes within the microbial cell. The lipophilic nature of these aromatic compounds may facilitate their passage across the microbial cell membrane.[3] Once inside the cell, the electrophilic character of the furan ring and the presence of nucleophilic nitrogen and sulfur atoms in the carbamothioyl moiety could lead to interactions with key cellular components.
Caption: Proposed antimicrobial mechanism of action.
The nucleophilic character of the nitrogen and sulfur atoms in the synthesized derivatives, along with the overall polarity of the molecules, may aid in their penetration through the bacterial cell wall, leading to the inhibition of cell growth.[3]
Structure-Activity Relationship (SAR) Analysis
The head-to-head comparison of the six analogs provides valuable insights into the structure-activity relationships governing their antimicrobial potency:
-
Impact of Nitro Substitution: The presence of a nitro group on the phenyl ring generally conferred broad-spectrum activity against both bacterial and fungal strains. Among the mono-nitrophenyl derivatives (4a , 4b , and 4c ), the position of the nitro group did not appear to dramatically alter the antimicrobial profile, with all three showing comparable activity.
-
The Dinitro Advantage: The 2,4-dinitrophenyl derivative (4f ) exhibited the broadest spectrum of activity, being the only compound to show inhibition against the Gram-negative bacterium Pseudomonas aeruginosa. This suggests that the presence of multiple electron-withdrawing nitro groups enhances the antimicrobial efficacy, possibly by increasing the electrophilicity of the molecule and promoting interactions with microbial targets.[3]
-
Electron-Donating vs. Electron-Withdrawing Groups: The analog with an electron-donating methyl group (4d ) displayed a significantly narrower spectrum of activity compared to the nitro-substituted analogs, showing inhibition only against S. aureus and two of the fungal strains. This highlights the importance of electron-withdrawing substituents for potent antimicrobial activity in this series.
-
Influence of a Heterocyclic Substituent: The indazolyl derivative (4e ) also showed a limited spectrum of activity, suggesting that the specific nature and steric bulk of the substituent on the carbamothioyl moiety play a crucial role in determining the antimicrobial profile.
Conclusion and Future Directions
This comparative guide demonstrates that novel carbamothioyl-furan-2-carboxamide derivatives are a promising class of antimicrobial agents. The head-to-head analysis reveals a clear structure-activity relationship, with the presence of electron-withdrawing groups, particularly multiple nitro groups, on the N-phenyl substituent being critical for broad-spectrum activity. The 2,4-dinitrophenyl analog (4f ) emerged as the most promising candidate, warranting further investigation and optimization.
Future research should focus on expanding the library of these analogs with a wider variety of substituents to further refine the SAR. Additionally, mechanistic studies are needed to elucidate the precise molecular targets of these compounds within microbial cells. The data presented herein provides a solid foundation for the rational design of the next generation of furan-based antimicrobial drugs.
References
-
Khan, S. A., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. Available at: [Link]
-
Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Available at: [Link]
-
Arslan, H., et al. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules. Available at: [Link]
Sources
A Researcher's Guide to the Synthesis and Characterization of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide: A Focus on Experimental Reproducibility
For researchers and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific advancement. This guide provides an in-depth look at the synthesis and characterization of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide, a novel compound with potential therapeutic applications. By delving into the critical parameters of its synthesis and outlining a robust analytical workflow, this document aims to equip researchers with the knowledge to achieve consistent and reliable outcomes. We will also explore alternative synthetic strategies and related compounds to provide a broader context for research in this area.
Introduction to 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide and its Significance
Furan-2-carbohydrazide derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific compound, 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide, incorporates a bromophenoxy moiety, which can enhance its biological activity through various mechanisms, such as improved binding to target proteins. The carbohydrazide group is a versatile functional group that can participate in the formation of various heterocyclic compounds and can also act as a key pharmacophore.[3]
The reproducibility of experiments involving this compound is paramount for validating its biological effects and for any future development. This guide will, therefore, focus on the meticulous details of its synthesis and the comprehensive characterization required to ensure that researchers can confidently build upon previous work.
Proposed Synthesis of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide
The synthesis of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide can be approached through a multi-step process, beginning with the synthesis of the furan core, followed by the introduction of the side chain and conversion to the final carbohydrazide. The following protocol is a proposed pathway based on established synthetic methodologies for similar furan derivatives.[4]
Experimental Workflow for Synthesis
Caption: Proposed synthetic workflow for 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide.
Detailed Step-by-Step Methodology
Step 1: Synthesis of 5-(Hydroxymethyl)furan-2-carboxylic acid
-
Rationale: The initial step involves the selective oxidation of the aldehyde group of 5-hydroxymethylfurfural to a carboxylic acid, leaving the alcohol group intact. This provides the necessary carboxylic acid functionality for subsequent reactions.
-
Protocol:
-
Dissolve 5-hydroxymethylfurfural in a suitable solvent (e.g., a mixture of ethanol and water).
-
Add a mild oxidizing agent, such as silver(I) oxide (Ag₂O), to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by Thin Layer Chromatography - TLC).
-
Upon completion, filter the reaction mixture to remove the silver salts.
-
Acidify the filtrate to precipitate the product, 5-(hydroxymethyl)furan-2-carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Step 2: Etherification
-
Rationale: This step introduces the 2-bromophenoxy side chain via an ether linkage. A Mitsunobu reaction is a reliable method for this transformation, allowing for mild reaction conditions.
-
Protocol:
-
Dissolve 5-(hydroxymethyl)furan-2-carboxylic acid, 2-bromophenol, and triphenylphosphine (PPh₃) in an anhydrous aprotic solvent (e.g., tetrahydrofuran - THF).
-
Cool the solution in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction and extract the product into an organic solvent.
-
Purify the crude product by column chromatography to obtain 5-((2-bromophenoxy)methyl)furan-2-carboxylic acid.
-
Step 3: Esterification
-
Rationale: The carboxylic acid is converted to a methyl ester to facilitate the subsequent reaction with hydrazine. Esters are generally more reactive towards nucleophilic acyl substitution than carboxylic acids.
-
Protocol:
-
Dissolve 5-((2-bromophenoxy)methyl)furan-2-carboxylic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture and remove the methanol under reduced pressure.
-
Extract the product into an organic solvent and purify by column chromatography to yield methyl 5-((2-bromophenoxy)methyl)furan-2-carboxylate.
-
Step 4: Hydrazinolysis
-
Rationale: The final step involves the conversion of the methyl ester to the desired carbohydrazide through reaction with hydrazine hydrate. This is a standard and efficient method for the synthesis of hydrazides from esters.[1]
-
Protocol:
-
Dissolve methyl 5-((2-bromophenoxy)methyl)furan-2-carboxylate in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture to allow the product to crystallize.
-
Collect the solid product, 5-((2-bromophenoxy)methyl)furan-2-carbohydrazide, by filtration, wash with cold ethanol, and dry.
-
Ensuring Reproducibility: A Guide to Characterization
Thorough characterization of the final product is non-negotiable for ensuring the reproducibility of any subsequent biological experiments. The following analytical techniques are essential for confirming the identity, purity, and structure of the synthesized 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide.
| Analytical Technique | Purpose | Key Parameters to Report for Reproducibility |
| ¹H and ¹³C NMR Spectroscopy | To confirm the chemical structure and identify all protons and carbons in the molecule. | Chemical shifts (δ), coupling constants (J), and integration values. |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound and confirm its elemental composition. | The m/z value of the molecular ion peak ([M+H]⁺). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule. | The frequencies of key vibrational bands (e.g., N-H, C=O, C-O-C). |
| Melting Point Analysis | To assess the purity of the compound. | A sharp and narrow melting point range. |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final product. | The retention time and the percentage purity calculated from the peak area. |
Factors Influencing Experimental Reproducibility
Achieving consistent results when synthesizing and utilizing 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide hinges on controlling several critical variables.
Caption: Key factors influencing the reproducibility of experiments.
-
Purity of Reagents and Solvents: The use of high-purity starting materials and anhydrous solvents, where necessary, is crucial to prevent side reactions and ensure the formation of the desired product.
-
Strict Control of Reaction Conditions: Temperature, reaction time, and the rate of addition of reagents must be carefully controlled and documented. Deviations can lead to incomplete reactions or the formation of impurities.
-
Thorough Purification: The choice of purification method (e.g., recrystallization, column chromatography) and its meticulous execution are vital for obtaining a pure compound, which is essential for accurate biological testing.
-
Comprehensive Analytical Validation: As detailed above, a full suite of analytical techniques should be employed to unequivocally confirm the structure and purity of the synthesized compound.
Comparative Analysis: Alternative Compounds and Synthetic Routes
While the proposed synthesis is robust, researchers should be aware of alternative approaches and related compounds that may offer advantages in terms of yield, purity, or biological activity.
Alternative Synthetic Strategies
-
Direct Acylation of Hydrazine: An alternative to the ester-to-hydrazide conversion is the direct reaction of the carboxylic acid with hydrazine in the presence of a coupling agent like 1,1'-carbonyldiimidazole (CDI). This method can sometimes offer milder reaction conditions.[5]
-
Microwave-Assisted Synthesis: For certain steps, microwave irradiation can significantly reduce reaction times and improve yields. This is a valuable consideration for process optimization.
Comparison with Related Furan-2-carbohydrazide Derivatives
| Compound | Key Structural Feature | Reported Biological Activity | Reference |
| 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide | Isatin moiety | Anti-inflammatory | [6][7][8] |
| Various Furan-2-carboxamides | Diverse amide substituents | Antibiofilm against P. aeruginosa | [3] |
| N'-((4'-ethyl-3-hydroxy-[1,1'-biphenyl]-4-yl)methylene)furan-2-carbohydrazide | Biphenyl moiety | Aggregation-induced emission (fluorescent properties) | [9] |
This comparative data highlights the versatility of the furan-2-carbohydrazide scaffold and provides a basis for selecting or designing new derivatives with specific desired properties.
Conclusion
The successful and reproducible synthesis of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide is an achievable goal through careful planning, meticulous execution, and comprehensive characterization. By adhering to the principles of synthetic organic chemistry and analytical validation outlined in this guide, researchers can ensure the integrity of their results and contribute to the advancement of drug discovery and development. The exploration of alternative synthetic routes and related compounds further enriches the research landscape, offering opportunities for innovation and the development of novel therapeutic agents.
References
- Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC. (URL: )
- (PDF) 5-Bromo-N'-(2-oxoindolin-3-ylidene)
- 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide - MDPI. (URL: )
- 5-Methylfuran-2-carbohydrazide | 20842-19-7 - Benchchem. (URL: )
- 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide - Preprints.org. (URL: )
- 5-((2-Chloro-5-methylphenoxy)methyl)furan-2-carbohydrazide - ChemScene. (URL: )
- Carbohydrazide Analogues: A Review of Synthesis and Biological Activities - ResearchG
- Nano-aggregates of furan-2-carbohydrazide derivatives displaying enhanced emission with a bathochromic shift - RSC Publishing. (URL: )
- 5-Bromofuran-2-carbohydrazide | C5H5BrN2O2 | CID 468636 - PubChem. (URL: )
- (PDF) N′-(5-Bromofuran-2-carbonyl)
- (PDF) Synthesis, characterization and crystal structure of N'-[(E)
- Synthesis, structure, characterization and theoretical studies of NLO active furan-2-carbohydrazide monohydrate derivative single crystals - RSC Publishing. (URL: )
- Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides - PeerJ. (URL: )
Sources
- 1. 5-Methylfuran-2-carbohydrazide | 20842-19-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peerj.com [peerj.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. preprints.org [preprints.org]
- 9. Nano-aggregates of furan-2-carbohydrazide derivatives displaying enhanced emission with a bathochromic shift - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Confirming Cellular Target Engagement of Novel Furan-2-Carbohydrazide Analogs
In the landscape of modern drug discovery, the journey from a promising phenotypic hit to a validated drug candidate is fraught with challenges. One of the most critical junctures in this process is the definitive identification and confirmation of the small molecule's direct biological target within the complex milieu of a living cell. This guide provides a comprehensive comparison of leading methodologies for confirming the cellular target engagement of novel compounds, using the hypothetical hit molecule, 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide, as a case study. While the specific target of this molecule is not presumed, this guide will equip researchers, scientists, and drug development professionals with the strategic and technical knowledge to approach this pivotal stage of their research.
The furan-2-carbohydrazide scaffold has been associated with a range of biological activities, including the antagonism of the glucagon receptor and inhibition of the SARS-CoV-2 main protease[1][2]. Therefore, a hit from a phenotypic screen bearing this core structure warrants a rigorous investigation into its direct molecular interactions to elucidate its mechanism of action. Here, we will objectively compare three powerful techniques for confirming target engagement in a cellular context: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photo-affinity Labeling (PAL).
Comparative Overview of Target Engagement Methodologies
Each of these techniques leverages a different biophysical principle to infer the interaction between a small molecule and its protein target. The choice of method will depend on various factors, including the nature of the compound, the availability of specific reagents, and the experimental question being addressed.
| Methodology | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[3][4] | Label-free; applicable in intact cells and tissues; reflects physiological conditions.[5][6] | Requires a specific antibody for detection; not all proteins exhibit a clear thermal shift; can be low-throughput. |
| Drug Affinity Responsive Target Stability (DARTS) | Small molecule binding protects the target protein from proteolysis.[7][8] | Label-free; does not require modification of the compound; can be used for unbiased target identification.[9] | Requires optimization of protease digestion; may not be suitable for all protein targets; can be influenced by non-specific binding. |
| Photo-affinity Labeling (PAL) | A photoreactive analog of the compound covalently binds to the target upon UV irradiation.[10][11] | Provides direct evidence of binding; can identify the binding site; can be used for in situ and in vivo studies.[12] | Requires synthesis of a photo-affinity probe; potential for off-target labeling; UV irradiation can cause cellular damage. |
Experimental Workflows and Detailed Protocols
The following sections provide a detailed breakdown of the experimental workflows and step-by-step protocols for each of the three target engagement methodologies.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for confirming target engagement by measuring the change in thermal stability of a target protein upon ligand binding.[3][4] The underlying principle is that the binding of a small molecule stabilizes the protein, making it more resistant to heat-induced denaturation.[13]
Caption: DARTS experimental workflow.
-
Cell Lysate Preparation:
-
Harvest cells and prepare a native protein lysate using a non-denaturing lysis buffer.
-
Determine the protein concentration of the lysate.
-
-
Compound Incubation:
-
Incubate the cell lysate with varying concentrations of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide or a vehicle control for 1 hour at room temperature.
-
-
Protease Digestion:
-
Add a protease, such as pronase or thermolysin, to the lysates. The optimal protease concentration and digestion time need to be empirically determined.
-
Incubate the samples at room temperature for a set amount of time (e.g., 30 minutes).
-
-
Stopping the Digestion and Analysis:
-
Stop the digestion by adding a protease inhibitor cocktail or by adding SDS-PAGE loading buffer and heating the samples.
-
Analyze the digested protein samples by SDS-PAGE.
-
For a targeted approach, perform a Western blot with an antibody against the suspected target protein. A protected band in the compound-treated lanes compared to the control indicates target engagement.
-
For an unbiased approach, visualize the proteins with Coomassie blue or silver staining. Excise the protected protein bands and identify them using mass spectrometry. [14]
-
Photo-affinity Labeling (PAL)
PAL provides direct evidence of a drug-target interaction by creating a covalent bond between the compound and its target protein. [10][11]This technique requires the synthesis of a photo-affinity probe, which is a modified version of the parent compound containing a photoreactive group and a reporter tag (e.g., biotin or a click chemistry handle). [15]
Caption: PAL experimental workflow.
-
Probe Synthesis:
-
Synthesize a photo-affinity probe of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide. This typically involves incorporating a photoreactive group (e.g., diazirine, benzophenone, or aryl azide) and a reporter tag (e.g., alkyne for click chemistry or biotin). [15]
-
-
Cellular Labeling:
-
Treat intact cells or cell lysates with the photo-affinity probe. Include a competition control where cells are co-incubated with an excess of the parent compound to demonstrate the specificity of the labeling.
-
Irradiate the samples with UV light of the appropriate wavelength to activate the photoreactive group and induce covalent cross-linking to the target protein.
-
-
Target Enrichment and Detection:
-
Lyse the cells and, if an alkyne tag was used, perform a click chemistry reaction with an azide-containing reporter molecule (e.g., biotin-azide or a fluorescent azide).
-
If a biotin tag was used, enrich the labeled proteins using streptavidin-coated beads.
-
Analyze the labeled proteins by SDS-PAGE. Visualize the proteins by in-gel fluorescence or by Western blotting with an anti-biotin antibody or an antibody against the putative target.
-
-
Target Identification:
-
For unbiased target identification, the enriched and labeled proteins can be digested and analyzed by mass spectrometry to identify the specific protein targets. [16]
-
Conclusion and Future Directions
Confirming the direct cellular target of a novel bioactive compound like 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide is a cornerstone of modern drug discovery. [17][18][19]The choice between CETSA, DARTS, and PAL will depend on the specific context of the research. CETSA and DARTS offer the advantage of using the unmodified compound, providing insights into target engagement under more physiological conditions. PAL, while requiring chemical synthesis, offers the most direct evidence of a physical interaction and can pinpoint the binding site.
A robust approach to target identification often involves the use of multiple orthogonal methods. For instance, a researcher might use an unbiased DARTS or PAL experiment to generate a list of potential targets and then validate these hits using the more targeted CETSA approach. By carefully selecting and executing these powerful techniques, researchers can confidently identify the molecular targets of their compounds, paving the way for a deeper understanding of their mechanism of action and accelerating the development of new therapeutics.
References
- Dubey, A., & Pabba, S. K. (2022). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 27(15), 4994.
- Li, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(13), e4463.
- Pai, M. Y., & Lomenick, B. (2014). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. In Methods in Molecular Biology (Vol. 1118, pp. 287-299). Humana Press.
- Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183.
- Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology, 756, 287-299.
- Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183.
- Cravatt, B. F., & Sieber, S. A. (2010). Determining target engagement in living systems.
- D'Aquino, J. A., & Prestwich, G. D. (2002). Photo-Affinity Labeling Strategies in Identifying the Protein Ligands of Bioactive Small Molecules: Examples of Targeted Synthesis of Drug Analog Photoprobes. Current Medicinal Chemistry, 9(10), 959-976.
- Schürmann, M., et al. (2016). Small-Molecule Target Engagement in Cells. Cell Chemical Biology, 23(4), 435-441.
- Zhang, T., et al. (2019). A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction. Journal of Visualized Experiments, (150), e59913.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology (Vol. 1439, pp. 237-251). Humana Press.
- Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(7), 1876-1885.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
- Mazitschek, R. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Chemical Biology, 15(3), 567-569.
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]
- Scott, A. D., et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 65(2), 1039-1062.
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]
- Onyeyilim, C. N., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(4), 664-679.
- Hidayat, M., et al. (2022). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Molbank, 2022(2), M1382.
- Wang, Y., et al. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. European Journal of Medicinal Chemistry, 238, 114467.
- Kim, M. S., et al. (2014). Discovery of furan-2-carbohydrazides as orally active glucagon receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 24(17), 4266-4270.
- Vargas-Ceballos, D., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry – A European Journal, 30(1), e202400879.
Sources
- 1. Discovery of furan-2-carbohydrazides as orally active glucagon receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. annualreviews.org [annualreviews.org]
- 5. bio-protocol.org [bio-protocol.org]
- 6. news-medical.net [news-medical.net]
- 7. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 8. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
- 11. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photoaffinity labeling in target- and binding-site identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction [jove.com]
- 15. Photoaffinity Compounds - Enamine [enamine.net]
- 16. benthamscience.com [benthamscience.com]
- 17. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Small-Molecule Target Engagement in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide. Developed for researchers, scientists, and drug development professionals, this guide synthesizes data from analogous chemical structures and regulatory standards to ensure procedural integrity and laboratory safety. The procedures outlined are grounded in an understanding of the compound's constituent chemical moieties and their associated hazards.
Hazard Profile Analysis: A Rationale for Caution
-
2-Bromophenoxy Moiety (Halogenated Aromatic): The presence of bromine classifies this compound as a halogenated organic substance.[1] Halogenated wastes are subject to stringent disposal regulations because incomplete combustion can lead to the formation of hazardous dioxins and furans.[2] The U.S. Environmental Protection Agency (EPA) mandates specific treatment technologies, typically high-temperature incineration, for such wastes.[2]
-
Furan Ring: The furan ring is a common heterocyclic compound. Furans, as a class, can be flammable, toxic, and may form explosive peroxides upon prolonged exposure to air.[3][4][5] Therefore, waste containing this moiety must be handled away from ignition sources and stored in tightly sealed containers.[4]
-
Carbohydrazide Moiety: This functional group is a derivative of hydrazine. Hydrazine and its derivatives are recognized for their potential toxicity, irritant properties, and possible carcinogenicity.[6][7] They can also be harmful to aquatic life with long-lasting effects.[6][7] Disposal procedures for hydrazide-containing waste often involve chemical neutralization (oxidation) to mitigate reactivity and toxicity.[8]
A compound with a similar structure, 5-Bromofuran-2-carbohydrazide, is classified under the Globally Harmonized System (GHS) as causing skin irritation, serious eye irritation, and potential respiratory irritation.[9] It is prudent to assume that 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide exhibits a similar, if not more complex, hazard profile.
Table 1: Hazard Summary and Waste Classification
| Molecular Moiety | Anticipated Hazards | Primary Waste Classification | Regulatory Framework |
| 2-Bromophenoxy | Ecotoxicity, potential for hazardous combustion byproducts. | Halogenated Organic Waste | EPA (40 CFR Part 268) |
| Furan | Flammability, toxicity, potential peroxide formation. | Flammable Organic Waste, Toxic Chemical Waste | OSHA (29 CFR 1910.1450)[10][11] |
| Carbohydrazide | Skin/eye irritation, potential carcinogenicity, aquatic toxicity.[6][7][9] | Toxic Chemical Waste, Reactive Waste | RCRA (40 CFR Part 261) |
Pre-Disposal and Decontamination Workflow
Effective disposal begins with meticulous preparation and decontamination. This minimizes exposure and prevents unintentional reactions.
Objective: To safely prepare the compound, contaminated labware, and personal protective equipment (PPE) for final disposal.
Materials:
-
Designated "Halogenated Organic Waste" container
-
Waste labels (Hazardous Waste)
-
Appropriate solvent for decontamination (e.g., Ethanol or Acetone)
-
Secondary containment bin
-
Chemical-resistant gloves (Nitrile, Neoprene), safety goggles, and lab coat
Step-by-Step Protocol:
-
Work Area Preparation: Conduct all pre-disposal activities within a certified chemical fume hood to mitigate inhalation risks.[3]
-
Decontaminating Labware:
-
Rinse all glassware and equipment that came into contact with the compound three times with a suitable organic solvent (e.g., ethanol or acetone).
-
The first two rinses should be collected and added to the designated "Halogenated Organic Waste" container. This rinsate is considered hazardous waste.[12]
-
The third rinse, if local EHS policy permits, may be managed as non-hazardous waste, but the conservative approach is to treat all rinsates as hazardous.
-
-
Managing Contaminated Solids:
-
Collect any contaminated solids, such as used weighing paper, disposable spatulas, or contaminated silica gel, in a separate, clearly labeled, sealed plastic bag or container.
-
This container should also be designated for "Halogenated Organic Waste."
-
-
PPE Disposal:
-
Remove gloves and any other disposable PPE carefully to avoid skin contact.
-
Place all contaminated disposable PPE into a designated solid hazardous waste container. Do not dispose of this material in the regular trash.[12]
-
Step-by-Step Disposal Protocol
This protocol outlines the direct handling and containment of waste 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide. Adherence to these steps is critical for ensuring safety and regulatory compliance.
Objective: To correctly segregate, containerize, and label the chemical waste for collection by Environmental Health and Safety (EHS) personnel.
Step-by-Step Protocol:
-
Waste Segregation:
-
Crucial Directive: Do NOT mix this waste with non-halogenated organic waste streams.[1] Co-mingling significantly increases disposal costs and complexity, as the entire volume must be treated as halogenated waste.[13]
-
Segregate the waste into a dedicated container for "Halogenated Organic Compounds."[1]
-
-
Container Selection:
-
Use a clean, dry, and chemically compatible container with a secure, vapor-tight screw cap.[13][14] The original product container, if empty and in good condition, is often a suitable choice.[14]
-
Ensure the container material is appropriate (e.g., glass or polyethylene) and not susceptible to degradation by the compound or any solvents used. Do not use metal containers for potentially corrosive waste.[14]
-
-
Waste Collection:
-
Carefully transfer the neat compound, solutions, or rinsates into the designated waste container inside a chemical fume hood.
-
Avoid overfilling the container. A general rule is to fill to no more than 80% capacity to allow for vapor expansion.
-
-
Labeling:
-
Immediately label the container with a "Hazardous Waste" tag.
-
The label must include:
-
The full chemical name: "Waste 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide"
-
An accurate estimation of the concentrations of all components (including solvents).
-
The associated hazards (e.g., "Toxic," "Irritant," "Halogenated").
-
The date accumulation started.
-
The name of the principal investigator and laboratory location.
-
-
-
Storage and Pickup:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.[12] This area should be well-ventilated, away from heat or ignition sources, and in a secondary containment bin.
-
Keep the container closed at all times except when adding waste.[14]
-
Arrange for pickup by your institution's certified EHS or hazardous waste management department. Follow their specific procedures for scheduling a collection.
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste generated from 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide.
Caption: Decision workflow for the safe disposal of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide waste.
Emergency Procedures and Spill Management
In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.
-
Small Spills (within a fume hood):
-
Ensure personal protective equipment is worn.
-
Absorb the spill with an inert material like vermiculite, dry sand, or a commercial sorbent pad.[4]
-
Carefully collect the absorbed material using non-sparking tools and place it in the designated "Halogenated Organic Waste" container.[3][4]
-
Wipe down the spill area with a solvent-moistened towel, and dispose of the towel as hazardous waste.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area and alert nearby personnel.[4]
-
If the material is volatile or dusty, do not attempt to clean it up without appropriate respiratory protection.
-
Contact your institution's EHS or emergency response team immediately.[15] Provide them with the chemical name and any known hazard information.
-
References
-
Redox. (2024). Safety Data Sheet Carbohydrazide. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylfuran. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromofuran-2-carbohydrazide. National Center for Biotechnology Information. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Retrieved from [Link]
-
Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Furan - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. U.S. Department of Labor. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2014). Hydrazine Fire Response Lake, MS Waste Management Plan. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]
-
Clean Management. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
-
Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. Retrieved from [Link]
-
Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
-
C&EN. (2024). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube. Retrieved from [Link]
-
Montclair State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). The OSHA Hazardous Chemical Occupational Exposure Standard for Laboratories. Retrieved from [Link]
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
Sources
- 1. scienceready.com.au [scienceready.com.au]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. fishersci.com [fishersci.com]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. redox.com [redox.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. 5-Bromofuran-2-carbohydrazide | C5H5BrN2O2 | CID 468636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 11. osha.gov [osha.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. ehs.unm.edu [ehs.unm.edu]
- 16. carlroth.com:443 [carlroth.com:443]
A Comprehensive Guide to Personal Protective Equipment and Safe Handling of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide, a molecule of interest, requires a diligent and informed approach to laboratory safety. As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each protective measure is critical. This document is structured to empower researchers with the knowledge to handle this and similar compounds with the utmost confidence and safety.
Core Principles of Safe Handling
Given the compound's chemical functionalities, the primary safety concerns are:
-
Dermal Contact: Brominated organic compounds can cause skin irritation and burns[2][3].
-
Ocular Contact: The potential for serious eye irritation is high[1].
-
Inhalation: Fine powders or aerosols can lead to respiratory tract irritation[1].
Therefore, all handling of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide should be performed within a certified chemical fume hood to minimize inhalation exposure[9].
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Rationale and Specifications |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face. |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Nitrile gloves offer good protection against a wide range of chemicals. For prolonged handling or in case of a spill, consider double-gloving or using thicker neoprene gloves. Always inspect gloves for tears or holes before use and change them frequently. |
| Body | Laboratory Coat (Chemically Resistant) | A flame-resistant lab coat that fastens securely is essential. Ensure it has long sleeves with tight-fitting cuffs. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or suit should be worn over the lab coat. |
| Respiratory | As needed, based on risk assessment | For routine handling of small quantities in a fume hood, respiratory protection may not be necessary. However, if there is a risk of aerosol generation or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
| Feet | Closed-Toe Shoes | Shoes should be made of a non-porous material to prevent absorption of any spills. |
Operational Workflow for Safe Handling
The following diagram illustrates the procedural flow for safely handling 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide, from preparation to disposal.
-
Preparation:
-
Risk Assessment: Before any work begins, conduct a thorough risk assessment for the specific procedure.
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Fume Hood Setup: Ensure the chemical fume hood is functioning correctly. All manipulations of the solid compound and its solutions should occur within the hood.
-
-
Handling:
-
Weighing: When weighing the solid, use a spatula and handle it gently to avoid creating dust.
-
Reaction: If the compound is being used in a reaction, add it to the reaction vessel carefully. Should the reaction be heated, use a heating mantle and monitor the reaction closely[9].
-
-
Cleanup and Disposal:
-
Decontamination: All glassware and equipment that came into contact with the compound should be decontaminated. Rinse with an appropriate solvent, which should then be collected as halogenated organic waste.
-
Waste Disposal: Dispose of all waste, including contaminated gloves, paper towels, and the compound itself, in a designated "Halogenated Organic Waste" container[9]. Do not pour any waste down the drain[9]. For spills, absorb the material with an inert substance like vermiculite and place it in a sealed container for disposal[2].
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by face shield, goggles, and then the lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
-
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[2][3]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[2][3]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[2]. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[4]. |
| Spill | For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department[2]. |
By adhering to these guidelines, researchers can confidently and safely handle 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide, ensuring both personal safety and the integrity of their research.
References
- Benchchem. Proper Disposal of (2S)-3-(bromomethyl)but-3-en-2-ol: A Guide for Laboratory Professionals.
- PubChem. 5-Bromofuran-2-carbohydrazide. National Center for Biotechnology Information.
- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025).
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.
- Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?.
- YouTube. (2024). Bromination safety.
- Science Ready. Safe Handling & Disposal of Organic Substances – HSC Chemistry.
- U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials.
- Fisher Scientific. (2025). 2-Methylfuran Safety Data Sheet.
- Defense Technical Information Center. (1987). Safety and Handling of Hydrazine.
- National Oceanic and Atmospheric Administration. CAMEO Chemicals: BROMINE.
- GOV.UK. (2022). Bromine: incident management.
- ICL-IP. (2016). Bromine Safety Handbook.
- Sigma-Aldrich. (2021). 2-Methylfuran Safety Data Sheet.
- Vecom Marine. (2022). MSDS Hydrazide.
- BLDpharm. 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide.
- Organic Syntheses. Hydrazine Hydrate.
- Arxada. (2001). Performance Chemicals Hydrazine.
- TCI Chemicals. (2025). Carbohydrazide Safety Data Sheet.
- Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate.
- Redox. (2024). Safety Data Sheet Carbohydrazide.
Sources
- 1. 5-Bromofuran-2-carbohydrazide | C5H5BrN2O2 | CID 468636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dollycorporation.com [dollycorporation.com]
- 4. LCSS: BROMINE [web.stanford.edu]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. redox.com [redox.com]
- 9. scienceready.com.au [scienceready.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
